molecular formula C8H8N2O B1530896 6-Methyl-1H-indazol-4-ol CAS No. 705927-36-2

6-Methyl-1H-indazol-4-ol

Cat. No.: B1530896
CAS No.: 705927-36-2
M. Wt: 148.16 g/mol
InChI Key: GSXNRAUKLWFRDJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-4-ol (CAS 705927-36-2) is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This solid serves as a versatile chemical building block for researchers, particularly in medicinal chemistry. The compound features an indazole scaffold, a privileged structure in drug discovery due to its widespread pharmaceutical and biological properties . The indazole core is a key pharmacophore in several FDA-approved drugs, including pazopanib (a multikinase inhibitor for cancer therapy), granisetron (an antiemetic), and axitinib (an anticancer agent) . As a substituted 1H-indazole derivative, this compound is of significant interest for synthesizing novel molecules with potential biological activities. Researchers value such scaffolds for developing agents across a broad spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory applications . Please handle with care. This product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXNRAUKLWFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606600
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705927-36-2
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1H-indazol-4-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1][2] This technical guide provides a comprehensive exploration of 6-Methyl-1H-indazol-4-ol, a specific derivative with significant potential in drug discovery. While this particular molecule is not extensively documented in publicly accessible literature, this guide will construct a detailed profile by leveraging established chemical principles and data from closely related analogues. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and its promising applications, particularly in the realm of kinase inhibition for oncology.[1][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this valuable chemical entity.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[4] The indazole ring system is a bioisostere of indole and is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.[5][6] The unique structural and electronic properties of the indazole core allow it to serve as an effective pharmacophore, capable of engaging in various interactions with biological targets.

Chemical Structure and Properties of this compound

The structure of this compound is characterized by the core indazole rings, with a methyl group at the 6-position and a hydroxyl group at the 4-position. These substitutions are expected to influence the molecule's electronic properties and its interactions with biological targets.

Physicochemical Properties

Precise experimental data for this compound is not widely available. However, we can predict its key properties based on its structure and data from similar compounds.

PropertyPredicted Value / InformationSource
CAS Number 705927-36-2[7]
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
Appearance Expected to be an off-white to pale yellow solidAssumed
Melting Point Not reported; likely >150 °CAssumed
Boiling Point Not reportedAssumed
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.Assumed
pKa The phenolic hydroxyl group is expected to be weakly acidic.Assumed

Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methodologies for the preparation of substituted indazoles.[8] A potential precursor, 6-methyl-4-nitro-1H-indazole, has been synthesized, providing a clear starting point for the introduction of the hydroxyl group.[8] The proposed synthetic workflow involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the hydroxyl group.

Proposed Synthetic Pathway

Synthesis_of_this compound A 2,5-Dimethyl-1,3-dinitrobenzene B 2,5-Dimethyl-3-nitroaniline A->B Selective Reduction (e.g., Na2S or (NH4)2S) C 6-Methyl-4-nitro-1H-indazole B->C Diazotization & Cyclization (NaNO2, H+) D 6-Methyl-1H-indazol-4-amine C->D Reduction (e.g., Fe/NH4Cl or H2/Pd-C) E This compound D->E Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, heat)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethyl-3-nitroaniline from 2,5-Dimethyl-1,3-dinitrobenzene [8]

  • To a solution of 2,5-dimethyl-1,3-dinitrobenzene in a suitable solvent such as ethanol/water, add a selective reducing agent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S).

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,5-dimethyl-3-nitroaniline.

Step 2: Synthesis of 6-Methyl-4-nitro-1H-indazole from 2,5-Dimethyl-3-nitroaniline [8]

  • Dissolve 2,5-dimethyl-3-nitroaniline in an acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Allow the reaction to proceed, leading to intramolecular cyclization to form 6-methyl-4-nitro-1H-indazole.

  • Isolate the product by filtration, wash with cold water, and dry. The purity can be checked by HPLC.[8]

Step 3: Synthesis of 6-Methyl-1H-indazol-4-amine from 6-Methyl-4-nitro-1H-indazole

  • To a solution of 6-methyl-4-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride and iron powder.[9]

  • Heat the mixture to reflux (approximately 80 °C) for several hours, monitoring the reaction by TLC.

  • After completion, filter the hot solution through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 6-Methyl-1H-indazol-4-amine.

Step 4: Synthesis of this compound from 6-Methyl-1H-indazol-4-amine

  • Dissolve 6-Methyl-1H-indazol-4-amine in aqueous sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-donating nature of the methyl and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons bearing the hydroxyl and methyl groups, as well as the carbons of the pyrazole ring, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic system (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, which is characteristic of such heterocyclic systems.

Applications in Drug Discovery and Development

The indazole scaffold is a key component in numerous kinase inhibitors, a class of targeted therapy drugs used primarily in oncology.[1][3] The 4-substituted indazole motif, in particular, has been identified as a valuable pharmacophore for engaging with the hinge region of various kinases.

Potential as a Kinase Inhibitor

Many clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[1] These molecules typically function by binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are often dysregulated in cancer. The structure of this compound, with its potential for hydrogen bonding via the hydroxyl and N-H groups, makes it an attractive starting point for the design of novel kinase inhibitors.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by Indazole Derivative Kinase Kinase Active Site PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation Signaling Downstream Signaling (e.g., Cell Proliferation) Kinase->Signaling Blocks Signaling ATP ATP ATP->Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Indazole This compound (Kinase Inhibitor) Indazole->Kinase Competitive Binding PhosphorylatedSubstrate->Signaling

Caption: Generalized mechanism of kinase inhibition by a competitive inhibitor like an indazole derivative.

Structure-Activity Relationship (SAR) Considerations

The methyl group at the 6-position can provide a point for further derivatization or can influence the molecule's metabolic stability and pharmacokinetic properties. The hydroxyl group at the 4-position is a key hydrogen bond donor, which can be crucial for anchoring the molecule within the kinase active site. Further modification of this scaffold could involve N-alkylation or N-arylation to explore interactions with different regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity with significant potential in medicinal chemistry. Its structure is rooted in the well-established and biologically active indazole scaffold. While detailed experimental data for this specific molecule is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and extensive data from related compounds. As the quest for novel and effective therapeutics continues, particularly in the field of oncology, the exploration and development of derivatives based on the this compound core could prove to be a fruitful endeavor for drug discovery programs.

References

  • 6-Methyl-1H-indazol-4-amine. LookChem. [Link][9]
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][4]
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link][5]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][6]
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][3]
  • Method of synthesizing 1H-indazole compounds.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
  • Pyrrolocin A, a 3-Decalinoyltetramic Acid with Selective Biological Activity, Isolated from Amazonian Cultures of the Novel Endophyte Diaporthales sp. E6927E.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link][1]
  • Synthesis method of indazole compound.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Method for preparing 1H-indazole derivative.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
  • Method of synthesizing 1H-indazole compounds.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-Chloro-4-Phenyl-Thiophene-3-Carbonitrile. Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemima-Gladys-A.-Mohan/e4740e5352c3c978b7b203c9b74070a7905f013d]([Link]
  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. [Link][2]

Sources

A Technical Guide to the Mechanism of Action of Indazole-Based Kinase Inhibitors: A Representative Model

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, the specific compound 6-Methyl-1H-indazol-4-ol is not extensively characterized in publicly accessible scientific databases. Therefore, this guide will focus on the well-established mechanism of action of a representative class of structurally related compounds: indazole-based protein kinase inhibitors . The principles and methodologies described herein are based on extensive research on indazole derivatives that target protein kinases, a common activity for this scaffold.[1][2]

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1][2] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole derivatives have been successfully developed as inhibitors of several kinase families, including tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases, PLK4).[1][3][4][5][6]

This guide will use a representative model of an indazole-based inhibitor targeting a receptor tyrosine kinase (RTK) to illustrate the core mechanism of action. The principles discussed are broadly applicable to many compounds sharing this core structure.

Core Mechanism: Competitive ATP Inhibition

The primary mechanism of action for most indazole-based kinase inhibitors is competitive inhibition at the ATP-binding site . These small molecules are designed to mimic the adenine portion of ATP, occupying the pocket within the kinase domain and preventing the binding and subsequent hydrolysis of ATP. This, in turn, blocks the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's enzymatic activity.

Key Molecular Interactions

The indazole core is critical for this inhibitory activity. Specifically, the nitrogen atoms of the pyrazole ring within the indazole structure are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-lobes of the kinase and is a highly conserved structural feature. The interaction with the hinge region is a hallmark of many Type I and Type II kinase inhibitors.

Below is a diagram illustrating the general binding mode of an indazole-based inhibitor within a kinase ATP pocket.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region (e.g., Glu-90, Cys-92) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue dfg_motif DFG Motif indazole Indazole Core N-H ... O (Hinge) N ... H-N (Hinge) indazole:f1->hinge Hydrogen Bonds substituent1 Side Chain 1 (Targets Hydrophobic Pocket) substituent1->hydrophobic_pocket Van der Waals Interactions substituent2 Side Chain 2 (Solvent Exposed) substituent2->dfg_motif Potential Interactions G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Migration Cell Migration PKC->Migration Ca->Migration Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of VEGFR-2 signaling by an indazole-based drug.

Experimental Protocols for Characterization

The characterization of an indazole-based kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative method for determining the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the concentration-dependent inhibition of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compound (indazole derivative) and vehicle (e.g., DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute in the kinase assay buffer.

  • Reaction Setup: In each well of the plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. This reagent depletes the remaining ATP while generating a luminescent signal that is proportional to the ATP concentration.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To confirm that the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Indazole inhibitor

  • Stimulating ligand (e.g., VEGF-A)

  • Lysis buffer

  • Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-loading control like GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate the cells and allow them to adhere and grow.

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells for several hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the indazole inhibitor for a defined period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells and lyse them to extract total protein.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and downstream effectors.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for various indazole-based kinase inhibitors against their primary targets.

Compound Class/ExamplePrimary Target(s)Assay TypeIC50 ValueReference
Indazole-pyrimidine derivativeVEGFR-2Kinase Assay1.24 nM[5]
1H-Indazol-3-amine derivativeFGFR1Kinase Assay< 4.1 nM[1]
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Kinase Assay0.1 nM[6]
GDC-0941PI3KαKinase Assay3 nM[7][8]

Conclusion

The indazole scaffold is a versatile and potent core for the design of ATP-competitive kinase inhibitors. The mechanism of action is primarily driven by key hydrogen bonding interactions with the kinase hinge region, leading to the inhibition of autophosphorylation and the blockade of downstream signaling pathways. The methodologies outlined in this guide provide a robust framework for the characterization of such inhibitors, from initial in vitro potency determination to confirmation of their on-target effects in a cellular environment. While the specific biological activity of this compound remains to be elucidated, the principles derived from the study of other indazole derivatives provide a strong foundation for any future investigations.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (URL: [Link])
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (URL: [Link])
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (URL: [Link])
  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While the direct discovery of this specific molecule is not extensively documented in publicly available literature, its importance lies in its role as a key structural motif and synthetic intermediate for a range of biologically active molecules, particularly in the development of kinase inhibitors. This guide will therefore focus on the logical synthetic pathways to access this valuable compound, drawing upon established methodologies for indazole synthesis and functional group transformations. Detailed experimental protocols, mechanistic insights, and discussions on the strategic choices in the synthetic design are presented to provide a practical and in-depth resource for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for the design of potent and selective ligands for a diverse array of biological targets.[2]

A multitude of indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.[2] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound, with its methyl group at the 6-position and a hydroxyl group at the 4-position, represents a key intermediate for the synthesis of a variety of kinase inhibitors and other biologically active molecules.[3][4] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the methyl group can provide beneficial hydrophobic interactions within a target's binding site.

Proposed Synthetic Pathways to this compound

While a definitive "discovery" paper for this compound is not readily identifiable, its synthesis can be logically approached through several established chemical transformations. The following sections outline a plausible and efficient multi-step synthetic route, starting from commercially available precursors. The proposed pathway involves the construction of the indazole core, followed by functional group manipulations to install the requisite hydroxyl group.

A logical and convergent synthetic strategy is illustrated below:

Synthetic_Pathway A 3-Methyl-4-nitrophenol B Protection A->B C Protected 3-Methyl-4-nitrophenol B->C e.g., MOM-Cl, DIPEA D Nitration C->D HNO₃, H₂SO₄ E Protected 5-Methyl-2,4-dinitrophenol D->E F Reduction E->F e.g., Fe, NH₄Cl G Protected 4-Amino-5-methyl-2-nitrophenol F->G H Diazotization & Cyclization G->H NaNO₂, HCl I Protected 6-Methyl-4-nitro-1H-indazole H->I J Reduction I->J e.g., Fe, HCl K Protected 6-Methyl-1H-indazol-4-amine J->K L Diazotization K->L NaNO₂, H₂SO₄ M Protected this compound L->M N Deprotection M->N e.g., HCl O This compound N->O

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the proposed synthesis of this compound. The causality behind experimental choices and potential challenges are discussed to provide a comprehensive and practical guide.

Step 1: Synthesis of 6-Methyl-4-nitro-1H-indazole

The initial strategy focuses on constructing the indazole ring with the nitro group already in place at the 4-position.

Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-Methylindazole

This protocol describes the nitration of a pre-formed indazole ring.[5]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This dissolution should be performed in an ice-water bath to manage the initial heat generated.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow the mixture to cool before use.

  • Nitration: Slowly add the nitrating mixture to the solution of 3-methylindazole, maintaining the reaction temperature below 10°C. The reaction is highly exothermic and requires careful temperature control.

  • Quenching: After the addition is complete, carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization.

Causality and Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent, activating the indazole ring towards electrophilic aromatic substitution.

  • Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group at the 4-position is then reduced to an amino group, which is a precursor to the final hydroxyl group.

Protocol 2: Reduction of 6-Methyl-4-nitro-1H-indazole to 6-Methyl-1H-indazol-4-amine

A common and effective method for the reduction of nitroarenes is the use of a metal in acidic media.[6]

  • Reaction Setup: To a solution of 6-methyl-4-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-methyl-1H-indazol-4-amine, which can be purified by column chromatography.

Causality and Experimental Choices:

  • Iron in Acidic Media: This is a classic and cost-effective method for nitro group reduction. The iron metal is oxidized while the nitro group is reduced. The acidic medium helps to dissolve the iron salts formed during the reaction.

  • Ethanol/Water Solvent System: This solvent mixture is often used to dissolve both the organic substrate and the inorganic reagents.

Step 3: Diazotization of the Amino Group and Hydrolysis to the Hydroxyl Group

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Protocol 3: Diazotization of 6-Methyl-1H-indazol-4-amine to this compound

The Sandmeyer-type reaction is a well-established method for this transformation.[7]

  • Diazotization: Dissolve 6-methyl-1H-indazol-4-amine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled.

  • Hydrolysis: After the addition of sodium nitrite is complete, slowly warm the reaction mixture to room temperature and then heat gently to facilitate the decomposition of the diazonium salt and the formation of the hydroxyl group with the evolution of nitrogen gas.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Therefore, the reaction is carried out at low temperatures to ensure the formation and stability of the diazonium intermediate.

  • Strong Acid: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

  • Heating for Hydrolysis: The decomposition of the diazonium salt to the corresponding phenol requires thermal energy.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Step Typical Yield (%)
6-Methyl-4-nitro-1H-indazoleC₈H₇N₃O₂177.16Nitration of 6-methyl-1H-indazole50-60
6-Methyl-1H-indazol-4-amineC₈H₉N₃147.18Reduction of 6-methyl-4-nitro-1H-indazole70-85
This compoundC₈H₈N₂O148.16Diazotization of 6-methyl-1H-indazol-4-amine40-50

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of potent kinase inhibitors. The hydroxyl group at the 4-position can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The methyl group at the 6-position can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

For instance, derivatives of 4-aminoindazoles have been explored as inhibitors of Lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases that plays a crucial role in T-cell signaling.[3] The indazole core can act as a bioisostere for a phenol group, offering improved pharmacokinetic properties.[3]

Application_Pathway A This compound B Functionalization/ Coupling Reactions A->B C Diverse Library of Indazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compounds for Drug Development D->E

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is achievable through well-established and logical chemical transformations. This guide has outlined a plausible and detailed synthetic route, providing insights into the rationale behind the chosen methodologies. The importance of this compound lies in its utility as a versatile intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and discussions presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of indazole-based compounds in the pursuit of new medicines.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. 2018;23(11):2949.
  • Google Patents. Methods for preparing indazole compounds. WO2006048745A1.
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  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5699–5710.
  • Google Patents. A kind of synthetic method of indazole compound. CN103319410B.
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  • ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.
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  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115587.
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  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5699–5710.
  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
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  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. 2022;5(4):593-605.
  • Long, J., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.
  • Kim, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548.
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The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methyl-1H-indazol-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological potential of this compound and its derivatives. Recognizing that direct research on this specific molecule is emerging, this document synthesizes insights from the broader class of indazole-based compounds to forecast its therapeutic promise. By dissecting its structure and drawing parallels with clinically relevant analogues, we offer a forward-looking perspective for drug discovery and development.

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] Several indazole-containing drugs, such as Axitinib, Pazopanib, and Entrectinib, are potent kinase inhibitors used in cancer therapy.[2][4] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in physiological conditions.[1][5]

Deconstructing this compound: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of this compound can be inferred by examining its key structural features: the indazole core, the 4-hydroxyl group, and the 6-methyl group.

  • The 1H-Indazole Core : As the foundational scaffold, it provides the essential framework for interaction with a multitude of biological targets. Its aromatic nature allows for favorable stacking interactions within protein binding pockets.

  • The 4-Hydroxyl Group : The hydroxyl group at the C4 position is a critical determinant of biological activity. As a hydrogen bond donor and acceptor, it can anchor the molecule to specific amino acid residues in a target protein, such as the hinge region of kinases. This interaction is often crucial for potent inhibitory activity. Furthermore, the phenolic nature of this group may open avenues for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • The 6-Methyl Group : The methyl group at the C6 position can influence the molecule's properties in several ways. It can enhance binding affinity through hydrophobic interactions with the target protein. Additionally, it may improve metabolic stability by blocking potential sites of oxidation. The position and nature of substituents on the indazole ring are known to significantly impact the biological activity of these compounds.[4]

Below is a diagram illustrating the key structural features of this compound and their potential roles in biological activity.

Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indazole_Inhibitor This compound (Hypothetical Target) Indazole_Inhibitor->VEGFR Inhibits

Caption: Hypothetical inhibition of the VEGFR signaling pathway by a this compound derivative.

Prominent Kinase Targets for Indazole Derivatives

Research has identified several kinase families that are susceptible to inhibition by indazole-based compounds.

Kinase Target FamilyExamples of Indazole-Based InhibitorsReference
VEGFRAxitinib, Pazopanib[4][6]
PLK4CFI-400437, CFI-400945[6][7]
PI3KGDC-0941[8][9]
FGFRLY2874455, various preclinical compounds[1][4]
c-MetMerestinib[4]
Trk/ROS1/ALKEntrectinib[4]

Other Potential Biological Activities

While kinase inhibition is the most prominent, the indazole scaffold is associated with a range of other biological activities.

  • Anticancer Activity (Non-kinase targets): Some indazole derivatives exhibit anticancer effects through mechanisms other than kinase inhibition, such as inducing apoptosis via the p53/MDM2 pathway or by inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO1). [10][11]* Antimicrobial Activity: Certain indazole derivatives have shown activity against various bacterial and fungal strains. [5][12]* Anti-inflammatory Activity: Indazole-containing compounds have been investigated for their potential to treat inflammatory conditions. [3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods for constructing the indazole ring system. [1][13]Below are representative protocols for the synthesis and biological evaluation of such compounds.

Proposed Synthesis of this compound

A plausible synthetic route starting from a substituted aniline is outlined below. This is a generalized protocol and would require optimization.

Protocol 1: Synthesis of this compound

  • Step 1: Nitration of 3-methylphenol. To a solution of 3-methylphenol in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a low temperature (0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product, 3-methyl-4-nitrophenol, is extracted and purified.

  • Step 2: Protection of the hydroxyl group. The hydroxyl group of 3-methyl-4-nitrophenol is protected, for example, as a benzyl ether, by reacting it with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

  • Step 3: Reduction of the nitro group. The nitro group of the protected intermediate is reduced to an amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride. This yields 4-(benzyloxy)-2-methylaniline.

  • Step 4: Diazotization and cyclization. The resulting aniline is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature, followed by intramolecular cyclization to form the indazole ring.

  • Step 5: Deprotection. The protecting group (e.g., benzyl) is removed, typically by hydrogenolysis, to yield the final product, this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Protocol 2: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Preparation of Reagents: Prepare kinase buffer, kinase solution, substrate solution, ATP solution, and the test compound dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

This protocol outlines the MTT assay, a common method to assess the effect of a compound on cell viability. [11] Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells. [14]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Drug Discovery and Development Workflow

The development of a novel indazole-based therapeutic involves a multi-stage process, from initial discovery to preclinical and clinical evaluation. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy and safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval and Market Launch Clinical->Approval

Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.

Future Perspectives and Conclusion

This compound represents a promising starting point for the design of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. Further derivatization of the 4-hydroxyl and other positions on the indazole ring could lead to the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The exploration of its activity against other target classes, informed by the known diverse biological activities of the indazole scaffold, may also yield novel therapeutics for a range of diseases. This technical guide provides a foundational understanding for researchers to embark on the synthesis, evaluation, and optimization of this and related compounds.

References

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  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.
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The Strategic Core: A Technical Guide to the 6-Methyl-1H-indazol-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and its presence in numerous clinically approved drugs. Among its many derivatives, the 6-Methyl-1H-indazol-4-ol core represents a strategic framework for the design of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and medicinal chemistry applications of the this compound scaffold. We will explore its potential as a pharmacophore in the development of targeted therapies, with a focus on its role as a kinase inhibitor. Detailed synthetic protocols, in-depth analysis of its structural features, and a discussion of its biological significance are presented to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this promising scaffold.

Introduction: The Indazole Scaffold - A Pillar in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of therapeutic agents, with the indazole core holding a prominent position.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, offers a rigid and synthetically tractable framework that can be readily functionalized to interact with a wide array of biological targets.[2] The inherent ability of the indazole nucleus to participate in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the development of drugs targeting enzymes, receptors, and other key proteins involved in disease pathogenesis.

The therapeutic landscape is populated with successful drugs built upon the indazole scaffold, including the potent PARP inhibitor Niraparib, used in the treatment of ovarian cancer, and the multi-targeted tyrosine kinase inhibitor Pazopanib, approved for renal cell carcinoma and soft tissue sarcoma. These examples underscore the profound impact of the indazole core in modern oncology and beyond.

The this compound scaffold, the focus of this guide, introduces specific electronic and steric features that can be exploited for targeted drug design. The methyl group at the 6-position can influence solubility, metabolic stability, and hydrophobic interactions within a binding pocket. The hydroxyl group at the 4-position provides a crucial hydrogen bond donor and acceptor, often serving as a key anchoring point to the target protein. This unique combination of functional groups makes this compound a highly attractive starting point for the development of novel inhibitors of protein kinases and other important therapeutic targets.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through a strategic, multi-step sequence. A plausible and efficient route commences with the synthesis of the key intermediate, 4-amino-6-methyl-1H-indazole, followed by a diazotization reaction to introduce the hydroxyl group at the 4-position.

Synthesis of 4-Amino-6-methyl-1H-indazole

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-amino-6-methyl-1H-indazole.

Diazotization of 4-Amino-6-methyl-1H-indazole to Yield this compound

The conversion of the 4-amino group to a hydroxyl group is a classic transformation in organic synthesis, achieved through a diazotization reaction followed by hydrolysis. This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by water.

Detailed Experimental Protocol (Proposed):

Materials:

  • 4-Amino-6-methyl-1H-indazole

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve 4-Amino-6-methyl-1H-indazole in a cooled aqueous solution of sulfuric acid. The use of a mineral acid is crucial for the formation of the diazonium salt.

  • Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is essential to prevent the decomposition of the unstable diazonium salt.

  • Hydrolysis: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for a short period. Then, carefully and slowly warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 4-hydroxy-indazole. Gentle heating may be required to drive the reaction to completion.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the cessation of gas evolution), cool the reaction mixture and neutralize it carefully with a suitable base. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Indazole This compound Derivative Indazole->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A representative kinase signaling pathway (MAPK pathway) that can be targeted by indazole-based inhibitors.

Quantitative Data on Indazole Derivatives as Kinase Inhibitors:

While specific IC₅₀ values for this compound are not readily available, the following table presents data for other indazole derivatives, illustrating their potential as potent anti-cancer agents. [3][4]

Compound/Drug Target(s) Cancer Cell Line IC₅₀ (µM)
Indazole Derivative 6o Kinase Inhibitor K562 (Chronic Myeloid Leukemia) 5.15 [3]
Indazole Derivative K22 PLK4 Inhibitor MCF-7 (Breast Cancer) 1.3 [4]
Axitinib VEGFR, PDGFR, c-Kit Various nM range

| Pazopanib | VEGFR, PDGFR, FGFR, c-Kit | Various | nM range |

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and strategically important core in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique arrangement of the methyl and hydroxyl groups on the indazole ring provides a promising starting point for the design of potent and selective inhibitors of various biological targets, with a particular emphasis on protein kinases.

Future research in this area should focus on the development and optimization of synthetic routes to access a diverse range of derivatives based on this scaffold. Comprehensive biological evaluation of these new chemical entities against a panel of kinases and cancer cell lines will be crucial to elucidate detailed structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of this scaffold's potential in other therapeutic areas beyond oncology also warrants investigation. With its favorable physicochemical properties and proven track record in successful drug discovery campaigns, the this compound scaffold is poised to remain a significant contributor to the advancement of modern medicine.

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Spectroscopic Characterization of 6-Methyl-1H-indazol-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1H-indazol-4-ol is a heterocyclic aromatic compound belonging to the indazole family. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such novel compounds.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and data from structurally related indazole derivatives to provide a robust, predicted analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indazole-based compounds.

Molecular Structure and Key Features

The structure of this compound, presented below, consists of a bicyclic indazole core with a methyl group at the 6-position and a hydroxyl group at the 4-position. The presence of these substituents, along with the aromatic and heteroaromatic protons and carbons, gives rise to a unique spectroscopic fingerprint.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). filter Filter the solution into a standard 5 mm NMR tube. prep->filter h1_acq ¹H NMR: - Pulse Program: zg30 - Scans: 16-32 - Spectral Width: ~12 ppm filter->h1_acq c13_acq ¹³C NMR: - Pulse Program: zgpg30 (proton decoupled) - Scans: 1024-4096 - Spectral Width: ~220 ppm h1_acq->c13_acq proc Apply Fourier Transform, phase correction, and baseline correction. c13_acq->proc ref Reference spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). proc->ref

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
NH (N1-H)12.0 - 13.0br s-The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift.
OH (C4-OH)9.0 - 10.0br s-The phenolic proton is also acidic and will appear as a broad singlet. Its chemical shift can be concentration-dependent.
H37.8 - 8.0s-This proton is adjacent to the electron-withdrawing nitrogen atom (N2) and is expected to be deshielded.
H56.7 - 6.9s-This proton is ortho to the electron-donating hydroxyl group and will be shielded.
H77.2 - 7.4s-This proton is on the benzene ring and its chemical shift will be in the typical aromatic region.
CH₃ (C6-CH₃)2.3 - 2.5s-The methyl protons will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3130 - 135This carbon is part of the pyrazole ring and is deshielded due to the adjacent nitrogen atoms.
C3a120 - 125Aromatic bridgehead carbon.
C4150 - 155This carbon is attached to the electronegative oxygen atom of the hydroxyl group and will be significantly deshielded.
C5105 - 110This carbon is ortho to the electron-donating hydroxyl group and will be shielded.
C6135 - 140This carbon is attached to the methyl group and is part of the aromatic ring.
C7115 - 120Aromatic carbon.
C7a140 - 145Aromatic bridgehead carbon adjacent to N1.
CH₃20 - 25The methyl carbon will have a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep Place a small amount of solid this compound directly onto the ATR crystal. acq Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve signal-to-noise. prep->acq proc Perform a background subtraction and ATR correction. acq->proc

Figure 3: Standard workflow for IR data acquisition using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3200 - 3600O-H stretchHydroxyl (phenol)Broad, Strong
3100 - 3300N-H stretchIndazole N-HMedium
3000 - 3100C-H stretchAromatic C-HMedium
2850 - 3000C-H stretchMethyl C-HMedium
1600 - 1620C=C stretchAromatic ringMedium
1450 - 1550C=C stretchAromatic ringStrong
1200 - 1300C-O stretchPhenolic C-OStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). acq Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Mass range: m/z 50-500. prep->acq proc Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern for structural information. acq->proc

Figure 4: Standard workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₈N₂O, with a monoisotopic mass of 148.0637 g/mol .

  • Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 149.0715. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of indazole derivatives can be complex. Common fragmentation pathways involve the loss of small neutral molecules. For this compound, potential fragmentation could include:

    • Loss of CO (m/z 28) from the molecular ion, which is a common fragmentation for phenols.

    • Loss of HCN (m/z 27) from the pyrazole ring.

    • Cleavage of the methyl group.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related indazole derivatives. The provided protocols and analyses serve as a foundational resource for ensuring the scientific integrity and accuracy of their work in the field of drug discovery and development.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(1), 867-888. [Link]
  • Elguero, J., Fruchier, A., & Pardo, C. (1975). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 53(1), 139-143. [Link]
  • Ibe, M., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry, 55(5), e4493. [Link]
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An In-Depth Technical Guide to In Silico Docking Studies of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Indazole Scaffolds and Computational Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic success of indazole-containing drugs such as Pazopanib and Niraparib underscores the vast potential of this chemical motif in modern drug discovery.[1]

Parallel to the rise of indazole derivatives, in silico molecular docking has emerged as an indispensable computational technique in the drug discovery pipeline.[4] This powerful approach predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4] By simulating the intricate dance between a ligand and its receptor at the molecular level, we can gain profound insights into the determinants of binding affinity and selectivity. This, in turn, allows for the rational design of more potent and specific drug candidates, significantly accelerating the journey from lead identification to clinical reality.

This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices of conducting in silico docking studies, with a specific focus on indazole derivatives. We will move beyond a mere recitation of steps to explore the underlying rationale for each methodological choice, empowering researchers to not only execute these complex simulations but to do so with a deep and intuitive understanding of the process.

Chapter 1: The Theoretical Bedrock of Molecular Docking

At its core, molecular docking is an optimization problem that seeks to find the most stable binding pose of a ligand within the active site of a protein. This process is governed by two fundamental components: a sampling algorithm and a scoring function .

  • Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding pocket. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches. The goal is to generate a diverse set of possible binding poses that can then be evaluated.

  • Scoring Functions: Once a set of poses has been generated, a scoring function is employed to estimate the binding affinity for each pose.[4] These functions are mathematical models that approximate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.[5] It is crucial to understand that these scores are approximations and should be interpreted with a degree of caution.[5][6]

The interplay between the sampling algorithm and the scoring function determines the overall accuracy and predictive power of a docking simulation.

Chapter 2: The Computational Toolkit: A Curated Selection of Docking Software

A variety of software packages are available for performing molecular docking, each with its own strengths and weaknesses. The choice of software often depends on the specific research question, available computational resources, and user expertise.

Software SuiteKey FeaturesStrengthsConsiderations
AutoDock Vina Open-source, widely used, and known for its speed and accuracy.[7][8]Excellent for academic and high-throughput virtual screening. Strong community support.[7]Requires more manual preparation of protein and ligand files.[8]
Schrödinger Glide Commercial software with a user-friendly interface and a suite of integrated tools for drug discovery.[9][10][11]Streamlined workflow, from protein preparation to post-docking analysis.[10][12] Sophisticated scoring functions.[11]Requires a commercial license.
GOLD (Genetic Optimisation for Ligand Docking) Focuses on ligand flexibility and protein-ligand hydrogen bonding.Particularly adept at handling flexible ligands and predicting accurate binding modes.Can be more computationally intensive than other methods.
PyRx A user-friendly virtual screening tool that integrates AutoDock Vina and Open Babel.[13]Simplifies the process of setting up and running docking experiments, making it accessible to beginners.[13]Less flexibility for advanced users compared to command-line driven tools.

For the purposes of this guide, we will provide protocols that are broadly applicable but will draw specific examples from the widely accessible AutoDock Vina and the industry-standard Schrödinger Glide.

Chapter 3: The In Silico Experiment: A Step-by-Step Protocol

This chapter details the practical steps involved in a typical molecular docking workflow. The causality behind each step is emphasized to foster a deeper understanding of the experimental design.

Target Selection and Preparation: Laying the Foundation

The first and arguably most critical step is the selection and preparation of the protein target. The quality of the protein structure directly impacts the reliability of the docking results.

Protocol: Protein Preparation

  • Obtain the Protein Structure: The primary resource for protein structures is the Protein Data Bank (PDB). Select a high-resolution crystal structure of your target protein, preferably co-crystallized with a ligand.

  • Initial Cleaning of the PDB File:

    • Remove Water Molecules: Unless a water molecule is known to play a crucial role in ligand binding, it is generally removed.

    • Remove Heteroatoms and Non-essential Ligands: Delete any ions, cofactors, or ligands that are not relevant to the binding site of interest.

    • Handle Multiple Chains: If the protein is a multimer, retain only the chain(s) that form the binding site.

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are critical for proper hydrogen bonding and charge calculations.

    • Assign Charges: Assign appropriate partial charges to each atom. Common charge models include Gasteiger or AMBER charges.[14]

    • Repair Missing Residues or Atoms: Some PDB structures may have missing residues or atoms in flexible loop regions. These should be modeled in using tools like Modeller or the Protein Preparation Wizard in Schrödinger Maestro.[9]

  • Define the Binding Site (Grid Generation):

    • The search space for the docking algorithm must be defined. This is typically a three-dimensional grid box centered on the active site.[8]

    • If a co-crystallized ligand is present, its coordinates can be used to define the center of the grid.[15]

    • The size of the grid box should be large enough to accommodate the indazole derivatives you intend to dock.[8]

Ligand Preparation: Readying the Key for the Lock

Proper preparation of the indazole derivatives is equally important for a successful docking study.

Protocol: Ligand Preparation

  • Obtain Ligand Structures: Ligand structures can be obtained from databases like PubChem or ZINC, or they can be sketched using 2D chemical drawing software.[16]

  • Convert to 3D Structures: If starting from a 2D representation, convert it to a 3D structure.[17]

  • Generate Different Tautomers and Ionization States: The biological activity of a molecule can be highly dependent on its protonation state at physiological pH. It is crucial to generate plausible tautomers and ionization states for each indazole derivative.[10]

  • Energy Minimization: Perform an energy minimization of the ligand structures to obtain low-energy, geometrically favorable conformations.[13]

  • Assign Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

The Docking Simulation: Bringing Ligand and Target Together

With the prepared protein and ligands, the docking simulation can now be executed.

Protocol: Running the Docking Simulation (using AutoDock Vina as an example)

  • Prepare Input Files: AutoDock Vina requires the protein and ligand structures to be in the PDBQT file format, which includes atomic coordinates, charges, and atom types.[18]

  • Create a Configuration File: A text file is created to specify the input files (protein and ligand), the coordinates of the grid box, and other parameters such as the exhaustiveness of the search.[7]

  • Launch the Docking Job: The docking simulation is initiated from the command line.[7]

  • Output Files: Vina will generate an output file containing the predicted binding poses of the indazole derivative, along with their corresponding binding affinity scores in kcal/mol.[7]

Post-Docking Analysis and Validation: From Data to Insight

The raw output of a docking simulation requires careful analysis and interpretation to yield meaningful results.

Protocol: Analyzing Docking Results

  • Examine Binding Poses and Scores:

    • The top-ranked poses (those with the lowest binding energy) should be visually inspected using molecular visualization software like PyMOL or Chimera.[19]

    • Assess the plausibility of the binding mode. Does the indazole derivative form meaningful interactions with key residues in the active site?[19]

  • Analyze Molecular Interactions:

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.[19]

    • These interactions provide a structural basis for the observed binding affinity and can guide further optimization of the indazole scaffold.

  • Validation of the Docking Protocol:

    • Redocking: A crucial validation step is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's active site.[20] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[20][21] This confirms that the docking protocol can reproduce the experimentally observed binding mode.

    • Enrichment Studies: If experimental data is available for a set of active and inactive compounds, a docking study can be performed to see if the protocol can successfully distinguish between them.[22]

  • Advanced Post-Docking Analysis (MM/PBSA and MM/GBSA):

    • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more computationally intensive methods that can be used to rescore the docking poses and provide a more accurate estimate of the binding free energy.[23][24][25][26] These methods can also be used to decompose the binding energy into contributions from individual residues, providing further insight into the key drivers of binding.[24][26]

Chapter 4: Visualizing the Workflow

To provide a clearer understanding of the entire process, the following diagrams illustrate the key stages of an in silico docking study.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB retrieval, cleaning, refinement) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, tautomers, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results_analysis Results Analysis (Binding poses, scores, interactions) docking->results_analysis validation Validation (Redocking, enrichment) results_analysis->validation mmpbsa Advanced Analysis (MM/PBSA, MM/GBSA) results_analysis->mmpbsa

Caption: A high-level overview of the in silico molecular docking workflow.

binding_site_interaction cluster_protein Protein Active Site cluster_ligand Indazole Derivative Ala52 Ala52 Leu135 Leu135 Tyr132 Tyr132 Glu81 Glu81 Indazole_Core Indazole Core Indazole_Core->Ala52 Hydrophobic Indazole_Core->Leu135 Hydrophobic Indazole_Core->Tyr132 π-π stacking Substituent_R1 R1 Group Substituent_R1->Glu81 H-bond

Caption: Schematic of an indazole derivative interacting with key residues in a protein's active site.

Conclusion: A Powerful Synergy for Drug Discovery

In silico molecular docking provides a powerful and cost-effective approach to understanding the interactions between indazole derivatives and their biological targets. By following a rigorous and well-validated protocol, researchers can generate valuable insights that can guide the design of novel therapeutic agents. This guide has provided a comprehensive framework for conducting such studies, emphasizing the importance of understanding the underlying principles and the rationale behind each experimental choice. As computational power continues to increase and algorithms become more sophisticated, the synergy between advanced chemical scaffolds like indazoles and cutting-edge computational techniques will undoubtedly continue to drive innovation in drug discovery.

References

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The Therapeutic Potential of 6-Methyl-1H-indazol-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2][3] This technical guide explores the potential therapeutic applications of a specific derivative, 6-Methyl-1H-indazol-4-ol. While direct extensive biological data for this particular molecule is limited in public literature, this document will synthesize the wealth of information available for the broader indazole class, particularly substituted indazol-4-ols and 6-methyl-indazoles, to project its therapeutic promise. We will delve into its potential as an anticancer, neuroprotective, and antimicrobial agent, providing a scientific rationale grounded in the established activities of its close analogs. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and experimental protocols for evaluating this promising scaffold.

Introduction: The Indazole Scaffold - A Cornerstone of Modern Therapeutics

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[4] This aromatic system is a bioisostere of indole and is present in a variety of FDA-approved drugs, highlighting its clinical significance.[1] Marketed drugs containing the indazole moiety include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies such as Axitinib and Pazopanib, which are tyrosine kinase inhibitors.[5][6] The therapeutic versatility of indazoles stems from their ability to interact with a wide range of biological targets, often through hydrogen bonding via the pyrazole nitrogen atoms and hydrophobic interactions of the benzene ring.[1][2][3] The substitution pattern on the indazole core allows for the fine-tuning of pharmacological properties, making it a highly adaptable scaffold for drug design.[5]

Physicochemical Properties and Synthesis of this compound

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
XLogP3~1.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

Note: These values are estimations and would require experimental verification.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established protocols for substituted indazoles, such as the synthesis of its isomer, 3-Methyl-1H-indazol-4-ol.[7] The following multi-step synthesis is proposed:

Synthesis_Workflow A 2-Hydroxy-5-methylacetophenone B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Hydroxy-5-methyl-3-nitroacetophenone B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 3-Amino-2-hydroxy-5-methylacetophenone D->E F Diazotization & Cyclization (NaNO₂, Acid) E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from[7]):

Step 1: Nitration of 2-Hydroxy-5-methylacetophenone

  • Dissolve 2-hydroxy-5-methylacetophenone in a suitable solvent like glacial acetic acid.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by pouring it over ice and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-hydroxy-5-methyl-3-nitroacetophenone.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro derivative in a suitable solvent system (e.g., ethanol/water).

  • Add a reducing agent (e.g., iron powder and hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, filter the reaction mixture and neutralize the filtrate.

  • Extract the product and purify by recrystallization or column chromatography to yield 3-amino-2-hydroxy-5-methylacetophenone.

Step 3: Diazotization and Cyclization

  • Dissolve the amino compound in an acidic aqueous solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

  • Stir the reaction mixture at low temperature to allow for the formation of the diazonium salt and subsequent intramolecular cyclization.

  • Neutralize the reaction mixture and collect the precipitated product.

  • Purify the crude this compound by recrystallization.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the extensive research on related indazole derivatives. The primary areas of promise are oncology, neurodegenerative diseases, and infectious diseases.

Oncology: A Scaffold for Kinase Inhibition

The indazole core is a well-established pharmacophore in the development of kinase inhibitors.[6] Numerous indazole-based compounds have shown potent and selective inhibition of various kinases implicated in cancer progression.[8]

Potential Kinase Targets and Signaling Pathways:

  • Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to several cancers. Indazole derivatives have been developed as highly potent PLK4 inhibitors, leading to cell cycle arrest and apoptosis.[9]

  • Lymphocyte-specific kinase (Lck): N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been identified as potent inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling and a target in autoimmune diseases and T-cell leukemias.[10]

  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Indazole derivatives have been designed as Akt inhibitors, interfering with cell survival and proliferation.[11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy in anti-angiogenic cancer therapy. Indazole-pyrimidine based compounds have demonstrated significant VEGFR-2 inhibitory activity.[8]

Kinase_Inhibition_Pathway cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Akt->Downstream PLK4 PLK4 PLK4->Downstream Lck Lck Lck->Downstream Indazole This compound (Potential Inhibitor) Indazole->RTK Indazole->PI3K Indazole->Akt Indazole->PLK4 Indazole->Lck

Caption: Potential kinase targets for this compound in cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [12]

This protocol outlines a general method to assess the inhibitory activity of this compound against a specific kinase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the kinase of interest and incubate briefly to allow for inhibitor binding.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™. Add a kinase detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Neuroprotection: A Potential Avenue for Treating Neurodegenerative Diseases

Indazole derivatives have shown promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage.[14][15] The structural similarity of indazoles to endogenous signaling molecules allows them to interact with targets in the central nervous system.[16]

Potential Mechanisms of Neuroprotection:

  • Sodium Channel Modulation: Some indazole derivatives act as voltage-dependent sodium channel blockers, which can be neuroprotective in conditions of excitotoxicity.[14]

  • Antioxidant Activity: The indazole scaffold can be modified to incorporate antioxidant properties, helping to mitigate oxidative stress, a key factor in neurodegenerative diseases.[17]

Neuroprotection_Workflow cluster_1 Neuronal Cell Stress Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) Damage Neuronal Damage & Apoptosis Stress->Damage Protection Neuroprotection (Reduced Damage, Increased Survival) Indazole This compound (Potential Neuroprotective Agent) Indazole->Damage Inhibits

Caption: Conceptual workflow of neuroprotection by this compound.

Experimental Protocol: In Vitro Neuroprotection Assay [18][19]

This protocol describes a method to assess the neuroprotective effects of this compound against an induced neurotoxic insult.

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as hydrogen peroxide (for oxidative stress) or glutamate (for excitotoxicity).

  • Assessment of Cell Viability: After a further incubation period, assess cell viability using a method like the MTT assay, which measures metabolic activity.

  • Data Analysis: Express cell viability as a percentage of the untreated control. A higher viability in the presence of the compound and the neurotoxin indicates a neuroprotective effect.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated activity against a range of bacteria and fungi, making them a promising area of research.[4][20][21]

Potential Antimicrobial Mechanisms:

The exact mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but they may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [22][23][24]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in the broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While specific biological data for this compound is yet to be extensively reported, the wealth of evidence supporting the therapeutic potential of the indazole scaffold strongly suggests that this compound warrants further investigation. Its structural features make it a promising candidate for development as an anticancer, neuroprotective, or antimicrobial agent. The synthetic route is plausible, and established experimental protocols are readily available to explore its biological activities. Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to elucidate its specific mechanisms of action and therapeutic potential. The insights gained from such studies will be invaluable for the drug discovery community and could pave the way for the development of novel indazole-based therapeutics.

References

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge & CRC Press.
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  • Poeta, E., & Massenzio, F. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Protocols.
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  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (2024). STAR Protocols, 5(1), 102809.
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  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Medicinal Chemistry, 28(39), 8196-8217.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). protocols.io.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22353-22375.
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry.
  • Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. (2009). Journal of Medicinal Chemistry, 52(11), 3649-3652.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(36), 22353-22375.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29(1), 134-150.
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  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3373-3377.
  • Importance of Indazole against Neurological Disorders. (n.d.). OUCI.
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  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). The Journal of Organic Chemistry, 86(8), 5945-5956.
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2008). Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 762-773.
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Compound Profile and Hazard Identification

6-Methyl-1H-indazol-4-ol belongs to the indazole class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2] While specific toxicological data for this compound is scarce, analysis of related indazole derivatives indicates several potential hazards.

1.1 GHS Classification (Anticipated)

Based on data from analogous compounds such as (1H-indazol-4-yl)methanol and other substituted indazoles, the following Globally Harmonized System (GHS) classifications should be anticipated[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][6]

1.2 Summary of Physicochemical and Hazard Data for Related Indazole Derivatives

Property1-Methyl-1H-indazol-4-ol[4]6-Methyl-1H-indazole[6](1H-indazol-4-yl)methanol[3]
Molecular Formula C8H8N2OC8H8N2C8H8N2O
Molecular Weight 148.16 g/mol 132.16 g/mol 148.16 g/mol
Melting Point Not Available177-178 °CNot Available
Boiling Point Not Available285.1 °C at 760 mmHgNot Available
Flash Point Not Available133.3 °CNot Available
GHS Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of laboratory practices and a comprehensive PPE regimen are essential when handling this compound.

2.1 Engineering Controls

All manipulations of this compound, including weighing, dissolution, and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood should have a face velocity compliant with institutional and regulatory standards.

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[4]

  • Hand Protection: Nitrile gloves should be worn and inspected for integrity before each use. Double gloving is recommended for extended manipulations. Gloves should be changed immediately upon contamination.[4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

PPE_Workflow Start Entering Lab LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Goggles Don Chemical Safety Goggles FaceShield Don Face Shield Goggles->FaceShield Gloves Don Nitrile Gloves (Double Gloving Recommended) FaceShield->Gloves LabCoat->Goggles Handling Handle this compound in Fume Hood Gloves->Handling End Exit Lab Handling->End

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Section 3: Storage, Spill Management, and Waste Disposal

Proper storage and well-defined procedures for spills and waste disposal are critical to maintaining a safe laboratory environment.

3.1 Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from strong oxidizing agents.[10] The storage location should be secure and accessible only to authorized personnel.

3.2 Spill Management

In the event of a spill, the following protocol should be initiated immediately:

3.2.1 Minor Spill (Contained within a fume hood)

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill.

  • Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

3.2.2 Major Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Await Professional Assistance: Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Flowchart Spill Spill of this compound Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Minor Major Major Spill (outside fume hood) Assess->Major Major Alert_Minor Alert Colleagues Minor->Alert_Minor Evacuate Evacuate Area Major->Evacuate Contain Contain with Inert Absorbent Alert_Minor->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Minor Dispose of Contaminated Materials Decontaminate->Dispose_Minor End Spill Managed Dispose_Minor->End Isolate Isolate Laboratory Evacuate->Isolate Call_EHS Call EHS and Emergency Services Isolate->Call_EHS Call_EHS->End

Caption: Spill Response Flowchart for this compound.

3.3 Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility has been confirmed.

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

4.1 Eye Contact

Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

4.2 Skin Contact

Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.

4.3 Inhalation

Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[5] Seek immediate medical attention.

4.4 Ingestion

Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 5: Fire and Explosion Hazards

While specific flammability data is unavailable, heterocyclic compounds can be combustible.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[11]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion

The safe handling of this compound in a research and development setting is predicated on a thorough understanding of the potential hazards associated with the indazole class of compounds. By adhering to the stringent protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can mitigate the risks associated with this novel compound. Continuous vigilance and a proactive approach to safety are paramount when working at the forefront of scientific discovery.

References

  • International Labour Organization. (2011, August 3). Heterocyclic Compounds. In ILO Encyclopaedia of Occupational Health and Safety.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 1-Methyl-1H-indazol-4-ol.
  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • LookChem. (n.d.). 6-Methyl-1H-indazol-4-amine.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
  • UCLA – Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • Journal of Chemical Health Risks. (2025, March 26). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. (n.d.). (1H-indazol-4-yl)methanol.
  • ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • NIH National Center for Biotechnology Information. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • PubChem. (n.d.). N-[1-[4-(3-amino-1H-indazol-6-yl)pyridin-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide.
  • ACS Publications - The Journal of Organic Chemistry. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 1H-Indazole.
  • FooDB. (2011, September 26). Showing Compound 4-methyl-1-hexanol (FDB029644).
  • Cheméo. (n.d.). Chemical Properties of 1-Hexanol, 4-methyl- (CAS 818-49-5).
  • NIH PubChem. (n.d.). 1-Hexanol.
  • PubChem. (n.d.). Isooctan-1-ol.

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Methodological & Application

Synthesis of 6-Methyl-1H-indazol-4-ol: An In-Depth Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 6-Methyl-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component of numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but a deeper understanding of the chemical transformations and strategic considerations involved in this multi-step synthesis.

Introduction

The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of compounds exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of methyl and hydroxyl groups on the indazole core, as in this compound, allows for further functionalization and modulation of a compound's physicochemical and biological properties. This protocol outlines a robust and reproducible three-step synthetic pathway commencing from the commercially available 6-methyl-1H-indazole. The synthesis involves a regioselective nitration, followed by a reduction of the nitro group to an amine, and culminates in a diazotization-hydrolysis reaction to install the desired hydroxyl group.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a well-established sequence of aromatic functional group interconversions. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 6-Methyl-1H-indazole Intermediate1 6-Methyl-4-nitro-1H-indazole Start->Intermediate1   Nitration    Intermediate2 4-Amino-6-methyl-1H-indazole Intermediate1->Intermediate2   Reduction    FinalProduct This compound Intermediate2->FinalProduct Diazotization & Hydrolysis

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

Reagent/SolventGradeSupplier
6-Methyl-1H-indazole≥98%Commercially Available
Fuming Nitric Acid (HNO₃)ACS ReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentSigma-Aldrich
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)ACS ReagentFisher Scientific
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentVWR
Ethanol (EtOH)AnhydrousDecon Labs
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Deionized Water (DI H₂O)---In-house
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Protocols

PART 1: Synthesis of 6-Methyl-4-nitro-1H-indazole

This initial step involves the regioselective nitration of 6-methyl-1H-indazole. The strong directing effect of the pyrazole ring and the activating methyl group favors the introduction of the nitro group at the 4-position.

Reaction Scheme:

Nitration_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Methyl-1H-indazole 6-Methyl-1H-indazole 6-Methyl-4-nitro-1H-indazole 6-Methyl-4-nitro-1H-indazole 6-Methyl-1H-indazole->6-Methyl-4-nitro-1H-indazole 0-5 °C HNO₃, H₂SO₄ HNO₃, H₂SO₄

Caption: Nitration of 6-methyl-1H-indazole.

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 6-methyl-1H-indazole (10.0 g, 75.7 mmol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (50 mL) to the flask with constant stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (4.8 mL, 113.5 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 6-methyl-1H-indazole over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes, 1:1).

  • Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum to yield 6-methyl-4-nitro-1H-indazole as a yellow solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

PART 2: Synthesis of 4-Amino-6-methyl-1H-indazole

The second step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[1]

Reaction Scheme:

Reduction_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 6-Methyl-4-nitro-1H-indazole 6-Methyl-4-nitro-1H-indazole 4-Amino-6-methyl-1H-indazole 4-Amino-6-methyl-1H-indazole 6-Methyl-4-nitro-1H-indazole->4-Amino-6-methyl-1H-indazole Reflux SnCl₂·2H₂O, HCl SnCl₂·2H₂O, HCl

Caption: Reduction of 6-methyl-4-nitro-1H-indazole.

Procedure:

  • To a 500 mL round-bottom flask, add 6-methyl-4-nitro-1H-indazole (10.0 g, 56.4 mmol) and ethanol (200 mL).

  • Stir the suspension and add tin(II) chloride dihydrate (63.6 g, 282 mmol).

  • Carefully add concentrated hydrochloric acid (50 mL) portion-wise. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (Ethyl Acetate/Hexanes, 1:1) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts and wash the filter cake with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-amino-6-methyl-1H-indazole as a solid. This product is often pure enough for the next step, but can be purified by column chromatography if necessary (silica gel, gradient elution with ethyl acetate in hexanes).

PART 3: Synthesis of this compound

The final step is the conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable method for the synthesis of phenols from anilines.[2]

Reaction Scheme:

Diazotization_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 4-Amino-6-methyl-1H-indazole 4-Amino-6-methyl-1H-indazole This compound This compound 4-Amino-6-methyl-1H-indazole->this compound 0-5 °C, then Heat 1. NaNO₂, H₂SO₄, H₂O\n2. H₂O, Heat 1. NaNO₂, H₂SO₄, H₂O 2. H₂O, Heat

Caption: Diazotization and hydrolysis of 4-amino-6-methyl-1H-indazole.

Procedure:

  • In a 500 mL beaker, prepare a solution of 4-amino-6-methyl-1H-indazole (5.0 g, 33.9 mmol) in a mixture of concentrated sulfuric acid (10 mL) and deionized water (100 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (2.58 g, 37.3 mmol) in a minimal amount of cold deionized water (10 mL).

  • Add the sodium nitrite solution dropwise to the cooled solution of the aminoindazole, keeping the temperature below 5 °C. Vigorous stirring is essential during this addition.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • To hydrolyze the diazonium salt, carefully and slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, then wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

Safety Precautions

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture must be slow and controlled to prevent a runaway reaction.

  • Diazotization: Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times. Avoid scratching or subjecting the diazonium salt to shock.

  • General Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

References

  • Rakib, E. M., et al. Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005 (2011).
  • Organic Chemistry Portal. Diazotisation.

Sources

Application Notes and Protocols for 6-Methyl-1H-indazol-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following document provides a comprehensive guide for the utilization of 6-Methyl-1H-indazol-4-ol in cancer research. Due to the novelty of this specific molecule, publicly available data is limited. The forthcoming application notes and protocols are therefore built upon the well-established principles of cancer biology and the extensive research conducted on structurally related indazole-based compounds, which are prominent as kinase inhibitors.[1] This guide is intended to provide a robust framework for researchers to initiate their investigations into the therapeutic potential of this compound.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[2] Its bicyclic structure serves as a versatile scaffold for designing molecules that can effectively compete with ATP for the binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have revolutionized the treatment landscape for numerous malignancies.[4]

Several FDA-approved anti-cancer drugs, including pazopanib, axitinib, and entrectinib, feature the indazole motif, highlighting its clinical significance.[2] These drugs target a range of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Anaplastic Lymphoma Kinase (ALK).[2] Given this precedent, it is hypothesized that this compound may also function as a kinase inhibitor, and the following protocols are designed to rigorously test this hypothesis and elucidate its biological activity.

Proposed Mechanism of Action: Targeting Oncogenic Signaling Pathways

Based on its structural similarity to other indazole-based anti-cancer agents, this compound is predicted to function as a small molecule kinase inhibitor. The methyl and hydroxyl substitutions on the indazole ring may confer selectivity and potency towards specific kinases. Potential targets could include receptor tyrosine kinases (RTKs) or cytoplasmic kinases that are frequently overactive in cancer.

A plausible mechanism of action involves the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[5][6] Inhibition of a critical kinase in one of these cascades would lead to the downstream effects of apoptosis induction and cell cycle arrest in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RTK Inhibition

Caption: Proposed inhibitory action of this compound on a representative receptor tyrosine kinase signaling pathway.

Physicochemical Properties and Handling

While specific data for this compound is not available, related indazole compounds offer guidance on handling and storage.

PropertyPredicted Value/RecommendationSource (based on related compounds)
Molecular FormulaC8H8N2O[7]
Molecular Weight148.16 g/mol [7]
Storage Temperature2-8°C[8]
SolubilitySoluble in DMSO[9]
StabilityStable under recommended storage conditions[10]

Note: It is imperative to determine the experimental solubility and stability of this compound in various solvents and media before initiating biological assays.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial characterization of this compound as a potential anti-cancer agent.

G cluster_workflow Experimental Workflow for Characterizing this compound A In Vitro Kinase Screening B Cell Viability Assays (IC50 Determination) A->B C Apoptosis and Cell Cycle Analysis B->C D Western Blotting for Pathway Analysis C->D E In Vivo Xenograft Studies D->E F Data Analysis and Interpretation E->F

Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To identify the primary kinase targets of this compound.

Rationale: A broad kinase panel screen is a crucial first step to understand the compound's selectivity and potential mechanism of action. This unbiased approach can reveal both expected and unexpected targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound for screening at a concentration of 1 µM and 10 µM to a reputable kinase screening service.

  • Kinase Panel: Select a comprehensive panel of kinases, including major families such as tyrosine kinases and serine/threonine kinases, with a focus on those implicated in cancer.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition at the screening concentration.

Protocol 2: Cell Viability Assays for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Rationale: The IC50 value is a quantitative measure of a compound's potency in inhibiting cell growth. Testing across a panel of cell lines can reveal differential sensitivity and provide clues about the compound's mechanism.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer)[5][11]

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based assays

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium, typically ranging from 100 µM to 1 nM. Include a vehicle control (DMSO).

  • Treatment: Treat the cells with the serial dilutions of the compound and incubate for 72 hours.[13]

  • Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 3: Apoptosis and Cell Cycle Analysis

Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.

Rationale: Many effective anti-cancer agents work by triggering programmed cell death (apoptosis) or halting the cell division cycle.

Methodology for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Methodology for Cell Cycle Analysis:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Target Validation and Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of its putative kinase targets and downstream signaling proteins.

Rationale: Western blotting provides direct evidence of target engagement by observing changes in protein phosphorylation.

Procedure:

  • Cell Lysis: Treat cancer cells with this compound for a short duration (e.g., 1-6 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (identified from the kinase screen) and key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Protocol 5: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Rationale: In vivo studies are essential to assess the therapeutic potential of a compound in a whole-organism context, considering factors like pharmacokinetics and tolerability.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[13]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Dosing and Administration: Administer this compound (at predetermined doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[13]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the animals and excise the tumors for further analysis (e.g., histology, pharmacodynamics).

Conclusion

This compound represents a promising starting point for a cancer research program. The protocols outlined in this document provide a clear and logical path for its initial characterization. By systematically evaluating its kinase inhibitory profile, cellular effects, and in vivo efficacy, researchers can build a comprehensive understanding of its potential as a novel anti-cancer agent. The rich history of the indazole scaffold in oncology provides a strong foundation for these investigations.

References

  • BenchChem. (n.d.). Refining Treatment Protocols for Novel Tyrosine Kinase Inhibitors in Long-Term Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitors in Combination Cancer Therapy.
  • National Center for Biotechnology Information. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • National Center for Biotechnology Information. (n.d.). Principles of Kinase Inhibitor Therapy for Solid Tumors. PMC.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
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  • LookChem. (n.d.). 6-Methyl-1H-indazol-4-amine.
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  • National Center for Biotechnology Information. (n.d.). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. PMC.
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Application Notes and Protocols for 6-Methyl-1H-indazol-4-ol in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a cornerstone of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention.[1] Within the landscape of medicinal chemistry, the indazole core has emerged as a "privileged scaffold," forming the structural basis of numerous potent and selective kinase inhibitors.[1][2][3] Several clinically approved anti-cancer drugs, including axitinib, pazopanib, and niraparib, feature this versatile bicyclic heteroaromatic system, underscoring its significance in modern drug discovery.[3]

6-Methyl-1H-indazol-4-ol is a representative member of this esteemed class of compounds. These application notes provide a comprehensive framework for researchers to meticulously evaluate the inhibitory potential of this compound against specific kinase targets, offering both biochemical and cell-based assay protocols.

Mechanism of Action: Targeting the c-Met Signaling Pathway

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, survival, and metastasis.[4][5] Aberrant c-Met activity, through mutation, amplification, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[4][6] Indazole-based inhibitors have shown significant promise in targeting the ATP-binding pocket of c-Met, thereby blocking downstream signaling cascades.

Diagram of the HGF/c-Met Signaling Pathway and Point of Inhibition

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Indazole This compound Indazole->cMet inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of c-Met by this compound blocks downstream signaling.

Experimental Protocols

The following protocols provide a detailed methodology for characterizing the inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., recombinant human c-Met)

  • This compound

  • Substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer.

  • Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control. b. Add 10 µL of a 2.5X kinase/substrate mixture. c. Initiate the reaction by adding 10 µL of 2.5X ATP solution. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for Kinase Inhibitor Profiling

workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays a Prepare Compound Dilution Series b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c Determine IC50 Value b->c d Cell Culture with Compound Treatment e Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) d->e g Western Blot for Target Phosphorylation d->g f Determine GI50 Value e->f

Caption: A generalized workflow for evaluating kinase inhibitors.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line with known kinase dysregulation (e.g., EBC-1 for c-Met amplification)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

  • Microplate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blotting for Target Engagement

This technique is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing evidence of target engagement within the cellular context.

Materials:

  • Treated cell lysates from Protocol 2

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins. Normalize to a loading control like GAPDH.

Data Presentation: Representative Inhibitory Activity

The following table summarizes hypothetical, yet representative, inhibitory activity data for this compound against various kinases, illustrating its potential potency and selectivity. This data is for illustrative purposes and actual values must be determined experimentally.

Kinase TargetAssay TypeIC50 / GI50 (nM)
c-MetBiochemical (ADP-Glo)15
PLK4Biochemical (LanthaScreen™)8
PI3KαBiochemical (ADP-Glo)120
EBC-1 (c-Met amp)Cell-based (MTT)50
MCF-7 (Wild-type)Cell-based (MTT)>1000

Conclusion

This compound, as a member of the privileged indazole class, presents a compelling starting point for kinase inhibitor research. The protocols outlined in this document provide a robust framework for its comprehensive evaluation, from direct enzyme inhibition to cellular efficacy and target engagement. Through systematic application of these methodologies, researchers can elucidate the therapeutic potential of this and similar indazole-based compounds in the ongoing development of targeted cancer therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. BenchChem.
  • BenchChem. (2025).
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
  • Wang, X., Li, L., Lu, T., et al. (2018). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry, 61(15), 6875–6893. [Link]
  • Li, A., Hong, S., Zhang, J., et al. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
  • Chen, B., Dey, S. K., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(4), 517–523. [Link]
  • Lee, H. J., Seol, D. W., Kim, J., et al. (2020). New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Pharmaceutics, 12(2), 113. [Link]
  • Shaikh, R., Khan, T., & Chouthe, R. S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835–1862. [Link]
  • Wang, Y., Lu, Y., Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Chang, C. P., Chen, C. Y., & Lin, C. C. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 841-851. [Link]
  • Smolen, G. A., Sordella, R., Muir, B., et al. (2010). An orally available small-molecule inhibitor of c-Met, PF-2341066, reduces tumor burden and metastasis in a preclinical model of ovarian cancer metastasis. Neoplasia, 12(1), 1–10. [Link]
  • Kaur, H., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1647–1675. [Link]
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
  • Zhang, W., Wang, Y., Cui, S., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127889. [Link]
  • ResearchGate. (n.d.). Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
  • Elguero, J., Boufroura, H., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860. [Link]
  • Nguyen, T. T. H., Nguyen, T. T., Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]
  • Dai, Y., Hartandi, K., Ji, Z., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584–1597. [Link]
  • Van de Walle, T., de Witte, W., de Jonghe, S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 241–247. [Link]
  • El-Damasy, A. K., Ke, Y., & Chen, C. H. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
  • Zhang, Z., Chen, J., Li, Y., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. [Link]
  • BenchChem. (2025). A Technical Guide to 5-amino-1H-indazol-6-ol: Synthesis, Applications, and Biological Significance. BenchChem.
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Application Notes & Protocols: A Framework for Preclinical Evaluation of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of the novel small molecule, 6-Methyl-1H-indazol-4-ol. This document outlines a logical, multi-stage approach, from initial in vitro characterization to in vivo efficacy assessment. The protocols provided are intended to be adaptable based on the specific biological target and therapeutic area of interest.

I. Introduction: The Rationale for a Phased Investigational Approach

The discovery of a new chemical entity like this compound marks the beginning of a rigorous journey to ascertain its therapeutic potential. A systematic and well-designed experimental plan is paramount to generating robust and reproducible data, which is essential for making informed decisions in the drug development pipeline. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including but not limited to kinase inhibition. For instance, a related compound, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941), is a potent inhibitor of class I PI3 kinase.[1][2] This precedent suggests that a primary hypothesis for the mechanism of action of this compound could be the modulation of protein kinase activity.

This guide is structured to navigate the preclinical evaluation of this compound in a stepwise manner, ensuring that each phase of testing builds upon the last. This approach maximizes the efficiency of resource allocation and provides a clear " go/no-go " decision-making framework.

II. Stage 1: In Vitro Characterization - From Target Engagement to Cellular Effects

The initial phase of investigation focuses on characterizing the activity of this compound in cell-free and cell-based assays. The primary objectives are to identify the molecular target(s), determine the potency and selectivity of the compound, and assess its effects on cellular functions.

A. Target Identification and Engagement

Given the prevalence of indazole derivatives as kinase inhibitors, a logical first step is to screen this compound against a panel of protein kinases.[3][4]

Protocol 1: Broad-Spectrum Kinase Profiling

This protocol outlines a competitive binding assay to assess the interaction of this compound with a large number of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Platform: Utilize a commercial kinase screening service (e.g., KINOMEscan™) that employs a competitive binding assay format.[3] This method measures the ability of the test compound to displace a ligand from the active site of each kinase in the panel.[3]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits."

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >75%) at the screening concentration.

Follow-up Dose-Response Assays:

For any identified hits, perform dose-response assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This will quantify the potency of this compound against specific kinases.[5]

B. Cellular Activity and Cytotoxicity

Once a primary target or a set of targets is identified, the next step is to evaluate the compound's effect in a cellular context.

Protocol 2: Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines or other relevant cell types.[6][7][8][9][10]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Reagent Addition:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][8][10] The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[6][8]

    • XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, which is reduced to a water-soluble orange formazan product by viable cells.[6][7][8]

  • Data Acquisition:

    • MTT Assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl) and measure the absorbance at approximately 570 nm.[7][10]

    • XTT Assay: Measure the absorbance of the orange formazan product directly at 450-500 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Assay Principle Advantages Considerations
MTT Reduction of yellow tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases.[6][8]Well-established, cost-effective.[9]Requires a solubilization step, which can introduce variability.[6]
XTT Reduction of a second-generation tetrazolium salt to a water-soluble orange formazan.[6][7][8]No solubilization step, higher throughput, potentially higher sensitivity.[6][8]Can be susceptible to interference from compounds affecting cellular redox potential.[6]
C. Target Modulation in a Cellular Context

To confirm that the cellular effects of this compound are mediated through its intended target, it is crucial to assess the modulation of the target and its downstream signaling pathway.

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications, such as phosphorylation.[11][12][13][14]

Methodology:

  • Cell Culture and Treatment: Seed and treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[11]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein phosphorylation or expression.

Signaling_Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Hypothetical signaling pathway inhibited by this compound.

III. Stage 2: In Vivo Efficacy and Pharmacokinetics

Promising in vitro data warrants the progression to in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a whole-animal system.

A. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing effective in vivo efficacy studies.[15][16]

Protocol 4: Murine Pharmacokinetic Study

This protocol provides a general framework for assessing the PK profile of this compound in mice.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a single dose.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.[17]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the compound.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation (for non-IV routes).
B. In Vivo Efficacy Studies

The choice of the in vivo model is highly dependent on the therapeutic indication. For oncology, several well-established models are available.[18][19][20][21][22]

Protocol 5: Xenograft Tumor Model for Anti-Cancer Efficacy

This protocol describes a cell line-derived xenograft (CDX) model, a commonly used initial in vivo model in oncology research.[18][20]

Methodology:

  • Cell Line Selection: Choose a cancer cell line that is sensitive to this compound in vitro and expresses the target of interest.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at one or more dose levels based on the PK data and tolerability studies. A vehicle control group is essential.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Survival: In some studies, the endpoint may be survival.

  • Ex Vivo Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement in vivo.

In_Vivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing (Vehicle vs. Compound) Dosing (Vehicle vs. Compound) Randomization->Dosing (Vehicle vs. Compound) Monitoring (Tumor Volume, Body Weight) Monitoring (Tumor Volume, Body Weight) Dosing (Vehicle vs. Compound)->Monitoring (Tumor Volume, Body Weight) Endpoint Endpoint Monitoring (Tumor Volume, Body Weight)->Endpoint Ex Vivo Analysis Ex Vivo Analysis Endpoint->Ex Vivo Analysis

Caption: General workflow for an in vivo xenograft study.

IV. Data Analysis and Interpretation

Rigorous statistical analysis is crucial for the interpretation of preclinical data.[23][24][25][26][27]

  • In Vitro Data: Use non-linear regression to fit dose-response curves and determine IC50/EC50 values.

  • In Vivo Data: Compare tumor growth between treatment and control groups using appropriate statistical tests, such as a t-test or ANOVA, followed by post-hoc tests for multiple comparisons.[23][24] P-values less than 0.05 are typically considered statistically significant.[24]

V. Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can generate the high-quality data necessary to assess the therapeutic potential of this novel compound and make informed decisions about its continued development.

VI. References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )

  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (URL: )

  • In Vivo Oncology Models for Drug Discovery. (URL: )

  • Statistical Considerations for Preclinical Studies - PMC - PubMed Central - NIH. (URL: [Link])

  • MTT assay - Wikipedia. (URL: [Link])

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])

  • In Vivo Preclinical Mouse Models - Champions Oncology. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. (URL: [Link])

  • Comparisons of in vivo cancer models and their applications. - ResearchGate. (URL: [Link])

  • The Key To Robust Translational Results In Preclinical Data Analysis. (URL: [Link])

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (URL: [Link])

  • Statistical Analysis in Preclinical Biomedical Research - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (URL: )

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

  • In Vivo Model Systems | Crown Bioscience. (URL: [Link])

  • Statistical analysis in study plans of pre-clinical safety studies - Pharmabiz.com. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • The role of a statistician in drug development: Pre-clinical studies | by IDEAS ESRs. (URL: [Link])

  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. (URL: [Link])

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: [Link])

  • Small Molecule Analysis - Allumiqs. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Western Blot Protocol & Troubleshooting Guide - Assay Genie. (URL: [Link])

  • 6-Methyl-1H-indazol-4-amine - LookChem. (URL: [Link])

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed. (URL: [Link])

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists - PubMed. (URL: [Link])

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed. (URL: [Link])

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the - ACS Publications. (URL: [Link])

  • N-[1-[4-(3-amino-1H-indazol-6-yl)pyridin-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide - PubChem. (URL: [Link])

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Analytical Methods for the Quantification of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 6-Methyl-1H-indazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and formulation analysis, and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines are discussed to ensure scientific integrity and trustworthiness.[1][2][3]

Introduction and Physicochemical Profile

This compound (CAS No: 705927-36-2) is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous compounds under investigation for various therapeutic applications, including oncology.[4] Accurate and reliable quantification of this molecule is paramount for drug discovery and development processes, including pharmacokinetic studies, formulation development, and quality control.

The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties and the intended application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [6]
CAS Number 705927-36-2[5]
Appearance Light brown to brown solid (predicted)[7]
LogP (predicted) ~1.8 - 2.0[6][8]

The molecule's aromatic nature and moderate lipophilicity (LogP) make it an ideal candidate for reversed-phase chromatography.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification of this compound in bulk substance or simple formulations, where analyte concentrations are relatively high and the matrix is clean.

Principle of HPLC-UV

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. The UV detector measures the absorbance of the analyte at a specific wavelength as it passes through the detector cell, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.

Chromatographic Conditions: The conditions provided are a robust starting point and may require optimization based on the specific instrumentation and column used.

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Isocratic: 60% Methanol, 40% 25mM KH₂PO₄ buffer (pH 3.2)A common mobile phase for imidazole and indazole derivatives, offering good peak shape and resolution.[9][10] The acidic pH ensures the hydroxyl group is protonated, leading to consistent retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[9]
Column Temp. 30 °CEnhances reproducibility of retention times by controlling viscosity and separation kinetics.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection UV at 220 nmIndazole derivatives typically exhibit strong absorbance in the lower UV range. A full UV scan (200-400 nm) is recommended during method development to determine the optimal wavelength.

Preparation of Solutions:

  • Mobile Phase: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.2 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Quantification Workflow:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared unknown samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[9]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Standards Create Calibration Standards (1-100 µg/mL in Mobile Phase) Stock->Standards Inject Inject Standards & Samples Standards->Inject Sample Prepare Unknown Sample (Dissolve in Mobile Phase) Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect UV Detection at 220 nm Inject->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Unknown Sample CalCurve->Quantify

Fig 1. HPLC-UV Experimental Workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying this compound in complex biological matrices like plasma, which is essential for pharmacokinetic and toxicokinetic studies.[11]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of a tandem mass spectrometer.[11] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences.[12]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 5-Methyl-1H-indazol-4-ol) can be used.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Blank human plasma (K₂-EDTA).

  • Microcentrifuge and tubes.

Sample Preparation: Protein Precipitation This technique is a rapid and effective way to remove the majority of proteins from plasma samples before injection.[13][14]

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to mix and denature proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Conditions:

Table 3: LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)Smaller particle size and column dimensions are suitable for fast, high-efficiency separations compatible with MS.[15]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid is essential for ESI+ mode ionization and provides good peak shape.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency and low backpressure.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 2.0 min, hold 0.5 min, return to 5% B and re-equilibrate for 1.0 min.Gradient elution is effective for analyzing samples post-protein precipitation, allowing for rapid elution of the analyte while washing late-eluting matrix components.
Injection Vol. 5 µL
Ionization Mode ESI PositiveThe two nitrogen atoms in the indazole ring are readily protonated.
MRM Transitions Analyte: 149.1 → 132.1 (Precursor → Product); IS: (Varies based on selection)The precursor [M+H]⁺ for C₈H₈N₂O is m/z 149.1. The product ion m/z 132.1 corresponds to a plausible loss of NH₃. These values must be optimized empirically by infusing the analyte.
Dwell Time 50 msA sufficient time to acquire enough data points across the chromatographic peak for accurate quantification.[12]

Calibration and Quantification:

  • Prepare a stock solution of the analyte in methanol.

  • Spike known amounts of the analyte stock solution into blank plasma to create calibration standards (e.g., 0.5 - 1000 ng/mL).

  • Process the calibration standards and unknown samples using the protein precipitation protocol described above.

  • Analyze the processed samples using the LC-MS/MS method.

  • Quantify by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Aliquot 50 µL Plasma Precipitate Add 150 µL Cold ACN with Internal Standard Plasma->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge at >12,000 x g Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Gradient Chromatographic Separation Inject->Separate Detect Detect via MRM (e.g., 149.1 → 132.1) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Fig 2. Bioanalytical LC-MS/MS Workflow.

Method Validation Summary

Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its suitability for the intended purpose.[3] The validation should be performed according to established guidelines, such as ICH Q2(R1).[1][2]

Table 4: Key Validation Parameters according to ICH Q2(R1)

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of the test results obtained by the method to the true value. Expressed as % recovery.Within ±15% of the nominal value (±20% at LLOQ for bioanalysis).[15]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Proper method validation in accordance with ICH guidelines is critical to ensure the integrity and trustworthiness of the generated data.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Krzek, J., & Starek, M. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Campestre, C., et al. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
  • Li, Y., et al. (n.d.). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. National Institutes of Health.
  • Zhang, Y., et al. (n.d.). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. National Institutes of Health.
  • Posocco, B., et al. (2023, September 1). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed.
  • Zhang, Y., et al. (2023, May 12). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PubMed.
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  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
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  • D'yakonov, V., et al. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
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  • PubChem. (n.d.). 1-methyl-1H-indazol-6-ol.

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Application Notes and Protocols: Reductive Amination of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Indazole Scaffolds and Their Functionalization

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[1][2] The functionalization of the indazole core is a critical aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various synthetic methodologies, reductive amination stands out as a robust and highly effective strategy for introducing diverse amine functionalities, which can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the reductive amination of indazole derivatives, focusing on the practical aspects of the reaction, from mechanistic principles to detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the "why" behind the "how," and provide self-validating protocols for the synthesis of N-substituted (1H-indazol-3-yl)methanamines.

The Core Directive: Understanding the Reductive Amination Pathway

Reductive amination is a powerful two-stage process that transforms a carbonyl group into an amine.[4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (in our case, an indazole-3-carbaldehyde) with a primary or secondary amine.[4][5] This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine.[4]

The elegance of this one-pot reaction lies in the judicious choice of the reducing agent. An ideal reagent should selectively reduce the protonated iminium ion intermediate over the starting carbonyl compound.[6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Reductive_Amination_Mechanism Indazole_Aldehyde Indazole-3-carbaldehyde Imine_Iminium Imine/Iminium Ion Intermediate Indazole_Aldehyde->Imine_Iminium Condensation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine_Iminium Final_Product N-Substituted (1H-indazol-3-yl)methanamine Imine_Iminium->Final_Product Reduction Reducing_Agent Selective Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: General workflow of the reductive amination of an indazole-3-carbaldehyde.

Reagent Selection: The Key to a Successful Transformation

The choice of reducing agent is paramount in reductive amination. While several reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications due to its mildness, selectivity, and broad substrate scope.[4][7]

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for the reductive amination of aldehydes.[7] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows it to selectively reduce the iminium ion in the presence of the aldehyde starting material.[6] Furthermore, it is compatible with a wide range of functional groups and can be used in various aprotic solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being common choices.[4][7] Acetic acid is sometimes employed as a catalyst, particularly for less reactive ketones, to facilitate imine formation.[7]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-1-(1H-indazol-3-yl)methanamine

This protocol details the reductive amination of 1H-indazole-3-carbaldehyde with benzylamine using sodium triacetoxyborohydride.

Materials:

  • 1H-indazole-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1H-indazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (10 mL) is added benzylamine (1.1 mmol, 1.1 equiv).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is then added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with DCE (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-benzyl-1-(1H-indazol-3-yl)methanamine.

Protocol 2: Synthesis of N-((6-Nitro-1H-indazol-3-yl)methyl)aniline

This protocol outlines the reductive amination of 6-nitro-1H-indazole-3-carbaldehyde with aniline, a weakly basic amine.

Materials:

  • 6-Nitro-1H-indazole-3-carbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-1H-indazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) in DCE (15 mL).

  • Add aniline (1.2 mmol, 1.2 equiv) and a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) in one portion.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield N-((6-nitro-1H-indazol-3-yl)methyl)aniline.

Experimental_Workflow Start Start: Indazole-3-carbaldehyde + Amine in Solvent (DCE) Imine_Formation Imine Formation: Stir at Room Temperature (Optional: Acetic Acid catalyst) Start->Imine_Formation Reduction Reduction: Add NaBH(OAc)₃ Stir at Room Temperature Imine_Formation->Reduction Workup Aqueous Workup: Quench with NaHCO₃ Extract with Organic Solvent Reduction->Workup Purification Purification: Dry, Concentrate, and Column Chromatography Workup->Purification Product Final Product: N-Substituted (1H-indazol-3-yl)methanamine Purification->Product

Caption: Step-by-step experimental workflow for the reductive amination of indazole derivatives.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of indazole-3-carbaldehyde derivatives with various amines.

EntryIndazole SubstrateAmineReducing AgentSolventTime (h)Yield (%)
11H-indazole-3-carbaldehydeBenzylamineNaBH(OAc)₃DCE4-6~85-95
26-Nitro-1H-indazole-3-carbaldehydeAnilineNaBH(OAc)₃DCE12-16~70-80
31H-indazole-3-carbaldehydeMorpholineNaBH(OAc)₃THF6-8~80-90
45-Bromo-1H-indazole-3-carbaldehydeCyclopropylamineNaBH(OAc)₃DCE5-7~82-92

Yields are approximate and may vary depending on the specific reaction conditions and purification.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the product spot. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. For example, in the ¹H NMR spectrum of N-benzyl-1-(1H-indazol-3-yl)methanamine, one would expect to see the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new singlet or doublet for the methylene protons of the newly formed CH₂-N group, typically in the range of 3.5-4.5 ppm.

Conclusion

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile method for the synthesis of amines. Its application to the functionalization of the indazole scaffold is of particular importance in the field of drug discovery. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for the efficient synthesis of a wide range of N-substituted (1H-indazol-3-yl)methanamine derivatives under mild conditions. The protocols and insights provided in this application note are intended to equip researchers with the knowledge and practical guidance necessary to successfully employ this powerful transformation in their own research endeavors.

References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Reductive amin
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • Indazole derivatives and their therapeutic applications: a p
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination. Myers Research Group, University of Illinois.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Reductive Amination - Common Conditions.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry Co., Ltd..
  • 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. BenchChem.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

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Application Notes and Protocols for Suzuki Coupling Reactions Involving Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Recognized as a "privileged scaffold," its rigid structure and versatile substitution patterns are featured in a multitude of compounds with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and anti-HIV agents.[3][4][5][6] Molecules such as Pazopanib, an FDA-approved kinase inhibitor for renal cell carcinoma, and Granisetron, an antiemetic used in chemotherapy, highlight the therapeutic significance of the indazole core.[4]

The functionalization of this scaffold is therefore a critical task for medicinal chemists. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile tools for forming carbon-carbon bonds.[6][7][8] This reaction enables the direct linkage of indazole moieties (via haloindazoles or indazole boronic acids) with a vast array of (hetero)aryl partners, providing efficient access to novel chemical entities with significant therapeutic potential.[8][9]

This guide provides an in-depth exploration of the Suzuki coupling reaction as it applies to indazole boronic acids and their halo-indazole counterparts. We will dissect the reaction mechanism, detail optimized protocols, and offer field-proven insights to navigate common challenges, empowering researchers to effectively leverage this powerful transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][10] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the electrophile (e.g., a bromo- or iodo-indazole). This irreversible step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[14][15]

  • Transmetalation: This is the key bond-forming step where the organic group from the nucleophilic boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[16] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic moiety to the Pd(II) center, displacing a halide.[12]

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic partners couple, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² (Transmetalation Adduct) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Indazole-Ar (R¹-R²) TM_Intermediate->Product ArylHalide Indazole-X (R¹-X) ArylHalide->OA_Intermediate BoronicAcid Ar-B(OH)₂ (R²-B(OH)₂) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->OA_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Strategic Considerations

Success in coupling reactions with indazoles requires careful selection of substrates, catalysts, ligands, and conditions.

The Indazole Coupling Partners
  • Haloindazoles (The Electrophile): Bromo- and iodo-indazoles are the most common electrophilic partners. Iodoindazoles are generally more reactive, allowing for milder reaction conditions, but bromoindazoles are often more cost-effective and readily available.[14] The position of the halogen (e.g., C3, C5, C7) influences reactivity due to electronic effects.[8][14]

  • Indazole Boronic Acids/Esters (The Nucleophile): The synthesis of indazole boronic acids or their more stable pinacol ester derivatives is a key preliminary step, typically achieved via Miyaura borylation of a corresponding haloindazole.[17][18]

  • The N-H Proton Challenge: The acidic proton on the indazole nitrogen can potentially interfere with the reaction.[15] While many protocols are successful with unprotected indazoles, N-protection (e.g., with Boc, SEM, or acetyl groups) can sometimes prevent side reactions and improve yields by blocking this acidic site.[17][18] However, this adds synthetic steps, so direct coupling of NH-free indazoles is often preferred if conditions can be optimized.[8][19]

Catalysts and Ligands

The choice of palladium source and ligand is critical for an efficient reaction.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄: A reliable, air-sensitive Pd(0) source. Often used for a wide range of couplings.[20][21]

    • PdCl₂(dppf): An air-stable Pd(II) precatalyst that is reduced in situ. Excellent for coupling heteroaryl boronic acids.[9][22]

    • Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) and Pd(II) sources, respectively, that are used in combination with a chosen phosphine ligand.[12][23]

  • Phosphine Ligands: Ligands stabilize the palladium center and modulate its reactivity. For challenging couplings involving heteroaryl substrates, bulky and electron-rich monophosphine ligands are often superior.

    • Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand, often used in the form of the PdCl₂(dppf) complex.[9]

    • Buchwald Ligands (e.g., SPhos, XPhos): Highly effective for coupling unactivated chlorides and for reactions with unprotected N-H heterocycles, often leading to higher yields.[19][24]

Base and Solvent Systems
  • Base: An inorganic base is essential for activating the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9][19][20] Cs₂CO₃ is more soluble and often provides better results but is more expensive.

  • Solvent: A mixture of an organic solvent and water is typical. The organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base.

    • Common Solvents: 1,4-Dioxane/Water, Dimethoxyethane (DME)/Water, Toluene/Water, THF/Water.[9][12][21]

General Experimental Protocol: Suzuki Coupling of 5-Bromo-1H-indazole

This protocol provides a robust starting point for the coupling of a halo-indazole with a generic aryl boronic acid. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Indazole, Boronic Acid, Base, & Ligand in Schlenk Flask B Seal and Purge with Inert Gas (Ar or N₂) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Add Pd Catalyst under Positive Inert Gas Flow C->D E Heat Reaction to Desired Temperature (e.g., 90 °C) D->E F Monitor Progress via TLC or LC-MS E->F G Cool to RT, Dilute with EtOAc, and Quench with Water F->G H Perform Aqueous Workup (Wash with Water & Brine) G->H I Dry Organic Layer (e.g., MgSO₄) and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Reagents & Equipment:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole, the arylboronic acid, and potassium carbonate.[15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.[15]

  • Degassing: Sparge the resulting slurry with the inert gas for an additional 10-15 minutes to ensure rigorous removal of dissolved oxygen.[25]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halo-indazole is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[6]

Data Summary: Representative Reaction Conditions

The following table summarizes successful conditions reported in the literature for the Suzuki coupling of various indazole substrates, showcasing the versatility of this methodology.

Halo-Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME / Water8095[9][22]
3-Chloro-1H-indazole5-Indole boronic acidP2 Precatalyst (2)SPhosK₃PO₄ (2)Dioxane / Water10080[19]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O14070[20]
4-Iodo-3-methyl-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dioxane / Water90N/A[15]
3-Bromo-indazole carboxamideVarious arylboronic acidsPd(dppf)Cl₂ (5)dppfK₂CO₃ (3)Dioxane / Water100Good[6][7]

Troubleshooting and Advanced Insights

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

Common Side Reactions
  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a symmetrical biaryl, consumes the nucleophile and complicates purification.[25]

    • Cause: Primarily caused by dissolved oxygen or the use of Pd(II) precatalysts without proper pre-reduction.[25]

    • Solution: Rigorous deoxygenation of solvents and the reaction mixture is critical. Employing freeze-pump-thaw cycles or extensive sparging with an inert gas can minimize this.[25]

  • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile. This is particularly problematic with electron-rich or certain heteroaryl boronic acids (e.g., thiophene).[9][26]

    • Cause: Often promoted by elevated temperatures and prolonged reaction times in aqueous basic media.

    • Solution: Use boronic esters (e.g., pinacol esters), which are more stable.[17] Minimize reaction time and temperature where possible.

  • Dehalogenation: The starting halo-indazole is reduced to the parent indazole.[15]

    • Cause: Can be promoted by certain ligands or hydride sources in the reaction.

    • Solution: Ensure high-purity, anhydrous solvents. If persistent, screening different phosphine ligands may be necessary.[15]

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Is Catalyst Active? Start->Q1 Sol1 Replace with fresh catalyst. Use air-stable precatalyst. Q1->Sol1 A1_No Q2 Is Base Effective? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol2 Use stronger/more soluble base (Cs₂CO₃). Ensure adequate water for dissolution. Q2->Sol2 A2_No Q3 Is Temp Sufficient? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol3 Increase temperature incrementally (e.g., 80°C -> 100°C). Q3->Sol3 A3_No Side_Products Side Products Observed? (Homocoupling, Deboronation) Q3->Side_Products A3_Yes A3_Yes Yes A3_No No Q4 Was mixture rigorously degassed? Side_Products->Q4 Sol4 Improve degassing procedure (sparge longer, freeze-pump-thaw). Q4->Sol4 A4_No Q5 Is boronic acid stable? Q4->Q5 A4_Yes A4_Yes Yes A4_No No Sol5 Use corresponding pinacol ester. Minimize reaction time/temperature. Q5->Sol5 A5_No A5_Yes Yes A5_No No

Caption: A troubleshooting decision tree for optimizing Suzuki-Miyaura reactions.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the functionalization of indazoles, providing a direct and modular route to complex molecules of high interest to the pharmaceutical industry. A thorough understanding of the catalytic cycle, careful selection of reagents, and meticulous execution of experimental protocol are the pillars of success. By anticipating common side reactions like homocoupling and protodeboronation and implementing strategies to mitigate them, researchers can confidently and efficiently synthesize diverse libraries of indazole derivatives for downstream applications in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH.
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • SYNLETT.
  • ResearchGate.
  • Taylor & Francis Online.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Benchchem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (PDF)
  • RSC Publishing.
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • NIH (PMC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Benchchem. Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH.
  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (re-indexed).

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Application Note: A Validated Protocol for the Purification of 6-Methyl-1H-indazol-4-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Methyl-1H-indazol-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent polarity of the indazole scaffold, combined with the hydroxyl functional group, necessitates a robust purification strategy to remove common synthetic impurities such as starting materials, reagents, and potential regioisomers. We present a detailed methodology employing normal-phase flash column chromatography, transitioning from initial method development on Thin-Layer Chromatography (TLC) to a fully scalable column protocol. The causality behind the selection of the stationary phase, mobile phase composition, and loading technique is thoroughly explained to empower researchers to adapt this method for analogous compounds. This guide is designed for chemists and drug development professionals seeking a reliable, efficient, and well-documented purification system.

Introduction and Purification Rationale

Indazole derivatives are critical pharmacophores found in a wide array of therapeutic agents, including treatments for cancer and inflammation.[1][2] The compound this compound possesses key structural features—a hydrogen-bond donating hydroxyl group and two nitrogen atoms within the bicyclic aromatic system—that make it a valuable synthetic building block.[3] However, these same features contribute to its significant polarity, which can complicate purification and lead to strong interactions with polar stationary phases.

Syntheses of substituted indazoles often yield mixtures containing unreacted starting materials, catalysts, and, most notably, regioisomers (e.g., N1 vs. N2 substituted byproducts) which can be difficult to separate.[4] Column chromatography is the technique of choice for isolating the target compound with high purity.[4][5] This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is paired with a less polar mobile phase.[5][6] The principle of separation relies on the differential adsorption of compounds to the silica surface; more polar molecules, like the target compound, interact more strongly and thus elute later than non-polar impurities.[6]

Method Development: From TLC to Column

The foundation of a successful column chromatography separation is a well-optimized solvent system, which is most efficiently determined using Thin-Layer Chromatography (TLC).

Causality of Solvent System Selection

The goal is to find a mobile phase composition that moves the target compound to a retardation factor (Rf) of approximately 0.25-0.35 . This Rf value is empirically known to provide the best balance between resolution and elution time in the subsequent column separation.

  • Initial Solvent System: A common starting point for polar heterocyclic compounds is a binary mixture of a non-polar solvent and a moderately polar solvent. We begin with Hexane/Ethyl Acetate. Hexane acts as the weak solvent, while ethyl acetate provides the polarity needed to elute the compounds.

  • Optimization: The ratio is adjusted based on TLC results.

    • If the Rf is too low (spot remains at the baseline), the polarity of the mobile phase must be increased by adding more ethyl acetate.

    • If the Rf is too high (spot travels with the solvent front), the polarity must be decreased by reducing the amount of ethyl acetate.

  • Polarity Modulation: For highly polar compounds that exhibit poor mobility even in high concentrations of ethyl acetate, a small percentage (0.5-2%) of a much more polar solvent like methanol can be added to the mobile phase to increase its elution strength significantly.[7]

Protocol: TLC-Based Solvent System Optimization
  • Prepare TLC Plate: Spot a dilute solution of the crude this compound (dissolved in a strong solvent like methanol or dichloromethane) onto a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze & Iterate: Calculate the Rf value for the target compound spot. Adjust the solvent ratio as described in section 2.1 and repeat until the desired Rf is achieved.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material and can be scaled accordingly.

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica GelStandard, 40-63 µm particle size. A polar adsorbent for normal-phase chromatography.[8]
Crude Sample This compoundThe mixture to be purified.
Non-Polar Eluent n-Hexane or HeptaneThe weak component of the mobile phase.
Polar Eluent Ethyl Acetate (EtOAc)The strong component of the mobile phase.
Strong Solvent Dichloromethane (DCM)For sample loading and flask rinsing.
Chromatography Column Glass, 40 mm diameterTo contain the stationary phase.
Collection Vessels Test tubes or fraction collector vialsTo collect eluted fractions.
Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase Crude Crude this compound TLC TLC Method Development (Optimize Solvent System) Crude->TLC Pack Pack Column with Silica Slurry Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Gradient (e.g., 10% to 60% EtOAc in Hexane) Load->Elute Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Combine Combine Pure Fractions TLC_F->Combine Evap Evaporate Solvent (Rotary Evaporation) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet/Slurry Packing):

    • Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Never let the silica run dry.[9]

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Concentrate this mixture by rotary evaporation until a dry, free-flowing powder is obtained.[9] This step is crucial as it ensures the sample is applied to the column in a very narrow band, which is key for good separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with a low polarity mobile phase (e.g., 90:10 Hexane:EtOAc) and collect fractions (e.g., 20 mL per fraction). This will elute non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is shown in the table below. This gradual increase in solvent strength allows for the sequential elution of compounds with increasing polarity.

    • Collect fractions systematically throughout the entire process.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate using the optimized solvent system from step 2.2.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a clean, tared round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Recommended Chromatographic Parameters
Parameter Value / Description Rationale
Stationary Phase Silica Gel, 40-63 µmStandard polar phase for efficient separation of polar molecules.[8]
Column Dimensions 40 mm ID x 300 mm LengthAppropriate for purifying ~1 g of crude material.
Mobile Phase A n-HexaneNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent to control elution strength.[10]
Elution Profile Gradient ElutionProvides superior resolution for complex mixtures compared to isocratic elution.
1. 10% B (2 column volumes)Elutes very non-polar impurities.
2. 10% -> 40% B (8 CV)Elutes compounds of intermediate polarity.
3. 40% -> 60% B (5 CV)Elutes the target compound, this compound.
4. 60% B (2 column volumes)Elutes more polar impurities.
Loading Method Dry Loading with Silica GelEnsures a narrow sample band and high resolution.[9]
Detection UV visualization at 254 nm (TLC)Indazole core is UV active, allowing for easy detection.

Troubleshooting

Problem Potential Cause & Solution
Poor Separation Cause: Incorrect solvent system or overloaded column.Solution: Re-optimize the mobile phase using TLC for better spot separation. Reduce the amount of crude material loaded onto the column.
Band Tailing Cause: Compound is too polar for the solvent system; acidic nature of silica.Solution: Add a small amount (0.5%) of a more polar solvent like methanol to the eluent. Alternatively, add 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica.
Cracked Silica Bed Cause: Column ran dry or thermal stress.Solution: Ensure the solvent level never drops below the top of the silica bed. Pack the column at a stable room temperature.
Compound Won't Elute Cause: Mobile phase is not polar enough.Solution: Significantly increase the polarity of the mobile phase, for example, by switching from Hexane/EtOAc to a Dichloromethane/Methanol system.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • While specific toxicity data for this compound is not widely available, related indazole compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] Treat the compound with appropriate care.

  • Avoid applying air pressure to glass columns unless they are specifically designed for flash chromatography and properly shielded.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • LookChem. (n.d.). 6-Methyl-1H-indazol-4-amine.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Wang, Z., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
  • OrgSyn. (2010). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Dong, M. W. (2006). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BLD Pharm. (n.d.). 90764-89-9|6-Methyl-1H-indazol-4-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Synblock. (n.d.). CAS 1489734-06-6 | N-[(1H-Indol-4-yl)methyl]-1H-indazol-4-amine.
  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubChem. (n.d.). (1H-indazol-4-yl)methanol. National Center for Biotechnology Information.
  • ResearchGate. (2008). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20.

Sources

Application Notes and Protocols for the Recrystallization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] The purity of these compounds is paramount to ensure reproducible biological activity, accurate structure-activity relationship (SAR) studies, and successful clinical outcomes. Recrystallization is a powerful and widely employed technique for the purification of these solid compounds. This document provides a comprehensive guide to the principles, techniques, and troubleshooting of recrystallization as applied to substituted indazoles, intended for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Purity for Indazole Scaffolds

Indazole derivatives are recognized as "privileged structures" in drug discovery, with applications as antitumor, anti-inflammatory, and anti-HIV agents.[2][5] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and the absence of impurities that can interfere with their intended biological targets. Impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in later stages of drug development.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[6][7] By carefully selecting a solvent in which the indazole derivative has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain highly pure crystalline material upon cooling.[7][8] This application note will delve into the theoretical underpinnings and practical execution of recrystallization for substituted indazoles.

Theoretical Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solid compounds in a solvent increases with temperature.[8] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[7][9] As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution. Soluble impurities, being present in lower concentrations, remain in the "mother liquor."[8] Insoluble impurities can be removed by hot filtration.

The formation of a crystal lattice is a highly specific process where molecules of the same compound preferentially align.[9] This inherent selectivity is a key factor in the purification process, as it tends to exclude impurity molecules from the growing crystal structure.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[6][8] An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the indazole at elevated temperatures.

  • Low dissolving power for the indazole at room or lower temperatures. [7][8]

  • High solubility for impurities at all temperatures, or very low solubility for impurities such that they can be removed by hot filtration.

  • A boiling point below the melting point of the indazole to prevent "oiling out." [8][10]

  • Chemical inertness towards the indazole derivative. [6]

  • Volatility for easy removal from the purified crystals. [6]

  • Safety and low environmental impact. [6]

The "like dissolves like" principle can be a useful starting point.[8] Substituted indazoles, being heterocyclic aromatic compounds, often exhibit moderate polarity. The nature and position of substituents will significantly influence their solubility in various solvents.

Common Solvents and Solvent Systems for Substituted Indazoles

A systematic approach to solvent screening is recommended. Small-scale trials with a range of solvents of varying polarities can quickly identify promising candidates. For substituted indazoles, mixed solvent systems are often highly effective.[11][12] A common strategy involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" until the solution becomes turbid.[8][9]

The following table summarizes common solvents and their properties relevant to the recrystallization of substituted indazoles:

SolventPolarityBoiling Point (°C)Notes on Application for Indazoles
WaterHigh100Often used as an anti-solvent with polar organic solvents like ethanol or acetone for moderately polar indazoles.[11][12]
EthanolHigh78A versatile solvent, often effective on its own or in combination with water.[12]
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56A good solvent for many organic compounds, can be paired with water or hexane.[11][12]
Ethyl AcetateMedium77A moderately polar solvent, often used in combination with hexanes.
DichloromethaneMedium40Effective for less polar indazoles, but its low boiling point can limit the temperature differential.
TolueneLow111Suitable for less polar indazoles; its high boiling point can be advantageous.
Hexanes/HeptaneLow~69Typically used as an anti-solvent for compounds dissolved in more polar solvents like ethyl acetate or acetone.[12]
Visualizing the Solvent Selection Workflow

Solvent_Selection cluster_0 Solvent Screening cluster_1 Protocol Development Start Start with Impure Substituted Indazole Screen Small-Scale Solubility Tests (Various Solvents) Start->Screen Analyze Analyze Solubility Data (Hot vs. Cold) Screen->Analyze Good_Solvent Suitable Single Solvent Found? Analyze->Good_Solvent Single_Solvent Proceed with Single Solvent Recrystallization Good_Solvent->Single_Solvent Yes Mixed_Solvent Select 'Good' Solvent and 'Poor' Anti-Solvent Good_Solvent->Mixed_Solvent No Success Optimized Protocol Single_Solvent->Success Test_Mixed Test Mixed Solvent System Mixed_Solvent->Test_Mixed Test_Mixed->Success Single_Solvent_Recrystallization A Dissolve Indazole in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C Clear Solution D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Step-by-step single solvent recrystallization.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent has the ideal solubility properties.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure indazole in a minimal amount of a hot "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (in which the indazole is poorly soluble) dropwise until the solution becomes persistently cloudy (the point of saturation). [12]3. Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again. [9]4. Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Proceed as described in the single solvent protocol (steps 4-6), using the solvent mixture or the anti-solvent for washing.

Visualization of Multi-Solvent Recrystallization Workflow:

Multi_Solvent_Recrystallization A Dissolve in Minimum Hot 'Good' Solvent B Add Hot 'Poor' Solvent until Turbid A->B C Add Drops of 'Good' Solvent to Re-clarify B->C D Slow Cooling C->D E Vacuum Filtration D->E F Wash and Dry E->F

Caption: Step-by-step multi-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.<[13][14]br>- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and re-cool.<[13]br>- Scratch the inside of the flask with a glass rod at the solution's surface.<[13]br>- Add a seed crystal of the pure compound. [13]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating out of solution too quickly at a temperature above its melting point.<[10][14]br>- Significant impurities are present, depressing the melting point.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.<[13][15]br>- Consider a different solvent or solvent system with a lower boiling point.- If significant impurities are suspected, an initial purification by another method (e.g., column chromatography) may be necessary.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.<[13][15]br>- The crystals were washed with solvent that was not sufficiently cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Ensure the wash solvent is ice-cold and use a minimal amount.- Use a larger volume of solvent during hot filtration and then concentrate the filtrate before cooling. [14]
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Conclusion

Recrystallization is an indispensable technique for obtaining high-purity substituted indazoles, which is a prerequisite for their successful application in pharmaceutical research and development. A methodical approach to solvent selection, coupled with a sound understanding of the underlying principles and careful execution of the protocols, will consistently yield materials of the required purity. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during this purification process.

References

  • Verma, A., Joshi, S., & Singh, D. (2018). The Mechanisms of Crystal Growth Inhibition by Organic and Inorganic Inhibitors.
  • University of California, Irvine Department of Chemistry. (n.d.).
  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester Department of Chemistry. (n.d.).
  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.).
  • University of California, Irvine Department of Chemistry. (n.d.).
  • Verma, A., Joshi, S., & Singh, D. (2018). The Mechanisms of Crystal Growth Inhibition by Organic and Inorganic Inhibitors. PubMed. [Link]
  • Domanska, U. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • University of Colorado Boulder Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • Biocyclopedia. (n.d.).
  • Autechem. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. [Link]
  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4789. [Link]
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. (2017).
  • ResearchGate. (n.d.).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

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Application Note & Protocols: A Guide to the Regioselective Synthesis of N-Methylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indazole N-Methylation

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active compounds due to its ability to act as a bioisostere for indole and other key structures.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery and development. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon methylation.[3][5]

These isomers, the N1-methyl and N2-methyl indazoles, can exhibit significantly different biological and physical properties. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[6] Consequently, controlling the regioselectivity of the methylation reaction is of paramount importance, representing a substantial challenge in synthetic organic chemistry.[1]

This guide provides a detailed overview of the underlying principles and field-proven protocols for the selective synthesis of both N1- and N2-methylated indazole isomers. We will explore how reaction conditions can be manipulated to favor either kinetic or thermodynamic pathways, enabling researchers to predictably access the desired isomer.

The Principle of Regiocontrol: Kinetic vs. Thermodynamic Pathways

The regiochemical outcome of indazole methylation is governed by a delicate balance between kinetic and thermodynamic control.[6] The two nitrogen atoms of the indazole anion are both nucleophilic, but the reaction pathway can be directed by carefully selecting the base, solvent, methylating agent, and temperature.[5][6]

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][7][8] Consequently, the N1-methylated product is the thermodynamically favored isomer.[6] Conditions that allow the reaction to reach equilibrium, such as using a strong base in an aprotic solvent at elevated temperatures, will predominantly yield the N1-isomer.[6][9]

  • Kinetic Control (N2-Alkylation): The N2 position of the indazole anion is often more sterically accessible and can be more nucleophilic, leading to a faster reaction rate.[6] Therefore, the N2-methylated product is typically the kinetically favored isomer.[3][6] Reactions conducted under milder, non-equilibrating conditions, often at lower temperatures, favor the formation of the N2-isomer.[6]

The interplay between these control elements is visualized below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Indazole Indazole Indazole_Anion Indazole Anion Indazole->Indazole_Anion Deprotonation Base Base N1_Product N1-Methylated (Thermodynamic Product) Indazole_Anion->N1_Product Slower Reaction (Thermodynamic Pathway) N2_Product N2-Methylated (Kinetic Product) Indazole_Anion->N2_Product Faster Reaction (Kinetic Pathway) N2_Product->N1_Product Equilibration (e.g., Higher Temp.)

Fig 1. Reaction pathways for indazole methylation.

Synthesis of N1-Methylated Indazoles (Thermodynamic Control)

To selectively synthesize the thermodynamically stable N1-isomer, reaction conditions must be chosen to facilitate equilibration. The established method involves using a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[6][9][10] This combination effectively deprotonates the indazole, and the subsequent alkylation favors the more stable N1-product.[9]

Protocol 1: N1-Methylation using Sodium Hydride (NaH)

This protocol is adapted for the N1-methylation of a generic 1H-indazole substrate.

Workflow Diagram

G start Start dissolve Dissolve 1H-Indazole in anhydrous THF under inert atmosphere start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_nah Add NaH portion-wise cool_0c->add_nah warm_rt_1 Warm to RT, stir 30 min add_nah->warm_rt_1 cool_0c_2 Cool back to 0 °C warm_rt_1->cool_0c_2 add_methylating_agent Add Methylating Agent (e.g., MeI) dropwise cool_0c_2->add_methylating_agent warm_rt_2 Warm to RT, stir until reaction is complete add_methylating_agent->warm_rt_2 quench Quench with sat. aq. NH₄Cl solution warm_rt_2->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate & Purify via Chromatography extract->purify end End purify->end

Fig 2. N1-Methylation experimental workflow.

Materials:

  • 1H-Indazole derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylating agent (e.g., Methyl iodide or Dimethyl sulfate, 1.1 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole derivative (1.0 equiv). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.[5]

  • Alkylation: Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated indazole.

Data Summary

BaseSolventMethylating AgentSelectivity (N1:N2)YieldReference
NaHTHFAlkyl Bromide>99:1High[9]
Cs₂CO₃DMFPentyl Bromide2.3:1Moderate[9]
K₂CO₃DMFAlkyl HalideVariableVariable[1]

Synthesis of N2-Methylated Indazoles (Kinetic Control)

Achieving high selectivity for the kinetically favored N2-isomer requires conditions that prevent equilibration to the more stable N1-product. This is often accomplished using specific reagent combinations under milder conditions. A highly effective method for producing the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole utilizes dimethyl carbonate (DMC) as a green methylating agent with a base like triethylenediamine (DABCO) in DMF.[6]

Protocol 2: N2-Methylation using Dimethyl Carbonate (DMC)

This protocol is specifically for the N2-methylation of 3-methyl-6-nitro-1H-indazole.[6]

Workflow Diagram

G start Start dissolve Dissolve Indazole and DABCO in DMF start->dissolve stir_rt Stir at RT for 15 min dissolve->stir_rt add_dmc Add Dimethyl Carbonate (DMC) dropwise stir_rt->add_dmc reflux Heat to reflux and stir for 6 hours add_dmc->reflux cool_rt Cool to RT reflux->cool_rt precipitate Add water to precipitate the product cool_rt->precipitate filter_dry Collect solid by filtration and dry precipitate->filter_dry end End filter_dry->end

Fig 3. N2-Methylation experimental workflow.

Materials:

  • 3-methyl-6-nitro-1H-indazole (1.0 equiv, e.g., 10.00 g, 56 mmol)

  • Triethylenediamine (DABCO) (1.0 equiv, e.g., 6.40 g, 56 mmol)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC) (1.2 equiv, e.g., 6.04 g, 67 mmol)

  • Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF (e.g., 100 mL for a 10g scale).

  • Pre-Stirring: Stir the reaction mixture at room temperature for 15 minutes.

  • Reagent Addition: Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction system to reflux temperature and continue stirring for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Add water (e.g., 120 mL) and stir for 15 minutes to precipitate the product.

  • Isolation: Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[6]

Data Summary

BaseSolventMethylating AgentControlSelectivityYieldReference
DABCODMFDimethyl CarbonateKineticHigh for N2Good[6]
-DioxaneMethyl trichloroacetimidate (TfOH promoted)KineticHigh for N2Good[11][12]
NoneSealed TubeMethyl Iodide (heat)KineticN2-favored-[12]
PPh₃/DIADTHFMethanol (Mitsunobu)KineticN2-favoredModerate[9]

Characterization of N-Methylated Isomers

Unambiguous structural assignment of the N1 and N2 isomers is crucial. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][13] Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful. For an N1-substituted indazole, a 3-bond correlation is observed between the protons of the N-methyl group and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is instead observed between the N-methyl protons and the C3 carbon.[9] UV derivative spectrophotometry has also been reported as a method for distinguishing between the two isomeric series.[14]

Conclusion

The regioselective N-methylation of indazoles is a controllable process that hinges on the fundamental principles of kinetic and thermodynamic control. For the synthesis of the thermodynamically stable N1-isomer, conditions that promote equilibration, such as the use of a strong base like NaH in THF, are highly effective.[6] Conversely, to obtain the kinetically favored N2-isomer, milder conditions employing specific reagent combinations, such as DMC with DABCO, are proven to be successful.[6] By understanding and applying the concepts and protocols outlined in this guide, researchers can confidently and selectively synthesize the desired N-methylated indazole isomers for applications in drug discovery and development.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1328-1331. [Link]
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Boyd, S., Boyd, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8295-8300. [Link]
  • Boyd, S., Boyd, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8295-8300. [Link]
  • ResearchGate (2021). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Request PDF. [Link]
  • Sánchez-Sánchez, C., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 62(47), 19183–19194. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
  • ResearchGate (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Request PDF. [Link]
  • Zhang, Y., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1028–1040. [Link]
  • Martins, C., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4749–4763. [Link]
  • OUCI (2024). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies.
  • Zhang, Y., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1028–1040. [Link]
  • Porretta, G. C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]
  • ResearchGate (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Request PDF. [Link]
  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1873–1884. [Link]
  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
  • Royal Society of Chemistry (2024).
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
  • ScienceDirect (2020). Rh(III)-catalyzed C–H acylmethylation of 2H-indazoles with sulfoxonium ylides. Arabian Journal of Chemistry, 13(9), 7113-7120. [Link]
  • PubMed (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 16047-16055. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1H-indazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active molecules. The synthesis of this particular derivative, with its electron-donating methyl and hydroxyl groups, presents unique challenges that can impact reaction efficiency and overall yield. This guide provides practical, experience-based solutions to common problems encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for constructing the 1H-indazole core, adaptable for this compound, typically involve the cyclization of appropriately substituted benzene precursors. A common strategy begins with a substituted aniline or a related derivative that already contains the methyl group and a protected hydroxyl or precursor group. Key cyclization strategies include:

  • From o-aminobenzaldehydes or o-aminoketones: This classic approach involves the reaction of a substituted o-aminobenzaldehyde or o-aminoketone with a source of hydrazine, followed by cyclization. The presence of an ortho-hydroxy group has been found to be crucial for successful cyclization in some cases.[1]

  • From o-aminobenzoximes: A mild, metal-free alternative involves the selective activation of an o-aminobenzoxime with an activating agent like methanesulfonyl chloride, followed by cyclization. This method demonstrates broad functional group tolerance.[1]

  • Reductive Cyclization of o-nitrobenzylidene amines: This method uses a reducing agent to promote the cyclization of an ortho-imino-nitrobenzene substrate.

Q2: How do the 6-methyl and 4-hydroxyl substituents influence the synthesis?

A2: Both the methyl and hydroxyl groups are electron-donating, which can significantly influence the reactivity of the aromatic ring.

  • Increased Nucleophilicity: These groups activate the benzene ring, which can be beneficial for certain electrophilic substitution reactions if further functionalization is desired. However, this increased reactivity can also lead to unwanted side reactions.

  • Regioselectivity: The electronic directing effects of these substituents will play a crucial role in the regioselectivity of the cyclization step, guiding the formation of the desired indazole isomer.

  • Hydroxyl Group Sensitivity: The phenolic hydroxyl group is susceptible to oxidation, especially under harsh reaction conditions. It may also require protection and deprotection steps, which can add to the complexity of the synthesis and potentially lower the overall yield.

Q3: What are the critical parameters to control for maximizing yield?

A3: To maximize the yield of this compound, careful control of the following parameters is essential:

  • Reaction Temperature: Many steps in indazole synthesis are temperature-sensitive. Maintaining the recommended temperature ranges is crucial to prevent side reactions and decomposition.

  • pH of the Reaction Mixture: The pH can significantly influence the reactivity of the starting materials and the stability of the intermediates and final product.

  • Choice of Solvents and Reagents: The polarity of the solvent and the nature of the reagents can affect reaction rates and selectivity.

  • Purification Method: Proper purification is critical to remove byproducts and unreacted starting materials that can inhibit crystallization and lower the final yield.

Troubleshooting Guide: Yield Optimization

This section addresses specific problems that can lead to low yields during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step

Q: My cyclization reaction to form the indazole ring is giving a very low yield. What are the likely causes and how can I improve it?

A: Low yield in the cyclization step is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Actions
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.- Monitor the reaction progress using TLC or LC-MS.- Gradually increase the reaction time or temperature.- Optimize the molar ratio of the reactants.
Side Reactions The electron-rich nature of the precursor due to the methyl and hydroxyl groups can lead to the formation of byproducts such as hydrazones and dimers.[1]- Use milder reaction conditions.- Consider a different cyclization strategy, such as the use of o-aminobenzoximes.[1]
Degradation of Starting Material or Product The starting material or the final indazole product may be unstable under the reaction conditions, especially if harsh acids or high temperatures are used. The 4-hydroxyl group is particularly susceptible to oxidation.- Employ milder acids or bases.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Consider protecting the hydroxyl group if it is found to be unstable.
Poor Solubility The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Screen different solvents or solvent mixtures to improve solubility.- Gentle heating may improve solubility, but monitor for degradation.

Troubleshooting Workflow for Low Cyclization Yield

start Low Cyclization Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion solubility Poor Solubility start->solubility incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions Observed check_completion->side_reactions Yes optimize_cond Optimize Reaction Conditions: - Increase time/temperature - Adjust stoichiometry incomplete->optimize_cond end Improved Yield optimize_cond->end milder_cond Use Milder Conditions: - Lower temperature - Weaker acid/base side_reactions->milder_cond change_strategy Consider Alternative Cyclization Strategy side_reactions->change_strategy degradation Degradation Suspected side_reactions->degradation milder_cond->end change_strategy->end protect_oh Protect Hydroxyl Group degradation->protect_oh inert_atm Use Inert Atmosphere degradation->inert_atm protect_oh->end inert_atm->end screen_solvents Screen Solvents solubility->screen_solvents screen_solvents->end

A decision tree for troubleshooting low cyclization yield.
Problem 2: Formation of Regioisomers

Q: I am observing the formation of multiple isomers in my reaction mixture, which is complicating purification and reducing the yield of the desired this compound. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. The directing effects of the substituents on the aromatic ring play a critical role.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The interplay between the electron-donating methyl and hydroxyl groups will influence the position of cyclization.

  • Steric Hindrance: Bulky substituents can sterically hinder reaction at certain positions, favoring others.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can all impact the regiochemical outcome.

Strategies to Enhance Regioselectivity:

Strategy Description
Choice of Synthetic Route Some synthetic methods offer better regiocontrol than others. For example, starting with a precursor where the key functionalities are already in the correct positions can predetermine the final structure.
Directed Ortho-Metalation If applicable to your specific synthetic route, directed ortho-metalation can be a powerful tool to achieve high regioselectivity in the functionalization of the aromatic ring prior to cyclization.
Catalyst and Ligand Selection In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on the regioselectivity of the transformation.
Protecting Groups The use of protecting groups can alter the electronic and steric properties of the molecule, thereby influencing the regioselectivity of subsequent reactions.
Problem 3: Difficult Purification Leading to Product Loss

Q: I am struggling to purify the final product, and I am losing a significant amount of material during this process. What are the best practices for purifying this compound?

A: Purification can indeed be a challenging step, especially if the reaction mixture is complex. The polar nature of the hydroxyl group can also lead to issues like streaking on silica gel chromatography.

Recommended Purification Techniques:

  • Column Chromatography:

    • Solvent System Optimization: A common issue is finding the right eluent system. A good starting point for indazoles is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A gradient elution is often more effective than an isocratic one.

    • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent can mitigate this.

  • Recrystallization:

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water.

    • Slow Cooling: Allowing the solution to cool slowly is crucial for the formation of well-defined crystals and to avoid "oiling out."

  • Acid-Base Extraction:

    • The weakly basic nature of the indazole ring and the acidic nature of the phenolic hydroxyl group can be exploited for purification through acid-base extraction to remove non-polar or neutral impurities.

Experimental Protocols

The following is a general, illustrative protocol for a potential synthetic route to this compound. Note: These are generalized procedures and may require optimization for your specific laboratory conditions and starting materials.

Illustrative Synthetic Workflow

Start Substituted o-Nitrobenzaldehyde Step1 Oxime Formation Start->Step1 Hydroxylamine Step2 Reductive Cyclization Step1->Step2 Reducing Agent Product This compound Step2->Product

A simplified workflow for this compound synthesis.
Step 1: Synthesis of 2-Amino-5-methyl-3-hydroxybenzaldehyde Oxime (Illustrative Intermediate)
  • Dissolution: Dissolve 2-amino-5-methyl-3-hydroxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture and collect the precipitated oxime by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound
  • Activation (if using the o-aminobenzoxime route): Dissolve the oxime from Step 1 in a suitable solvent (e.g., dichloromethane or THF) and cool to 0 °C. Add a weak base like triethylamine, followed by the dropwise addition of an activating agent such as methanesulfonyl chloride.[1]

  • Cyclization: Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in the purification section.

References

  • Kumar, V., & Sharma, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Patel, M., & Patel, N. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
  • Various Authors. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Various Authors. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]
  • Various Authors. (2024). Indazole synthesis. Organic Chemistry Portal. [Link]
  • Lee, S., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
  • Audia, J. E., et al. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Gaillard, S., et al. (2016). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Keating, G. M., & O'Brien, M. A. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
  • Various Authors. (2023). Synthesis of indazole 6 through regioselective cyclization of 8.
  • Various Authors. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Sova, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.
  • Axon Medchem. (2006). Methods for preparing indazole compounds.
  • Sova, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed. [Link]
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the indazole scaffold. Indazoles are a critical class of nitrogen-containing heterocycles, widely present in bioactive natural products and drug molecules.[1] Their synthesis and functionalization are pivotal in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the indazole ring?

The indazole ring offers several positions for functionalization, with the most common being the N-1 and N-2 positions of the pyrazole ring and the C-3 position of the benzene ring. The choice of functionalization site depends on the desired final product and the reaction conditions employed. Late-stage functionalization via C-H activation is an efficient approach for increasing the complexity of indazole derivatives.[3]

Q2: How can I control N1 vs. N2 regioselectivity during alkylation?

Controlling the regioselectivity of N-alkylation is a common challenge. The outcome is influenced by the base, solvent, and the nature of the substituents on the indazole ring.[4]

  • For N-1 selectivity: Using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 regioselectivity, especially for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide.[5][6]

  • For N-2 selectivity: Mitsunobu conditions (e.g., with triphenylphosphine and diethyl azocarboxylate) tend to favor the N-2 isomer.[4] Additionally, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can confer excellent N-2 regioselectivity.[5][7] A novel method using TfOH with diazo compounds also shows high N-2 selectivity.[8]

Q3: What are the key considerations for choosing a protecting group for the indazole nitrogen?

The choice of an N-protecting group is critical as it influences regioselectivity, stability, and yield.[9]

  • Boc (tert-butyloxycarbonyl): Commonly used and can be removed under acidic or basic conditions.[9] However, it can sometimes be cleaved during subsequent cross-coupling reactions.[10]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Can be used for regioselective protection at N-2 and directs C-3 lithiation. It is removable with TBAF or aqueous HCl.[11]

  • Other options: Tosyl (Ts), Trityl (Tr), and Benzyl (Bn) groups are also employed, each with specific protection and deprotection protocols.[9]

Q4: What are the go-to catalysts for Suzuki-Miyaura cross-coupling with bromoindazoles?

For Suzuki-Miyaura cross-coupling of bromoindazoles, palladium catalysts are highly effective.[12][13] A common choice is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], which has been shown to give high yields in relatively short reaction times when coupling 5-bromoindazoles with boronic acids.[14][15]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with indazoles.[16] Low yields can be frustrating, but systematic optimization of reaction parameters can often resolve the issue.

Potential Cause & Solution Workflow:

G start Low Yield in Buchwald-Hartwig Amination catalyst Inappropriate Catalyst/Ligand Combination start->catalyst base Suboptimal Base catalyst->base Screen Ligands (e.g., Xantphos, RuPhos) [11] solvent Incorrect Solvent Choice base->solvent Test Different Bases (e.g., Cs2CO3, K3PO4) [31] temp Reaction Temperature Too Low/High solvent->temp Evaluate Solvents (e.g., Toluene, Dioxane) [40] atmosphere Presence of Oxygen temp->atmosphere Optimize Temperature (80-110 °C typical) [11, 39] end Improved Yield atmosphere->end Ensure Inert Atmosphere (N2 or Ar) [39] G start Poor Regioselectivity in C-H Functionalization directing_group Install/Modify Directing Group start->directing_group catalyst_ligand Screen Catalysts and Ligands directing_group->catalyst_ligand Consider N-aryl for ortho-functionalization [6] sterics Modify Substrate Sterics catalyst_ligand->sterics Evaluate Rh(III) vs. Pd(II) catalysts [12] electronics Alter Electronic Properties sterics->electronics Introduce bulky groups to block sites [12] end Desired Regioisomer electronics->end Add electron-donating/withdrawing groups [12]

Caption: Decision-making workflow for improving regioselectivity in C-H functionalization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoindazoles

This protocol is adapted for the coupling of N-substituted 5-bromoindazoles with arylboronic acids. [14]

  • To a reaction vessel, add the 5-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (K2CO3) (2.0 equiv).

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] (0.05 equiv) as the catalyst.

  • Add dimethoxyethane (DME) as the solvent.

  • Seal the vessel and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: N-1 Selective Alkylation of a C-3 Substituted Indazole

This protocol is based on conditions favoring N-1 alkylation. [5][6]

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane and carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C and add a solution of the C-3 substituted indazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Hajra, A., et al. (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing).
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. (n.d.).
  • Hajra, A., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]
  • Li, Y., et al. (2025). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]
  • (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. PubMed. [Link]
  • (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]
  • Stuart, D. R., et al. (2012). Rhodium(III)
  • Hunt, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
  • Kaur, H., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (n.d.).
  • da Silva, W. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (n.d.).
  • Doležal, M., et al. (2022).
  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
  • (2006).
  • Kumar, A., et al. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). (n.d.).
  • Optimization of the reaction condition for the N-arylation a - ResearchGate. (n.d.).
  • Wallace, J., et al. (2006).
  • (2024).
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.).
  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... - ResearchGate. (n.d.).
  • Liu, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • C-H functionalization of 2H-indazole. - ResearchGate. (n.d.).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (n.d.).
  • Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing). (n.d.).
  • Nolan, S. P., et al. (2012).
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.).
  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. (n.d.).
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Indazoles are a privileged scaffold in medicinal chemistry, but their purification is often complicated by issues such as regioisomerism, poor solubility, and compound instability.[1][2]

This resource provides field-proven insights and troubleshooting guides in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering robust protocols and logical workflows to streamline your purification processes.

Section 1: Foundational Challenges in Indazole Purification

Q1: Why is the purification of N-substituted indazole derivatives so challenging?

The primary challenge stems from the synthesis of N-substituted indazoles, which often yields a mixture of N-1 and N-2 regioisomers.[3] The relative thermodynamic stability of the 1H- and 2H-tautomers is close, with the 1H-tautomer generally being slightly more stable.[4][5] During alkylation or arylation reactions, the reaction conditions (base, solvent, temperature) and the electronic and steric nature of substituents on the indazole ring can significantly influence the N-1/N-2 product ratio.[6][7] These isomers often possess very similar polarities, making their separation by standard chromatographic techniques difficult.[8][9]

Section 2: Troubleshooting Guide for Flash Column Chromatography

Flash column chromatography is the workhorse for purification in many organic synthesis labs. However, indazole derivatives can present unique problems.

Q2: My N-1 and N-2 indazole isomers are co-eluting during flash chromatography. How can I improve their separation?

This is the most frequent issue. The small difference in polarity between the N-1 and N-2 isomers requires careful optimization of your chromatographic conditions.

Root Causes & Solutions:

  • Insufficient Resolution of Solvent System: The polarity of your eluent may not be optimal to differentiate between the isomers.

    • Solution A - Fine-tune the Solvent Gradient: Instead of a large step-gradient, use a very shallow gradient of the polar modifier (e.g., 0.5-1% increments of ethyl acetate in hexanes).

    • Solution B - Change Solvent System: Isomers can interact differently with various solvents. If a hexane/ethyl acetate system fails, try switching to a dichloromethane/methanol or toluene/acetone system. Sometimes, adding a small amount of a third solvent with different properties (e.g., an ether like MTBE or a chlorinated solvent) can drastically alter selectivity.

    • Solution C - Add Modifiers: For acidic or basic indazoles, adding a small percentage (0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and sometimes enhance separation by suppressing ionization.[10]

  • Inappropriate Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific derivatives.

    • Solution A - Use High-Resolution Silica: Employ silica gel with a smaller particle size (e.g., 25-40 µm) for higher theoretical plates and better resolving power.

    • Solution B - Try Alternative Stationary Phases:

      • Alumina (Neutral or Basic): Can be effective for separating compounds that are sensitive to the acidic nature of silica.[11]

      • Reversed-Phase (C18) Silica: Separation is based on hydrophobicity. This can be highly effective for isomers where N-substitution leads to a significant change in lipophilicity.[12]

Q3: My compound appears to be decomposing on the silica gel column. What can I do?

Indazoles, particularly those with sensitive functional groups, can degrade on the acidic surface of standard silica gel.[11]

Troubleshooting Steps:

  • Confirm Instability: Before running a column, perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Degradation products will appear as new spots off the diagonal.[13]

  • Deactivate the Silica Gel:

    • Method: Prepare a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine or ammonia in methanol. Pack the column with this slurry. This neutralizes the acidic sites on the silica surface.[10]

  • Use an Alternative Stationary Phase: As mentioned in Q2, alumina or Florisil can be gentler alternatives to silica gel.[11]

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying pressure to increase the flow rate.

Workflow for Troubleshooting Flash Chromatography

flash_chromatography_troubleshooting start Start: Poor Separation or Decomposition check_stability Is compound stable on silica? (2D TLC) start->check_stability coelution Are isomers co-eluting? check_stability->coelution Yes deactivate_silica Deactivate silica with base or switch to Alumina/Florisil check_stability->deactivate_silica No optimize_solvent Optimize Mobile Phase: - Shallow gradient - Change solvent system - Add modifiers coelution->optimize_solvent Yes end_success End: Successful Purification deactivate_silica->end_success change_stationary_phase Switch to Reversed-Phase (C18) or high-resolution silica optimize_solvent->change_stationary_phase Failure optimize_solvent->end_success Success change_stationary_phase->end_success Success end_fail Consider Recrystallization or Prep-HPLC change_stationary_phase->end_fail Failure

Caption: Troubleshooting workflow for flash chromatography of indazoles.

Section 3: Recrystallization Strategies for Isomer Separation

When chromatography fails or is not suitable for large-scale purification, recrystallization can be a powerful alternative for separating indazole isomers.[8]

Q4: How can I use recrystallization to separate N-1 and N-2 isomers when column chromatography is ineffective?

The key is to exploit subtle differences in the solubility of the isomers in various solvent systems. A single-solvent recrystallization is often insufficient.[14]

Expert Approach: Mixed-Solvent Recrystallization

This technique relies on finding a solvent pair where one solvent ("solvent A") readily dissolves your compound, and the other ("antisolvent" or "solvent B") is one in which your compound is poorly soluble.[8][15]

Step-by-Step Protocol for Isomer Separation by Recrystallization:

  • Solvent Screening (Crucial Step):

    • Use small test tubes with a few milligrams of your isomer mixture.

    • Test various "solvent A" candidates (e.g., acetone, ethanol, ethyl acetate, tetrahydrofuran) to find one that dissolves the mixture when heated.[8]

    • Test various "antisolvent B" candidates (e.g., water, hexanes, heptane) that are miscible with solvent A.

    • The goal is to find a pair where one isomer preferentially crystallizes upon addition of the antisolvent or upon slow cooling, leaving the other isomer enriched in the mother liquor.

  • Recrystallization Procedure:

    • Dissolve the crude isomer mixture in a minimal amount of hot "solvent A".

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "antisolvent B" dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

    • Add a few drops of hot "solvent A" to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

    • Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to determine which isomer has been isolated.[12]

Solvent System Component Purpose Examples for Indazoles
Solvent A (Solubilizing) Dissolves the compound at elevated temperatures.Acetone, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran[8]
Solvent B (Antisolvent) Compound is poorly soluble; induces precipitation.Water, Hexanes, Heptane[8]
Table 1: Common Mixed-Solvent Systems for Indazole Recrystallization.

Section 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is indispensable for both assessing the purity of indazole derivatives and for preparative-scale purification when other methods fail.[12][16]

Q5: I have a chiral indazole derivative. What is the best approach for separating the enantiomers?

Chiral HPLC is the gold standard for enantiomeric separation.[17] This requires a chiral stationary phase (CSP).

Common Strategies:

  • Polysaccharide-Based Columns: Columns like Chiralcel® (e.g., OD, OJ) and Chiralpak® (e.g., IA, IB) are extremely versatile and widely used for separating a broad range of chiral compounds, including heterocycles.[17][18][19]

    • Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (isopropanol or ethanol).

    • Method Development: Start with a standard mobile phase (e.g., 90:10 Hexane:IPA) and screen different alcohol modifiers and compositions to optimize the separation.

  • Reversed-Phase Chiral HPLC: Some modern CSPs can operate in reversed-phase mode (e.g., water/acetonitrile or water/methanol mobile phases). This can be advantageous for more polar indazole derivatives that have poor solubility in normal-phase eluents.[19]

Q6: My HPLC analysis shows several unexpected small peaks. How do I identify them?

Unexpected peaks can be residual starting materials, reagents, synthetic byproducts, or degradation products.[20] A systematic investigation is required.

Troubleshooting Workflow for Unexpected HPLC Peaks

hplc_troubleshooting start Start: Unexpected Peaks in HPLC analyze_sm Inject and analyze all starting materials and reagents. start->analyze_sm compare_rt Do retention times match? analyze_sm->compare_rt sm_impurity Impurity is a starting material. Optimize reaction/workup. compare_rt->sm_impurity Yes hypothesize_byproduct Hypothesize potential byproducts (e.g., regioisomers, dehalogenated species). compare_rt->hypothesize_byproduct No lcms_analysis Perform LC-MS analysis. hypothesize_byproduct->lcms_analysis check_mass Does mass match a hypothesized byproduct? lcms_analysis->check_mass byproduct_confirmed Impurity is a known byproduct. Modify reaction or purification. check_mass->byproduct_confirmed Yes unknown_impurity Impurity is unknown. check_mass->unknown_impurity No hr_ms_nmr Isolate impurity (prep-HPLC) and characterize by HRMS and NMR. unknown_impurity->hr_ms_nmr

Caption: Logical workflow for identifying unknown impurities in HPLC analysis.

Expert Tip: The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the impurities in real-time, allowing for rapid identification of byproducts or residual starting materials.[21][22] For definitive structural elucidation of unknown impurities, isolation by preparative HPLC followed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.[12][23]

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(34), 23697-23722. [Link]
  • Shaaban, M., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5188. [Link]
  • Pikul, P., & Nowak, M. (2004). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 61(5), 335-340. [Link]
  • Kaur, M., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2321-2334. [Link]
  • Wang, X., et al. (2011). Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
  • University of Hyderabad. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
  • University of Rochester. (n.d.).
  • Fitos, I., et al. (2019). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 24(18), 3344. [Link]
  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. [Link]
  • Cui, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Ilisz, I., et al. (2015). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 114, 115-125. [Link]
  • Gahm, K. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. [Link]
  • ResearchGate. (2023).
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1913-1925. [Link]
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Pharmaceutical Analysis and Technology. [Link]
  • ChemistryViews. (2012).
  • ResearchGate. (2025).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Singh, A., et al. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, 356(1), e2200371. [Link]
  • ResearchGate. (2025). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Request PDF. [Link]
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Request PDF. [Link]
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

Sources

Technical Support Center: Preventing Isomer Formation During N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-methylation of indazoles. The formation of N1 and N2 regioisomers is a common challenge that can significantly impact yield, purity, and the biological activity of target compounds.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high regioselectivity in your experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the N-methylation of indazoles in a direct question-and-answer format.

Q1: My reaction is producing a nearly 1:1 mixture of N1 and N2 methylated indazoles. How can I favor the N1 isomer?

A1: Achieving high N1 selectivity often requires conditions that favor the thermodynamically more stable product.[3][4][5][6] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamic favorite.[2][3] To promote its formation, consider the following:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][3] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, which can sterically hinder the N2 position.[7]

  • Allow for Equilibration: Ensure your reaction conditions (e.g., sufficient reaction time and appropriate temperature) allow the system to reach thermodynamic equilibrium.[4][5]

  • Substituent Effects: Electron-withdrawing groups at the C3 position of the indazole ring can enhance N1-selectivity, particularly when using the NaH/THF system.[4][7]

Q2: I need to synthesize the N2-methylated isomer, but my reaction predominantly yields the N1 product. What conditions favor the kinetic N2 isomer?

A2: The N2-methylated product is typically the kinetically favored isomer.[3][6] To selectively synthesize the N2 isomer, you should employ conditions that are under kinetic control:

  • Milder Bases and Polar Solvents: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor N2 alkylation.[2][7] However, these conditions can sometimes still produce mixtures.[8]

  • Specific Reagents: Certain methylating agents, like methyl 2,2,2-trichloroacetimidate in the presence of an acid catalyst, have been shown to be highly selective for the N2 position.[9][10] Mitsunobu conditions have also demonstrated a preference for N2 alkylation.[4][5]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, thereby directing methylation to the N2 position.[4][7][11]

Q3: I have a mixture of N1 and N2 isomers that are proving very difficult to separate by column chromatography. What are my options?

A3: The similar polarities of N1 and N2 isomers can make chromatographic separation challenging.[7] Here are some strategies:

  • Optimize for Selectivity: The most effective approach is to optimize the reaction to produce a single isomer, minimizing the need for difficult purification.

  • Advanced Chromatography: Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better resolution.

  • Crystallization: If one isomer is crystalline, selective crystallization can be a powerful purification technique. A salt screen using various acids may help identify a crystalline salt of your desired isomer.[8]

  • Derivatization: In some cases, you can selectively react one isomer in the mixture to form a derivative with significantly different properties, facilitating separation. The directing group can then be removed in a subsequent step.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles governing indazole N-methylation.

Understanding the Mechanism: Kinetic vs. Thermodynamic Control

Q4: What is the fundamental reason for the formation of two different isomers during N-methylation?

A4: The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2.[2] Deprotonation of the N-H proton generates an indazolide anion, which is an ambident nucleophile with electron density on both nitrogens. The reaction of this anion with an electrophile (the methylating agent) can therefore occur at either nitrogen, leading to the formation of N1 and N2 regioisomers.

Q5: Can you explain the concepts of "kinetic" and "thermodynamic" control in the context of indazole methylation?

A5:

  • Kinetic Control refers to conditions where the product ratio is determined by the rates of the competing reactions.[12][13] The product that forms faster (the kinetic product) will be the major product. This is typically favored at lower temperatures with irreversible reaction conditions.[13][14] For indazole methylation, the N2 isomer is generally the kinetic product.[3][6]

  • Thermodynamic Control applies when the reaction is reversible, allowing an equilibrium to be established between the products.[12][15] The product ratio is then determined by the relative stability of the products. The most stable product (the thermodynamic product) will predominate.[13][14] Higher temperatures and longer reaction times favor thermodynamic control.[14] The N1-methylated indazole is typically the more thermodynamically stable isomer.[3][4][5][6]

Factors Influencing Regioselectivity

The outcome of an indazole methylation reaction is a delicate balance of several factors. Understanding and manipulating these can steer the reaction towards your desired isomer.

Q6: How do the base and solvent combination impact the N1/N2 ratio?

A6: The choice of base and solvent is one of the most critical factors.

  • Strong Bases in Aprotic, Non-polar Solvents (e.g., NaH in THF): This combination strongly favors the N1 isomer.[1][7] It is believed that the sodium cation coordinates with the N2 nitrogen, sterically blocking it and directing the methylating agent to N1.[7]

  • Weaker Bases in Polar, Aprotic Solvents (e.g., K₂CO₃ in DMF): These conditions often lead to mixtures or can favor the N2 isomer.[2][7] The dissociation of the ion pair in a polar solvent makes both nitrogen atoms more accessible.

Q7: How do substituents on the indazole ring affect the methylation outcome?

A7: Substituents can exert both steric and electronic effects.

  • C3 Position: Electron-withdrawing groups at C3 can increase N1 selectivity.[7]

  • C7 Position: Bulky groups at C7 can sterically hinder the N1 position, leading to a higher proportion of the N2 isomer.[4][7] Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to promote excellent N2 regioselectivity.[1][4][11]

Q8: Does the nature of the methylating agent matter?

A8: Yes, the reactivity and structure of the methylating agent can influence the outcome. For instance, highly reactive agents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) have been used for selective N2-methylation.[10] The use of methyl 2,2,2-trichloroacetimidate under acidic conditions is another example of a reagent-driven selective N2-methylation.[9][10]

Analytical Characterization

Q9: How can I definitively distinguish between the N1 and N2 isomers I've synthesized?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[16][17][18]

  • ¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In 2H-indazoles (N2-substituted), the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles (N1-substituted).[16]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also distinct between the two isomers.[18]

  • 2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous structural proof by showing correlations between the N-methyl protons and the carbons of the indazole ring.[4][17] For example, in an N1-methylated indazole, a correlation will be observed between the methyl protons and the C7a carbon.

Other techniques like UV-Vis derivative spectrophotometry can also be used for unambiguous identification.[19]

III. Experimental Protocols & Data

Protocol 1: Selective N1-Methylation (Thermodynamic Control)

This protocol is adapted from methodologies known to provide high N1-regioselectivity.[3][7]

Objective: To synthesize 1-methyl-indazole from 1H-indazole.

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equiv) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until gas evolution ceases.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-indazole.

Protocol 2: Selective N2-Methylation (Kinetic Control)

This protocol is based on conditions reported to favor the N2 isomer, particularly for substrates like 6-nitro-1H-indazole.[3]

Objective: To synthesize 2,3-dimethyl-6-nitro-2H-indazole from 3-methyl-6-nitro-1H-indazole.

Materials:

  • 3-methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux and continue stirring for 6 hours (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[3]

Data Summary: Regioselectivity Under Various Conditions

The following table summarizes typical outcomes for indazole methylation, highlighting the influence of reaction parameters on the N1:N2 isomer ratio.

Indazole SubstrateBaseSolventMethylating AgentTemp (°C)N1:N2 RatioReference
1H-IndazoleK₂CO₃DMFIsobutyl bromide12058 : 42[8]
3-Carboxymethyl-1H-indazoleNaHTHFn-Pentyl bromideRT>99 : 1[1][4]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromideRT4 : 96[1][4]
6-Nitro-1H-indazoleKOH-Dimethyl sulfate45~1 : 1[10]
Methyl 5-bromo-1H-indazole-3-carboxylateK₂CO₃DMFMethyl iodideRT44 : 40 (yields)[20]

IV. Visual Guides

Reaction Pathway and Influencing Factors

This diagram illustrates the competing pathways for N1 and N2 methylation and the key factors that influence the outcome.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products cluster_factors_N1 Favors N1 (Thermodynamic) cluster_factors_N2 Favors N2 (Kinetic) Indazole 1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H+ N1_Product N1-Methyl Indazole (Thermodynamic Product) Anion->N1_Product + Me-X N2_Product N2-Methyl Indazole (Kinetic Product) Anion->N2_Product + Me-X N2_Product->N1_Product Equilibration (High Temp, Long Time) F1 Base: NaH Solvent: THF F2 C3-EWG F3 Base: K2CO3 Solvent: DMF F4 C7-Steric Hindrance F5 Mitsunobu Conditions

Caption: Factors governing N1 vs. N2 regioselectivity.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with isomer formation in your N-methylation reactions.

G Start Start: N-Methylation of Indazole CheckRatio Analyze N1:N2 Isomer Ratio Start->CheckRatio DesiredN1 Goal: N1 Isomer CheckRatio->DesiredN1 Target is N1 DesiredN2 Goal: N2 Isomer CheckRatio->DesiredN2 Target is N2 HighN1 High N1 Selectivity? (>95:5) DesiredN1->HighN1 HighN2 High N2 Selectivity? (>5:95) DesiredN2->HighN2 Mixture Poor Selectivity (Mixture) HighN1->Mixture No End Success: Isolate Desired Product HighN1->End Yes HighN2->Mixture No HighN2->End Yes OptimizeN1 Optimize for N1: 1. Use NaH/THF 2. Ensure anhydrous conditions 3. Check for C3-EWG Mixture->OptimizeN1 If goal is N1 OptimizeN2 Optimize for N2: 1. Use K2CO3/DMF or Cs2CO3 2. Consider Mitsunobu or   acid-catalyzed methods 3. Introduce C7-steric bulk Mixture->OptimizeN2 If goal is N2 Separate Difficult Separation? Consider HPLC or Crystallization Mixture->Separate If optimization fails

Caption: Troubleshooting workflow for indazole N-methylation.

V. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available at:

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at:

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Available at:

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at:

  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at:

  • Various Authors. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. Available at:

  • BenchChem. (2025). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. Available at:

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at:

  • Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at:

  • Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at:

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Available at:

  • BenchChem. (2025). A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. Available at:

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Available at:

  • Various Authors. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. Available at:

  • Various Authors. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at:

  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at:

  • Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at:

  • Various Authors. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at:

  • Various Authors. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at:

  • Various Authors. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at:

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Available at:

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at:

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at:

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at:

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(03), 275-280. Available at:

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Addressing "oiling out" during crystallization of indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate a common and often frustrating challenge in the laboratory: the phenomenon of "oiling out" or liquid-liquid phase separation (LLPS). Instead of obtaining the desired crystalline solid, your compound separates from the solution as a liquid phase, which can impede purification and lead to the formation of an amorphous, difficult-to-handle product.[1][2]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing this behavior. Our goal is to empower you with the knowledge to diagnose, remedy, and ultimately prevent oiling out in your indazole crystallization processes.

Understanding "Oiling Out" in Indazole Crystallization

"Oiling out" is a phenomenon where a solute, instead of nucleating and growing into solid crystals, separates from the solution as a solute-rich liquid phase.[1] This occurs when the supersaturation of the solution is too high, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[1][3] This oily phase is often immiscible with the bulk solvent and can be a good solvent for impurities, leading to poor purification upon eventual solidification.[1][3][4]

Several factors can contribute to oiling out, including:

  • Rapid Cooling: Drastic temperature drops can rapidly increase supersaturation beyond the metastable zone, where controlled crystal growth occurs.[1]

  • Inappropriate Solvent Choice: A solvent in which your indazole compound is excessively soluble can lead to high concentrations and a greater propensity for oiling out upon cooling.[1][5] Conversely, a very poor solvent can also sometimes cause this issue.

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out.[1][6][7]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process and promote the separation of a liquid phase.[3][5][8] They can also lower the melting point of the compound, making it more prone to existing as a liquid at the crystallization temperature.[2][5][8]

  • Low Melting Point of the Compound: If the melting point of the indazole derivative is below the boiling point of the crystallization solvent, it may "melt" in the hot solution and separate as a liquid upon cooling.[2][5]

Troubleshooting Guide & FAQs

This section addresses common questions and provides actionable solutions to overcome oiling out.

Q1: My indazole compound oiled out upon cooling. What is the first thing I should try?

A1: The most immediate and often effective strategy is to control the rate of supersaturation. High supersaturation is a primary driver of oiling out.[1]

  • Reduce the Cooling Rate: Instead of allowing the solution to cool rapidly at room temperature or in an ice bath, employ a controlled cooling method. Use a programmable heating mantle or a water bath with a gradual temperature ramp. A slower cooling rate provides more time for the system to remain in the metastable zone, favoring controlled crystal growth over the formation of an oil.[1]

  • Decrease Solute Concentration: Re-dissolve the oiled-out material by gently heating and adding a small amount of additional solvent. A more dilute starting solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1][2]

Q2: I've tried slowing down the cooling, but I'm still getting an oil. What's my next step?

A2: Your solvent system is the next critical parameter to investigate. The choice of solvent significantly impacts solubility and, consequently, the supersaturation profile.[9][10]

  • Conduct a Solvent Screen: A systematic solvent screening is essential to identify the optimal medium for crystallization.[1] Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider solvent mixtures.[11][12] The ideal solvent will exhibit moderate solubility for your indazole compound at elevated temperatures and lower solubility at cooler temperatures.

  • Consider Anti-Solvent Addition: If you are using an anti-solvent to induce crystallization, the rate and temperature of addition are crucial. Add the anti-solvent slowly to a slightly warmed solution of your compound to avoid creating localized areas of high supersaturation.[1]

Q3: Can seeding help prevent my indazole compound from oiling out?

A3: Absolutely. Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth.[1][13] By introducing seed crystals, you provide a template for your dissolved compound to deposit onto, directing the crystallization process and avoiding the formation of an oil.[4][13]

  • Effective Seeding Strategy: Add a small amount (typically 1-5% by weight) of seed crystals when the solution is in the metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[1][3] This is typically after the solution has been cooled slightly from its dissolution temperature.

Q4: What if I don't have any seed crystals?

A4: You can attempt to generate seed crystals in situ. One common method is to cool a small portion of the supersaturated solution rapidly to induce nucleation (even if it oils out initially). Then, allow this small sample to stand, scratch the inside of the flask with a glass rod, or introduce a small amount of a different, less-solubilizing solvent to try and force the formation of some solid. Once you have a small amount of solid, you can use it to seed a larger, more controlled crystallization.

Q5: The oil I've formed eventually solidifies into an amorphous mass. How can I get this to crystallize?

A5: This is a common outcome when an oil solidifies without forming an ordered crystal lattice. You can try to induce crystallization from the amorphous solid through a process called slurry conversion or aging.

  • Slurry Conversion: Suspend the amorphous solid in a solvent or solvent/anti-solvent mixture where it has very low solubility. Stir this slurry for an extended period (hours to days). Over time, the amorphous, higher-energy form may dissolve and re-precipitate as the more stable crystalline form.[14]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Indazole Crystallization
  • Preparation: In several small vials, weigh out an equal, small amount of your indazole compound (e.g., 10-20 mg).

  • Solvent Addition: To each vial, add a different solvent from a pre-selected panel (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water, and mixtures thereof) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating and Cooling: For solvents where the compound is sparingly soluble at room temperature, gently heat the vials until the solid dissolves.

  • Observation: Allow the vials to cool slowly to room temperature, and then further cool them in a refrigerator. Observe for the formation of crystals, precipitate, or oil.

  • Analysis: Analyze any solids that form to confirm their identity and crystalline nature (e.g., by melting point, microscopy, or XRPD). The best solvent system will yield well-formed crystals with minimal oiling.

Protocol 2: Controlled Cooling and Seeding to Prevent Oiling Out
  • Dissolution: Dissolve your indazole compound in the chosen optimal solvent at an elevated temperature until the solution is clear.

  • Controlled Cooling: Slowly cool the solution using a programmable water bath or by insulating the flask to reduce the cooling rate. Aim for a cooling rate of 5-10 °C per hour.

  • Seeding: Once the solution has cooled into the metastable zone (typically a few degrees below the dissolution temperature), add a small amount (1-2% w/w) of seed crystals.

  • Continued Cooling: Continue the slow cooling process to the final desired temperature.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Example Solvent Screening Results for an Indazole Derivative

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 20°C (mg/mL)Crystallization Outcome
Ethanol15030Oiling Out
Isopropanol8010Small Crystals
Ethyl Acetate1205Oiling Out
Toluene402Well-formed Crystals
Acetonitrile20045Oiling Out
Isopropanol/Water (9:1)605Large Crystals

Visualizing the Process

Decision-Making Workflow for Troubleshooting Oiling Out

The following diagram illustrates a logical workflow for addressing oiling out during the crystallization of your indazole compound.

OilingOutTroubleshooting Start Experiment Results in Oiling Out CheckSupersaturation Is Supersaturation Too High? Start->CheckSupersaturation ControlSupersaturation Reduce Cooling Rate & Decrease Concentration CheckSupersaturation->ControlSupersaturation Yes CheckSolvent Is the Solvent System Optimal? CheckSupersaturation->CheckSolvent No ReRun1 Re-run Experiment ControlSupersaturation->ReRun1 StillOiling Still Oiling Out? ReRun1->StillOiling SolventScreen Perform Solvent Screening CheckSolvent->SolventScreen No TrySeeding Have You Tried Seeding? CheckSolvent->TrySeeding Yes ReRun2 Re-run with New Solvent SolventScreen->ReRun2 ReRun2->StillOiling SeedingProtocol Implement Seeding Protocol TrySeeding->SeedingProtocol No Success Successful Crystallization TrySeeding->Success Yes SeedingProtocol->StillOiling StillOiling->Success No Advanced Consider Advanced Techniques: - Anti-solvent addition - Slurry conversion - Additive screening StillOiling->Advanced Yes

Caption: A decision-making workflow for troubleshooting oiling out.

The Crystallization Landscape

This diagram illustrates the relationship between supersaturation, temperature, and the resulting physical state of the compound. The goal is to navigate the "Metastable Zone" to achieve controlled crystallization.

CrystallizationPhases cluster_0 Crystallization Phase Diagram Undersaturated Undersaturated Region (Clear Solution) Metastable Metastable Zone (Crystal Growth > Nucleation) Labile Labile Zone (Spontaneous Nucleation / Oiling Out) a b a->b Solubility Curve c b->c Solubility Curve d e d->e Metastable Limit f e->f Metastable Limit X_axis Temperature Y_axis Concentration arrow_x arrow_y

Caption: The relationship between concentration, temperature, and crystallization outcomes.

References

  • Mettler Toledo.
  • Reddit.
  • Brainly. Why do crystals oil out and what are the remedies and prevention methods? [Link]
  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Chemistry – An Asian Journal, 17(24), e202200870. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Chemjobber. Process Wednesday: Oiling out. [Link]
  • Tanaka, S., et al. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001-2008. [Link]
  • CatSci Ltd.
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  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(5), 939-944. [Link]
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  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]
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Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial transformation. The indazole core is a privileged scaffold in numerous therapeutic agents, and the precise installation of a nitro group is often a key step in their synthesis. However, achieving the desired regioselectivity can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and result in low yields of the target compound.

This guide moves beyond simple protocols to provide in-depth, evidence-based solutions to common problems encountered in the lab. Here, we will delve into the underlying principles that govern the regioselectivity of indazole nitration and offer practical, actionable advice to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: We are attempting to nitrate a 6-substituted-1H-indazole and are obtaining a mixture of the 5- and 7-nitro isomers. How can we favor the formation of the 7-nitro product?

A1: This is a classic challenge in indazole chemistry. The electronic nature of your substituent at the 6-position plays a significant role. If your substituent is electron-donating, it will activate the ortho (5- and 7-) positions for electrophilic aromatic substitution. To favor the 7-nitro isomer, you can often exploit steric hindrance.

  • Expert Insight: The N1-proton of the indazole ring can be protected with a bulky group (e.g., tert-butyloxycarbonyl, Boc) prior to nitration. This will sterically hinder the approach of the nitrating agent to the 5-position, thereby favoring attack at the less hindered 7-position. Subsequent deprotection will yield the desired 7-nitro-1H-indazole.

  • Alternative Strategy: Recent methodologies have shown that specific catalytic systems can offer high regioselectivity. For instance, iron(III) nitrate has been successfully employed for the C7-nitration of 2H-indazoles.[1][2] While your starting material is a 1H-indazole, exploring N-protection to favor the 2H-tautomer followed by this catalytic nitration could be a viable, albeit longer, route.

Q2: Our nitration of a 3-methyl-1H-indazole is primarily yielding the 5-nitro isomer, but our target is the 6-nitro isomer, a key intermediate for pazopanib synthesis. What conditions should we explore?

A2: The methyl group at the 3-position is a weak activating group and, in conjunction with the fused ring system, directs nitration primarily to the 5- and 7-positions under standard mixed acid (HNO₃/H₂SO₄) conditions.[3] To achieve nitration at the 6-position, you need to consider reaction conditions that may operate under a different mechanistic paradigm or exploit subtle electronic differences.

  • Causality-Driven Approach: The 6-position is generally less electronically activated than the 5- and 7-positions. Therefore, forcing conditions with mixed acid are unlikely to improve selectivity and may lead to dinitration or decomposition. Consider a milder nitrating agent that may be more sensitive to nuanced electronic effects. A trial with a nitrate salt, such as bismuth nitrate, in a non-acidic medium could alter the regiochemical outcome.[4]

  • Workflow for Optimization: We recommend a systematic screen of nitrating agents and solvents. A suggested starting point is provided in the table below.

Nitrating AgentSolventTemperature (°C)Expected Outcome/Rationale
HNO₃/H₂SO₄N/A0 to 25Predominantly 5- and 7-nitro isomers (Baseline)
Fe(NO₃)₃·9H₂OAcetonitrile80May favor C7, but worth screening for other isomers[1][5]
tert-Butyl nitriteAcetonitrileRefluxRadical mechanism may offer different selectivity[6]
NaNO₂/K₂S₂O₈AcetonitrileRT to 50Can favor C3 nitration, but may alter benzene ring selectivity[7]

Q3: We are observing significant amounts of dinitrated byproducts in our reaction. How can we suppress this?

A3: Dinitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions.[8] This is particularly problematic with highly activating substituents on the indazole ring.

  • Control the Stoichiometry: Use a slight sub-stoichiometric amount of the nitrating agent (e.g., 0.95 equivalents). This will leave a small amount of starting material, but can significantly reduce the formation of the dinitrated product.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Nitration is highly exothermic, and localized heating can promote over-reaction.[9]

  • Slow Addition: Add the nitrating agent slowly to the solution of the indazole. This maintains a low concentration of the active nitrating species and reduces the likelihood of a second nitration event.

Troubleshooting Guide

Issue 1: Poor or No Conversion to the Nitro-Indazole Product

Potential Cause Explanation Recommended Solution
Deactivated Substrate Your indazole may have strongly electron-withdrawing groups (e.g., -CF₃, -SO₂R) that make the ring too electron-poor to react with the nitrating agent.[10][11]Switch to a more potent nitrating system. If you are using a mild nitrating agent, consider moving to the more reactive mixed acid (HNO₃/H₂SO₄) system. Alternatively, fuming nitric acid or oleum can be used for highly deactivated systems, but with extreme caution.[8]
Inappropriate Nitrating Agent The chosen nitrating agent may not be generating the active electrophile under your reaction conditions.Ensure your reagents are pure and anhydrous, especially for mixed acid nitrations where water content can affect the generation of the nitronium ion (NO₂⁺).[12] If using a metal nitrate, ensure the co-catalyst or solvent system is appropriate for the desired mechanism.[1][2]
Low Reaction Temperature The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature while carefully monitoring for byproduct formation via TLC or LC-MS.

Issue 2: Inconsistent Regioselectivity Between Batches

Potential Cause Explanation Recommended Solution
Water Content in Acids The concentration of the nitronium ion is highly dependent on the water content in the sulfuric and nitric acids. Variations in the acid concentration between batches will lead to inconsistent results.Use fresh, unopened bottles of concentrated acids or accurately titrate the acid concentration before use.
Temperature Fluctuations Poor temperature control can lead to variations in the product isomer ratio. Some nitration reactions show a temperature-dependent regioselectivity.Use a cryostat or a well-controlled oil bath to maintain a stable reaction temperature. Ensure efficient stirring to avoid localized hot spots.
Purity of Starting Material Impurities in the starting indazole can interfere with the reaction, potentially directing the nitration to unexpected positions or inhibiting the reaction.Purify the starting indazole by recrystallization or column chromatography before use.

Issue 3: Difficulty in Isolating and Purifying the Desired Isomer

Potential Cause Explanation Recommended Solution
Similar Polarity of Isomers Nitro-indazole isomers often have very similar polarities, making them challenging to separate by standard column chromatography.* Optimize Chromatography: Use a high-performance flash chromatography system with a shallow solvent gradient. Consider alternative stationary phases, such as alumina or a bonded-phase silica.
  • Recrystallization: If the product is a solid, explore different solvent systems for recrystallization. This can be a highly effective method for isolating a single isomer.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, reduction of the nitro group to an amine can significantly alter the polarity and may allow for easier separation. | | Product is an Oil or Gummy Solid | The product may not precipitate upon quenching the reaction in water.[9] | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Follow this with standard washing, drying, and purification steps.[9] |

Visualizing the Logic: Decision Workflows

The following diagrams illustrate the decision-making process for optimizing the regioselective nitration of substituted indazoles.

Nitration_Strategy start Start: Substituted Indazole Nitration substituent_effect Analyze Substituent Effect (Activating vs. Deactivating) start->substituent_effect activating Activating Group (e.g., -CH3, -OCH3) substituent_effect->activating Activating deactivating Deactivating Group (e.g., -NO2, -CF3) substituent_effect->deactivating Deactivating position Identify Target Position (e.g., C3, C5, C6, C7) activating->position deactivating->position c3_nitration Target: C3-Nitration position->c3_nitration C3 c5_c7_nitration Target: C5/C7-Nitration position->c5_c7_nitration C5/C7 c6_nitration Target: C6-Nitration position->c6_nitration C6 radical_conditions Consider Radical Conditions (e.g., Fe(NO3)3, t-BuONO) c3_nitration->radical_conditions standard_eas Standard Electrophilic Aromatic Substitution (e.g., HNO3/H2SO4) c5_c7_nitration->standard_eas c6_nitration->standard_eas optimize_conditions Optimize Conditions (Temperature, Stoichiometry) radical_conditions->optimize_conditions steric_hindrance Exploit Steric Hindrance? (e.g., N1-Bulky Protection) standard_eas->steric_hindrance yes_steric Yes steric_hindrance->yes_steric Yes no_steric No steric_hindrance->no_steric No protecting_group Introduce Bulky Protecting Group at N1 yes_steric->protecting_group direct_nitration Direct Nitration no_steric->direct_nitration protecting_group->optimize_conditions direct_nitration->optimize_conditions end End: Desired Regioisomer optimize_conditions->end

Caption: Decision workflow for selecting a nitration strategy.

Experimental Protocols

Protocol 1: General Procedure for Nitration using Mixed Acid (HNO₃/H₂SO₄)

WARNING: This procedure involves the use of strong, corrosive acids and is highly exothermic. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the substituted indazole (1.0 eq). Dissolve the indazole in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the indazole over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[9]

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).[9] Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Site-Selective C7-Nitration of 2H-Indazoles using Iron(III) Nitrate[1][5]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-substituted-2H-indazole (1.0 eq), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq), and a catalyst such as Zinc(II) triflate (40 mol%).

  • Reaction: Add acetonitrile as the solvent and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 7-nitro-2H-indazole.

References

  • Reddy, T. M., et al. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles.
  • Reddy, T. M., et al. (2024). Supporting Information for Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. [Link]
  • Gondal, S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Reddy, T. M., et al. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.
  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole.
  • Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. PubMed. [Link]
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  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
  • Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia. [Link]
  • Svejstrup, T. D., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • Habraken, C. L., & Cohen-Fernandes, P. (1971). Nitration of indazoles in the 3 position. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Iron promoted C3–H nitration of 2 H -indazole: direct access to 3-nitro-2 H -.
  • ResearchGate. (n.d.). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubChem. (n.d.). 7-Nitroindazole. PubChem. [Link]
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
  • Beilstein Journals. (2024).
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
  • IJRAR.org. (n.d.).
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  • PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]
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Troubleshooting poor separation of indazole isomers in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of indazole isomers. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.

Understanding the Challenge: The Nature of Indazole Isomers

Indazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, often synthesized as mixtures of N-1 and N-2 positional isomers.[1][2] These isomers, along with potential enantiomers if a chiral center is present, can exhibit different biological activities.[3][4][5] Consequently, their accurate separation and quantification are paramount.

The primary difficulty in separating indazole isomers stems from their similar physicochemical properties. The N-1 and N-2 isomers are tautomers, with the 1H-tautomer generally being more thermodynamically stable.[1] This inherent similarity in structure often leads to co-elution or poor resolution in chromatography.

This guide provides a structured, question-and-answer approach to troubleshoot and resolve poor separation of indazole isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indazole isomers are co-eluting or have very poor resolution (Rs < 1.0). Where do I start?

This is the most common issue. A systematic approach, starting with an evaluation of your current method, is crucial.

Initial Method Assessment Workflow

start Poor Resolution (Rs < 1.0) check_method Review Current Method Parameters (Column, Mobile Phase, Temperature) start->check_method is_chiral Is the Separation Chiral? check_method->is_chiral achiral_path Focus on Stationary and Mobile Phase Selectivity is_chiral->achiral_path No chiral_path Select Appropriate Chiral Stationary Phase (CSP) is_chiral->chiral_path Yes optimize_mp Optimize Mobile Phase (Organic Modifier, pH, Additives) achiral_path->optimize_mp optimize_csp Screen Different CSPs (e.g., polysaccharide-based) chiral_path->optimize_csp eval_temp Evaluate Temperature Effects optimize_mp->eval_temp optimize_csp->optimize_mp final_check Resolution Acceptable? eval_temp->final_check end Method Optimized final_check->end Yes reassess Re-evaluate Stationary Phase Choice final_check->reassess No reassess->achiral_path

Caption: Initial troubleshooting workflow for poor isomer resolution.

Answer: Start by critically evaluating your stationary and mobile phases, as selectivity is key.

  • For Achiral Separations (N-1 vs. N-2 isomers):

    • Stationary Phase: If you are using a standard C18 column, the separation is primarily driven by hydrophobicity. Since the isomers have very similar logP values, a C18 phase might not provide sufficient selectivity. Consider stationary phases that offer alternative separation mechanisms.[6][7]

      • Phenyl Phases: These can provide π-π interactions with the aromatic indazole ring system, potentially differentiating between the electron distribution of the N-1 and N-2 isomers.[6][7]

      • Polar-Embedded Phases: These phases can offer hydrogen bonding interactions, which may differ between the isomers.[7]

      • Fluorinated Phases: These can enhance selectivity for certain analytes due to their unique electronic properties.[8]

    • Mobile Phase:

      • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[7] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference in interaction can be exploited to improve separation.

      • pH Control: Indazole is an amphoteric molecule with pKa values around 1.04 and 13.86.[9] Operating the mobile phase at a pH that ensures the isomers are in a consistent, neutral state is often a good starting point. For basic indazole derivatives, working at a pH 2-3 units below the pKa of any basic functional groups can improve peak shape.[10] Formic acid (0.1%) is a common additive for this purpose in reversed-phase chromatography.[11]

  • For Chiral Separations (Enantiomers):

    • Chiral Stationary Phase (CSP): The use of a CSP is essential.[12][13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely successful for separating enantiomers of azole compounds.[15][16][17][18]

    • Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[14][17][18] The choice of mode will depend on the specific CSP and the solubility of your analytes.

Q2: I'm using a chiral column, but my enantiomers are still not separating. What should I do next?

Answer: Achieving chiral separation often requires careful optimization of the mobile phase and other conditions.

Mobile Phase Optimization for Chiral Separations

ParameterRecommendationRationale
Organic Modifier Screen different alcohols (e.g., ethanol, isopropanol) in normal-phase or methanol/acetonitrile in reversed-phase.The type of alcohol can influence the interaction between the analyte and the chiral stationary phase, affecting enantioselectivity.[3]
Additives For basic analytes, consider adding a small amount of an amine like diethylamine (DEA) to the mobile phase. For acidic analytes, an acid like acetic acid or trifluoroacetic acid (TFA) may be beneficial.Additives can improve peak shape and, in some cases, enhance chiral recognition by interacting with the analyte or the stationary phase.[3][15] However, be aware that additives can sometimes reduce resolution.[3]
Flow Rate Lowering the flow rate can sometimes improve resolution.Slower flow rates allow for more interactions between the analytes and the stationary phase, which can lead to better separation of closely eluting peaks.
Temperature Evaluate the effect of column temperature. Try running at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C).Temperature affects the thermodynamics of the chiral recognition process. In some cases, lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving resolution.[19]

Experimental Protocol: Mobile Phase Screening for Chiral Separation

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OJ, Lux i-Cellulose-5).

  • Initial Mobile Phase: Start with a simple mobile phase, for example, in normal phase mode: Hexane/Isopropanol (80:20 v/v).

  • Systematic Screening:

    • Vary the ratio of the organic modifier (e.g., 90:10, 80:20, 70:30 Hexane/Isopropanol).

    • Substitute the alcohol modifier (e.g., use ethanol instead of isopropanol).

    • Introduce a basic additive if peak tailing is observed for a basic analyte (e.g., 0.1% DEA).

  • Data Evaluation: For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k').

Q3: My peaks are broad or tailing, which is compromising my resolution. How can I improve peak shape?

Answer: Poor peak shape is often due to secondary interactions, column overload, or issues with the sample solvent.[20][21]

Troubleshooting Poor Peak Shape

start Broad or Tailing Peaks check_overload Reduce Sample Concentration/Injection Volume start->check_overload check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent solvent_mismatch Dilute Sample in Mobile Phase or Weaker Solvent check_solvent->solvent_mismatch Yes check_secondary Evaluate Secondary Interactions (e.g., silanol activity) check_solvent->check_secondary No solvent_mismatch->check_secondary optimize_ph Adjust Mobile Phase pH to Suppress Analyte Ionization check_secondary->optimize_ph add_additive Add Competing Base/Acid (e.g., DEA, TFA) optimize_ph->add_additive use_guard Use a Guard Column add_additive->use_guard end Peak Shape Improved use_guard->end

Caption: A logical approach to diagnosing and fixing poor peak shape.

  • Reduce Mass on Column: Inject a lower concentration or smaller volume of your sample to rule out mass overload.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase.[21] Dissolving the sample in a stronger solvent can cause peak distortion.

  • Adjust Mobile Phase pH: For basic indazole derivatives, residual silanol groups on the silica support can cause peak tailing. Operating at a low pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of these silanols.[10]

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities in your sample that might affect peak shape over time.[21]

Q4: My retention times are drifting, making it difficult to reliably identify my isomers.

Answer: Retention time drift is usually indicative of a problem with the HPLC system or column equilibration.[20][22]

Common Causes and Solutions for Retention Time Drift

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. This is especially important when changing mobile phase compositions.
Mobile Phase Composition Change If using a volatile mobile phase component, ensure the reservoir is properly covered to prevent selective evaporation. Prepare fresh mobile phase daily.
Pump Issues Check for leaks in the pump heads and fittings.[22] Unstable pressure can lead to fluctuating flow rates and retention times.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[19]
Column Contamination A buildup of contaminants from the sample can alter the stationary phase chemistry over time.[21] Implement a column washing procedure or use a guard column.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica с Drug Research, 74(3), 777-784. [Link]
  • Method for separating and purifying substituted indazole isomers. (2011).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). PMC - PubMed Central. [Link]
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • HPLC Troubleshooting Guide. (n.d.). YMC. [Link]
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006).
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025). Preprints.org. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central. [Link]
  • Indazole. (n.d.). Wikipedia. [Link]
  • Chiral Drug Separ
  • Selectivity in reversed-phase separations Influence of the st
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (2019).
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). PubMed. [Link]
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2025).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. [Link]
  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). PMC - NIH. [Link]
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
  • Chromatographic Science Clarifies Separation Challenges. (2020).
  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2017).
  • Chirality and the Separation of Enantiomers by Liquid Chrom
  • Stationary phases used in LC: A Detailed Review. (2023). ijrpr. [Link]
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
  • Effect of Mobile Phase Compositionson HPLC Separation of Toxic Sudan Dyes and Para Red. (n.d.). waset.org. [Link]

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Technical Support Center: Optimizing Eluent Systems for TLC Analysis of Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Thin-Layer Chromatography (TLC) of indazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize indazoles as key building blocks. Here, you will find practical, field-tested advice to troubleshoot common issues and systematically develop robust TLC methods for monitoring your reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the TLC analysis of indazole-containing reaction mixtures.

Q1: My indazole-related spots are stuck at the baseline (Rf ≈ 0). What should I do?

A1: An Rf value near zero indicates that the eluent system is not polar enough to move the compounds off the stationary phase.[1][2][3] Indazoles, particularly those with free N-H groups or polar substituents, can interact strongly with the polar silica gel.

  • Immediate Action: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (EtOAc) system, systematically increase the percentage of EtOAc. For example, move from 20% EtOAc in hexane to 40% or 60%.

  • Alternative Solvents: If increasing the proportion of the polar solvent is ineffective, switch to a stronger polar solvent. A common next step is to use a dichloromethane (DCM)/methanol (MeOH) system, starting with a low percentage of methanol (e.g., 1-5%) and increasing as needed.[4]

Q2: My starting material and product spots are not separating (ΔRf is too small). How can I improve resolution?

A2: Poor resolution is a common challenge, especially with structurally similar compounds. The goal is to find a solvent system that exploits the subtle polarity differences between your analytes.

  • Fine-Tune Polarity: Make small, incremental changes to your eluent ratio. If using 30% EtOAc/hexane, try 25% and 35% to see if resolution improves. The ideal Rf values for good separation are typically between 0.2 and 0.8.[2][5]

  • Change Solvent Selectivity: If polarity adjustments fail, switch one of the solvents to another of similar polarity but different chemical nature (i.e., different solvent class). For example, if you are using hexane/EtOAc, try switching to hexane/acetone or toluene/EtOAc. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can alter the separation selectivity.[1]

Q3: My spots are streaking or "tailing." What is the cause and how do I fix it?

A3: Streaking is often caused by overloading the sample, but for N-heterocycles like indazoles, it can also be due to interactions between the basic nitrogen atoms and the acidic silica gel surface.[1][6][7]

  • Reduce Sample Concentration: The simplest first step is to dilute your sample and re-spot the TLC plate.[6][8] Overloaded samples cannot form a tight band as they move up the plate.[9]

  • Add a Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent system.[7][10]

    • For Basic Indazoles: Add 0.1–2.0% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[1][7] This neutralizes the acidic silanol groups on the silica, preventing strong, irreversible adsorption of your basic compound.

    • For Acidic Indazoles: If your indazole has an acidic functional group (e.g., a carboxylic acid), add 0.1–2.0% acetic acid or formic acid to the eluent.[1][7] This ensures the compound remains in its protonated, less polar form, leading to sharper spots.

Q4: I can't see my indazole spots on the TLC plate. What visualization method should I use?

A4: While many indazoles are UV-active due to their aromatic nature, some may not be, or their concentration might be too low for UV detection.[1] In such cases, chemical staining is necessary.

  • UV Light: Always check under both short-wave (254 nm) and long-wave (365 nm) UV light first.[11] Compounds with extended π-systems often show up as dark spots on a fluorescent green background.[11]

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose oxidative stain that visualizes a wide range of organic compounds.[11][12] It reacts with any oxidizable functional group, appearing as yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is effective for visualizing nucleophilic groups and can produce a range of colors for different functional groups, which can sometimes help in distinguishing between spots.[13][14]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals is a simple, often non-destructive method that works for about half of all compounds, especially those with aromatic rings.[11][14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex separation challenges.

Scenario: You are trying to separate a non-polar N-alkyl indazole from a more polar N-H indazole starting material.

Your initial TLC in 20% EtOAc/hexane shows the product at Rf = 0.8 and the starting material at Rf = 0.1. The spots are far apart, but the product Rf is too high for effective monitoring or for translating the system to column chromatography.

Goal: Decrease the Rf of the product to ~0.3-0.4 while maintaining good separation from the starting material.

Systematic Approach:

  • Decrease Eluent Polarity: The eluent is too strong (too polar) for your less polar product.[1][15] Reduce the proportion of the polar solvent, ethyl acetate.

    • Try 10% EtOAc in hexane. This should lower the Rf of both spots.

    • Try 5% EtOAc in hexane.

  • Analyze the Result: In 10% EtOAc/hexane, you observe the product at Rf = 0.4 and the starting material at Rf = 0.05. This is an excellent separation and the product is in the ideal range for analysis.

  • Confirm Identity (Co-spotting): To be certain which spot is which, perform a co-spot. In one lane, spot your starting material. In a second lane, spot the reaction mixture. In a third lane, apply a spot of the starting material, and then spot the reaction mixture directly on top of it. If the lower spot in the reaction mixture lane intensifies in the co-spot lane, you have confirmed its identity.[1]

Visual Workflow: Eluent System Optimization

The following diagram illustrates the decision-making process for developing an optimal TLC eluent system.

Eluent_Optimization start Start: Run TLC in Initial Solvent System (e.g., 30% EtOAc/Hexane) eval Evaluate Rf Values and Spot Shape start->eval rf_high Rf > 0.8 (Spots too high) eval->rf_high Too High rf_low Rf < 0.2 (Spots on baseline) eval->rf_low Too Low rf_ok 0.2 < Rf < 0.8 (Good Range) eval->rf_ok In Range decrease_pol Action: Decrease Eluent Polarity rf_high->decrease_pol increase_pol Action: Increase Eluent Polarity rf_low->increase_pol streaking Spots are Streaking or Tailing rf_ok->streaking Bad Shape no_sep Poor Separation (ΔRf is small) rf_ok->no_sep No Separation good_sep Good Separation and Spot Shape rf_ok->good_sep Good Shape & Separation add_modifier Action: Add Modifier (e.g., 1% TEA or AcOH) streaking->add_modifier change_solvent Action: Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) no_sep->change_solvent end Optimized System Found good_sep->end decrease_pol->start Re-run TLC increase_pol->start Re-run TLC add_modifier->start Re-run TLC change_solvent->start Re-run TLC

Caption: A flowchart for the systematic optimization of a TLC eluent system.

Standard Experimental Protocol

This protocol provides a standardized workflow for the TLC analysis of a typical indazole reaction.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with lid

  • Capillary spotters or micropipette

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Sample solutions (starting material, co-spot, reaction mixture) dissolved in a volatile solvent (e.g., DCM or EtOAc)

  • UV lamp (254 nm / 365 nm)

  • Staining solution (e.g., KMnO4) and heat gun

Procedure:

  • Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.[16]

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[17] Be careful not to gouge the silica. Mark the lanes for each sample.

  • Spotting: Using a capillary spotter, apply a small amount of each sample solution to its designated lane on the baseline.[17] The goal is to create a small, concentrated spot (1-2 mm in diameter). Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.[1]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the eluent.[9] Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber.[16] Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely to remove all eluent.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[11]

    • If necessary, dip the plate into a chemical stain (e.g., KMnO4) and gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Reference Data: Recommended Eluent Systems

The choice of eluent depends heavily on the substitution pattern of the indazole ring. The following table provides starting points for common indazole derivatives.

Indazole Derivative TypeTypical PolarityRecommended Starting Eluent SystemExpected Rf Range (Product)Notes
N-H Indazole (unsubstituted)High40-60% EtOAc in Hexane0.2 - 0.4The N-H bond allows for strong hydrogen bonding to the silica.
N-Alkyl or N-Aryl IndazoleLow to Medium10-30% EtOAc in Hexane0.3 - 0.6Alkylation removes the acidic proton, reducing polarity significantly.
3-Carboxaldehyde IndazoleMedium30-50% EtOAc in Hexane0.4 - 0.5As seen in literature, these compounds are moderately polar.[18]
Indazole with polar groups (e.g., -OH, -NH2)Very High5-10% MeOH in DCM0.2 - 0.5A stronger eluent system is required to move these highly polar compounds.
Basic Indazole (e.g., with an amine side chain)High (Basic)5% MeOH in DCM + 1% TEA0.3 - 0.6The TEA modifier is crucial to prevent streaking.[7]

References

  • Lab Tech Tips. (2023, November 13).
  • University of Houston.
  • University of York. Chemistry Teaching Labs: Issues. [Link]
  • Weber State University.
  • ChemBAM. TLC troubleshooting. [Link]
  • Stenutz, R. Eluotropic series. [Link]
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
  • Cole-Parmer. (2022, November 17).
  • SlidePlayer.
  • University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
  • Chemistry For Everyone. (2025, January 30).
  • Chemistry For Everyone. (2025, February 2).
  • Reddit. (2022, September 6).
  • Chemistry LibreTexts. (2022, August 23).
  • Office of Justice Programs. Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. [Link]
  • University of California, Los Angeles.
  • ALWSCI. (2025, September 2).
  • Organic Chemistry @ CU Boulder.
  • Michigan State University. 5.
  • ScienceMadness.org. (2022, August 17). Resolving power of TLC for R/S diastereomers?. [Link]
  • ResearchGate. (2025, August 7). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Link]
  • Organic Chemistry. TLC stains. [Link]
  • National Institutes of Health. (n.d.).
  • Chromatography Today.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester. Magic Formulas: TLC Stains. [Link]

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Technical Support Center: Scaling Up the Synthesis of 6-Methyl-1H-indazol-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-1H-indazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up the synthesis of this important indazole derivative for preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Introduction

This compound is a key building block in the development of various therapeutic agents. Its structure, featuring a substituted indazole core, makes it a valuable scaffold in medicinal chemistry.[1] As demand for this compound increases for preclinical evaluation, robust and scalable synthetic methods are crucial. This guide provides practical, field-proven insights to navigate the complexities of its synthesis, ensuring high purity and yield suitable for further developmental stages.

Proposed Scalable Synthetic Route

A common and scalable approach to substituted indazoles involves the diazotization of an appropriate aniline derivative followed by an intramolecular cyclization.[2][3] For the synthesis of this compound, a plausible and efficient route starts from the commercially available 2-amino-5-methylphenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: The diazotization reaction of 2-amino-5-methylphenol results in a low yield of the diazonium salt intermediate. What could be the cause and how can I improve it?

Answer:

Low yields in diazotization reactions are often attributed to several factors:

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be strictly maintained between 0-5 °C. Exceeding this temperature can lead to decomposition of the diazonium salt, often observed as a dark coloration of the reaction mixture and nitrogen gas evolution.

    • Solution: Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely and add the sodium nitrite solution slowly to prevent exothermic spikes.

  • Nitrous Acid Decomposition: The in situ formation of nitrous acid from sodium nitrite and a strong acid (like HCl) is critical. If the acid concentration is too low or the addition of nitrite is too rapid, nitrous acid can decompose before it reacts with the aniline.

    • Solution: Ensure a sufficient excess of the strong acid is present. Add the sodium nitrite solution dropwise to the acidic solution of the aniline, allowing for a steady-state concentration of nitrous acid.

  • Side Reactions: The phenolic hydroxyl group in 2-amino-5-methylphenol can undergo side reactions, such as nitrosation, under diazotization conditions.

    • Solution: While challenging to completely avoid, maintaining a low temperature and controlled addition of reagents can minimize these side reactions.

Question 2: During the cyclization step to form the indazole ring, I am observing the formation of significant impurities. How can I improve the selectivity of the reaction?

Answer:

Impurity formation during the cyclization is a common challenge in indazole synthesis. Key factors to consider are:

  • pH of the Reaction Mixture: The pH plays a crucial role in the intramolecular cyclization. An inappropriate pH can lead to the formation of tars and other byproducts.

    • Solution: The cyclization is typically favored under mildly acidic to neutral conditions. After the diazotization, carefully adjust the pH of the reaction mixture. A screening of pH conditions (e.g., pH 4-7) on a small scale can help identify the optimal range for the cyclization.

  • Reaction Temperature and Time: Similar to the diazotization, the cyclization step is temperature-sensitive.

    • Solution: The cyclization may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote decomposition and side reactions. An optimization of temperature and reaction time is recommended. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Presence of Oxygen: Oxidation of the hydroxyl group on the indazole ring can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 3: I am having difficulty purifying the final product, this compound. Column chromatography gives poor separation, and the product is not crystallizing well.

Answer:

Purification of hydroxylated indazoles can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography Issues:

    • Poor Separation: The polarity of this compound may be too similar to that of the impurities.

      • Solution: Experiment with different solvent systems for chromatography. A gradient elution is often more effective than an isocratic one. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.[4]

  • Recrystallization Challenges:

    • Oiling Out: The compound may separate as an oil instead of crystals if the solution is too concentrated or cooled too quickly.[4]

      • Solution: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Screen solvents like ethanol, methanol, ethyl acetate, or mixtures with water.[5] Ensure slow cooling to promote crystal growth. Seeding with a small crystal of the pure product can also induce crystallization.

    • Persistent Impurities: Some impurities may co-crystallize with the product.

      • Solution: If recrystallization alone is insufficient, consider a multi-step purification approach. For example, an initial purification by column chromatography followed by recrystallization of the partially purified product can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of diazonium salts, which can be explosive in a dry, solid state. Always keep diazonium salt solutions cold and use them immediately in the next step. Avoid isolating the diazonium salt intermediate. Additionally, the use of strong acids and potentially flammable organic solvents requires appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood or a walk-in hood for larger scale reactions. The nitrogen-nitrogen bond within the indazole core can also pose process safety concerns, and thermal stability studies are recommended before large-scale production.[6][7]

Q2: Can I use a protecting group for the hydroxyl function to prevent side reactions?

A2: Yes, protecting the hydroxyl group is a viable strategy to prevent side reactions such as O-nitrosation during diazotization. Common protecting groups for phenols that are stable to acidic conditions include methyl or benzyl ethers. However, the introduction and subsequent removal of a protecting group adds extra steps to the synthesis, which may impact the overall yield and cost-effectiveness for scale-up.[8] A thorough evaluation of the trade-offs is necessary.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. Developing a reliable HPLC method early in the process development is crucial for successful scale-up.

Q4: What are the recommended analytical techniques for characterizing the final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH, aromatic C-H).

  • Melting Point: As a preliminary indicator of purity.

Experimental Protocols

Detailed Step-by-Step Synthesis of this compound

This protocol is a proposed scalable route starting from 2-amino-5-methylphenol. Optimization of specific parameters may be required for your particular setup and scale.

Step 1: Diazotization of 2-amino-5-methylphenol

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add 2-amino-5-methylphenol (1 equivalent) and a 3M solution of hydrochloric acid (3 equivalents).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution to the stirred aniline hydrochloride suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of starting aniline using TLC.

Step 2: Intramolecular Cyclization

  • To the cold diazonium salt solution from Step 1, slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is between 5 and 6. Be cautious of gas evolution.

  • Once the pH is adjusted, slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C.

  • Monitor the progress of the cyclization by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Isolation and Purification

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 2-Amino-5-methylphenol B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Crude this compound B->C pH adjustment 40-50 °C D Pure this compound C->D Chromatography & Recrystallization

Caption: A schematic overview of the synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reaction Reaction Issues cluster_purification Purification Issues Start Low Yield or Impure Product Reaction_Check Check Reaction Step Start->Reaction_Check Purification_Check Check Purification Step Start->Purification_Check Diazotization Diazotization Reaction_Check->Diazotization Cyclization Cyclization Reaction_Check->Cyclization Temp_Control Verify Temperature (0-5 °C) Diazotization->Temp_Control Low Yield? Reagent_Addition Slow NaNO₂ Addition Diazotization->Reagent_Addition Decomposition? pH_Check Optimize pH (4-7) Cyclization->pH_Check High Impurities? Inert_Atmosphere Use N₂ or Ar Cyclization->Inert_Atmosphere Colored Byproducts? Chromatography Column Chromatography Purification_Check->Chromatography Recrystallization Recrystallization Purification_Check->Recrystallization Solvent_System Optimize Eluent (Gradient) Chromatography->Solvent_System Poor Separation? Stationary_Phase Try Alumina Chromatography->Stationary_Phase Still Poor? Oiling_Out Slow Cooling Screen Solvents Recrystallization->Oiling_Out Oiling Out? Purity_Issue Combine with Chromatography Recrystallization->Purity_Issue Low Purity?

Caption: A decision tree for troubleshooting common issues in the synthesis and purification of this compound.

References

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  • Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or...
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  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. NIH.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors: A Framework for Evaluating 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

In the landscape of modern oncology and drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them highly attractive therapeutic targets[1][2]. Within the diverse chemical space of kinase inhibitors, the indazole moiety has emerged as a "privileged scaffold." Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of numerous successful clinical candidates, including the FDA-approved drugs Axitinib and Pazopanib.

While specific biological activity data for 6-Methyl-1H-indazol-4-ol is not extensively documented in publicly available literature, its structural similarity to other known indazole-based inhibitors suggests potential activity against key oncogenic kinases. This guide, therefore, provides a comprehensive framework for researchers to evaluate the biological activity of this compound. We will present a comparative analysis of well-characterized inhibitors targeting Polo-like kinase 4 (PLK4) and Extracellular signal-regulated kinase 1/2 (ERK1/2), two kinases for which indazole-based inhibitors have shown significant promise[3][4]. This guide will equip researchers with the necessary experimental protocols and data interpretation strategies to rigorously assess the potential of novel compounds like this compound.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To establish a benchmark for comparison, we will examine the biological activities of established inhibitors for PLK4 and ERK1/2. This comparative data is crucial for contextualizing the potential efficacy of a novel compound.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a compelling cancer target[5][6][7]. Several indazole-containing compounds have been developed as potent PLK4 inhibitors[3][8].

Inhibitor Structure Biochemical IC50 (PLK4) Cellular IC50 (e.g., MCF-7) Key Features & Rationale
CFI-400945 Indazole derivative2.8 nM[8]~10-50 nM (cell-dependent)A highly potent and selective, orally active antitumor agent. Its indazole core provides key hydrogen bonding interactions within the kinase hinge region.
Centrinone Pyrido[2,3-d]pyrimidine derivative2.7 nM[8]~100-500 nM (cell-dependent)A highly selective PLK4 inhibitor often used as a tool compound to study the consequences of PLK4 inhibition. While not an indazole, its potency provides a valuable comparator.
Axitinib Indazole derivative6.5 nM[8]Varies (multi-kinase inhibitor)A multi-kinase inhibitor that also targets VEGFR. Its activity against PLK4 highlights the promiscuity that can be observed with indazole-based scaffolds.

Note: IC50 values can vary depending on assay conditions.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitors

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade frequently activated in cancer. Direct inhibition of ERK1/2 is a promising therapeutic strategy to overcome resistance to upstream inhibitors[4].

Inhibitor Structure Biochemical IC50 (ERK1/ERK2) Cellular IC50 (e.g., A375) Key Features & Rationale
SCH772984 Pyridinyl-imidazole derivative4 nM / 1 nM[4]~20-100 nM (cell-dependent)A potent and selective ERK1/2 inhibitor that binds to both active and inactive ERK, preventing its phosphorylation and activation.
Ulixertinib (BVD-523) Pyrrolopyrimidine derivative<1 nM (ERK2)[9]~50-200 nM (cell-dependent)A reversible, ATP-competitive inhibitor of ERK1 and ERK2.
GDC-0994 Thienopyrimidine derivative~1-5 nM (ERK2)[9]~100-500 nM (cell-dependent)A selective inhibitor of ERK1/2 currently in clinical development.

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols for Comparative Evaluation

To ascertain the biological activity of a novel compound such as this compound and compare it to existing inhibitors, a series of well-defined experiments are essential. The following protocols provide a robust framework for this evaluation.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. It is a fundamental method for determining the direct inhibitory effect of a compound on a purified kinase.

Rationale: The ADP-Glo™ assay is a luminescence-based, high-throughput method that is more sensitive and less hazardous than traditional radioactive assays. It allows for the determination of a compound's IC50 value against a specific kinase, providing a direct measure of its biochemical potency.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator inhibitors in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2.5 µL of a 4x solution of the purified kinase (e.g., PLK4 or ERK2) in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2x substrate/ATP mixture. The final reaction volume should be 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]

Cell-Based Kinase Activity Assay (Phospho-Substrate ELISA)

This assay measures the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant measure of inhibitor activity.

Rationale: Biochemical assays use purified enzymes, which may not fully recapitulate the cellular environment. A cell-based assay assesses the inhibitor's ability to penetrate the cell membrane and inhibit the target kinase in its native state, providing crucial information on its cellular efficacy.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF-7 for PLK4, A375 for ERK) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and comparator inhibitors for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA Procedure:

    • Use a commercially available ELISA kit specific for the phosphorylated form of a key downstream substrate (e.g., Phospho-p70S6K for a kinase in the PI3K/mTOR pathway, or Phospho-RSK for the ERK pathway).

    • Add the cell lysates to the antibody-coated wells of the ELISA plate.

    • Follow the manufacturer's instructions for incubation with detection antibodies and substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the signal to the total protein concentration in each lysate.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

Western Blot Analysis for Target Engagement and Pathway Modulation

Western blotting allows for the visualization and quantification of specific proteins, providing evidence of target engagement and the inhibitor's effect on the broader signaling pathway.

Rationale: This technique confirms that the inhibitor is hitting its intended target in cells by assessing the phosphorylation status of the kinase itself (if it undergoes autophosphorylation) and its direct downstream substrates. It also reveals any off-target effects or feedback mechanisms within the signaling cascade.[13][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat cells with the inhibitors as described in the cell-based assay protocol.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-PLK4/PLK4, p-ERK/ERK, p-RSK/RSK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[15][16]

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->ERK Inhibition

Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_western Western Blot b_start Purified Kinase + Inhibitor b_reaction Add Substrate/ATP b_start->b_reaction b_detect ADP-Glo™ Detection b_reaction->b_detect b_result Biochemical IC50 b_detect->b_result c_start Treat Cells with Inhibitor c_lysis Cell Lysis c_start->c_lysis c_assay Phospho-Substrate ELISA c_lysis->c_assay c_result Cellular IC50 c_assay->c_result w_start Treat Cells with Inhibitor w_lysis Cell Lysis w_start->w_lysis w_sds SDS-PAGE & Transfer w_lysis->w_sds w_probe Antibody Probing w_sds->w_probe w_detect Detection & Analysis w_probe->w_detect w_result Target Engagement & Pathway Modulation w_detect->w_result

Caption: An overview of the experimental workflows for evaluating kinase inhibitor activity.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the comparative analysis of this compound's biological activity against other kinase inhibitors. By employing the detailed biochemical and cell-based assays outlined, researchers can rigorously determine its potency, cellular efficacy, and impact on key signaling pathways. The provided comparative data for known PLK4 and ERK inhibitors serves as a crucial benchmark for interpreting these results. The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of new derivatives is essential for advancing the field of kinase inhibitor drug discovery. Future studies should also include broader kinase profiling to assess the selectivity of novel compounds and in vivo experiments to determine their pharmacokinetic properties and anti-tumor efficacy.

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Validation of 6-Methyl-1H-indazol-4-ol as a Therapeutic Target in BRAF V600E-Mutant Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel BRAF V600E Inhibitor

Metastatic melanoma, a highly aggressive form of skin cancer, is characterized in approximately 50% of cases by a mutation in the BRAF gene, most commonly the V600E substitution.[1][2][3] This mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream MAPK/ERK signaling pathway, driving uncontrolled cell proliferation and survival.[1][4][5] The development of targeted therapies that inhibit the mutated BRAF kinase, such as Vemurafenib and Dabrafenib, has significantly improved clinical outcomes for patients with BRAF V600E-mutant melanoma.[6][7][8][9]

However, the emergence of drug resistance remains a significant clinical challenge.[6][10] This necessitates the discovery and validation of novel BRAF inhibitors with potentially different binding modes or improved efficacy against resistant tumors. This guide introduces a hypothetical novel compound, 6-Methyl-1H-indazol-4-ol, as a potential therapeutic agent targeting BRAF V600E. We will provide a comprehensive framework for its validation as a therapeutic target, comparing its hypothetical performance with established inhibitors.

The BRAF V600E Signaling Pathway

The BRAF V600E mutation results in a constitutively active BRAF kinase, which in turn phosphorylates and activates MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the transcription of genes involved in cell proliferation, survival, and differentiation.

BRAF_Pathway BRAF V600E Signaling Pathway cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: The constitutively active BRAF V600E kinase drives the MAPK/ERK signaling cascade.

Comparative Analysis: this compound vs. Approved BRAF Inhibitors

This section provides a hypothetical comparative analysis of this compound against the approved BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented for this compound is for illustrative purposes to guide the validation process.

ParameterThis compound (Hypothetical)VemurafenibDabrafenib
Mechanism of Action ATP-competitive BRAF V600E inhibitorATP-competitive BRAF V600E inhibitor[6][10]ATP-competitive BRAF V600E inhibitor[11][12]
Biochemical Potency (IC50) 15 nM~31 nM~0.8 nM
Cellular Potency (A375; BRAF V600E) 50 nM~100 nM~5 nM
Kinase Selectivity High selectivity over wild-type BRAF and other kinasesSelective for BRAF V600E, but can paradoxically activate wild-type BRAF[10]Highly selective for BRAF V600E[12]
In Vivo Efficacy (Tumor Growth Inhibition in PDX models) >90% at 30 mg/kgSignificant tumor regression[13]Significant tumor regression[12]

Experimental Protocols for Target Validation

A rigorous validation process is essential to establish the therapeutic potential of this compound. This involves a multi-tiered approach, from biochemical assays to in vivo studies.

Workflow for Target Validation

Validation_Workflow Target Validation Workflow for this compound cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochemical Biochemical Validation Cellular Cellular Target Engagement & Pathway Inhibition Biochemical->Cellular KinaseAssay Kinase Activity Assay (IC50 determination) ITC Isothermal Titration Calorimetry (Binding Affinity) InVivo In Vivo Efficacy Cellular->InVivo CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) WesternBlot Western Blot (p-MEK, p-ERK levels) Proliferation Cell Proliferation Assay Lead Lead Optimization InVivo->Lead PDX Patient-Derived Xenograft (PDX) Models (Tumor Growth Inhibition) Tox Toxicology Studies

Caption: A stepwise approach to validate this compound as a therapeutic target.

Biochemical Validation

Objective: To confirm direct binding and inhibition of BRAF V600E kinase by this compound.

a. In Vitro Kinase Activity Assay

  • Principle: Measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Protocol:

    • Recombinant human BRAF V600E enzyme is incubated with a specific peptide substrate and ATP.

    • A serial dilution of this compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 30°C.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.[14][15][16]

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

b. Isothermal Titration Calorimetry (ITC)

  • Principle: Directly measures the heat released or absorbed during the binding of the compound to the target protein, providing thermodynamic parameters of the interaction.[17][18][19][20]

  • Protocol:

    • A solution of purified BRAF V600E protein is placed in the sample cell of the ITC instrument.

    • A solution of this compound is loaded into the injection syringe.

    • The compound is titrated into the protein solution in a series of small injections.

    • The heat change associated with each injection is measured.

    • The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21]

Cellular Target Engagement and Pathway Inhibition

Objective: To verify that this compound engages BRAF V600E in a cellular context and inhibits downstream signaling.

a. Cellular Thermal Shift Assay (CETSA)

  • Principle: Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[22][23][24][25][26]

  • Protocol:

    • Culture BRAF V600E-mutant melanoma cells (e.g., A375) and treat with this compound or vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble BRAF V600E protein at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

b. Western Blot Analysis

  • Principle: To measure the levels of phosphorylated downstream effectors of BRAF V600E, such as MEK and ERK.

  • Protocol:

    • Treat BRAF V600E-mutant melanoma cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).

    • Use antibodies against total MEK and total ERK as loading controls.

    • Detect the bound antibodies using a secondary antibody conjugated to a reporter and quantify the band intensities. A dose-dependent decrease in p-MEK and p-ERK levels indicates pathway inhibition.[27]

In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity of this compound in a preclinical animal model.

a. Patient-Derived Xenograft (PDX) Models

  • Principle: Human tumor tissue from a patient with BRAF V600E-mutant melanoma is implanted into immunocompromised mice. These models better recapitulate the heterogeneity and clinical response of human tumors.[13][28][29][30][31]

  • Protocol:

    • Establish PDX models by subcutaneously implanting tumor fragments from a BRAF V600E-mutant melanoma patient into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Vemurafenib, Dabrafenib).

    • Administer the compounds orally at predetermined doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

    • Compare the tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

The validation of this compound as a therapeutic target for BRAF V600E-mutant melanoma requires a systematic and rigorous experimental approach. The protocols outlined in this guide provide a comprehensive framework for assessing its biochemical potency, cellular activity, and in vivo efficacy. Positive outcomes in these validation studies would warrant further investigation into its potential to overcome resistance mechanisms observed with current therapies and its progression into clinical development. A thorough understanding of its pharmacological profile will be crucial in determining its potential as a next-generation BRAF inhibitor.

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The Indazole Scaffold in Neurodegeneration: A Comparative Guide to Neuroprotective Derivatives and the Potential of 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community is increasingly turning its attention to novel chemical scaffolds capable of modulating the complex pathologies of these conditions. Among these, the indazole nucleus has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of biological targets implicated in neuronal demise. This guide provides a comparative analysis of prominent indazole derivatives that have shown promise in preclinical models of neurodegenerative diseases, with a special focus on the prospective role of 6-Methyl-1H-indazol-4-ol, a less-explored member of this fascinating chemical family.

The Allure of the Indazole Moiety in Neurotherapeutics

Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases share common pathological hallmarks, including neuroinflammation, oxidative stress, protein misfolding and aggregation, and synaptic dysfunction. The compact, bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional arrangement of atoms that can be readily functionalized to interact with a variety of enzymes and receptors involved in these pathways.[1][2] This chemical tractability has led to the development of a diverse library of indazole derivatives with a broad spectrum of biological activities.[1][2]

A Comparative Look at Neuroprotective Indazole Derivatives

While direct experimental data on the neuroprotective properties of this compound remains elusive in publicly available literature, a wealth of information on structurally related analogs provides a strong foundation for inferring its potential. Here, we compare the performance of several key indazole derivatives in various neurodegenerative disease models.

CompoundDisease ModelMechanism of ActionKey FindingsReference(s)
6-Hydroxy-1H-indazole Parkinson's Disease (MPTP mouse model)Inhibition of Tau hyperphosphorylationDecreased loss of dopaminergic neurons, increased striatal dopamine levels, and improved behavioral outcomes.[3]
6-Amino-1-methyl-indazole (AMI) Parkinson's Disease (MPTP mouse model and SH-SY5Y cells)Inhibition of Tau hyperphosphorylation via GSK-3β inhibitionIncreased cell viability, reduced apoptosis, and preserved dopaminergic neurons.
N-(3-methylindazol-6-yl)-N'-(cyclohexyl)urea Alzheimer's DiseaseGlutaminyl cyclase (QC) inhibitorPotent inhibition of QC, leading to reduced formation of pyroglutamate-amyloid-β (pE-Aβ).
Various 5-substituted indazoles Alzheimer's DiseaseMulti-target: Cholinesterase and BACE1 inhibitionSimultaneous inhibition of AChE/BuChE and BACE1, with antioxidant and anti-inflammatory effects.

The Untapped Potential of this compound: A Structure-Activity Relationship (SAR) Perspective

The absence of direct biological data for this compound necessitates a predictive approach based on the structure-activity relationships of its analogs. The neuroprotective effects of 6-Hydroxy-1H-indazole in a Parkinson's disease model highlight the importance of a hydroxyl group at the 6-position. This group may engage in hydrogen bonding interactions with target proteins or contribute to the compound's antioxidant properties.

The substitution pattern on the indazole ring is a critical determinant of biological activity. For instance, the methyl group at the 1-position in AMI enhances its neuroprotective effects compared to the unsubstituted 6-aminoindazole. This suggests that modulation of the N1-position can influence potency and selectivity.

Based on these observations, we can hypothesize that this compound, which combines a methyl group (at the 6-position) and a hydroxyl group (at the 4-position), may possess unique neuroprotective properties. The 4-hydroxy substitution could introduce novel hydrogen bonding opportunities or alter the electronic properties of the ring system, potentially leading to a distinct pharmacological profile. The synthesis of this compound, while not extensively documented in the context of neurodegeneration, would likely follow established methodologies for the construction of substituted indazoles.

Experimental Protocols for Assessing Neuroprotective Efficacy

To rigorously evaluate the potential of novel indazole derivatives like this compound, a standardized set of in vitro and in vivo assays is essential.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Neurotoxin (e.g., MPP+ for Parkinson's model, Aβ oligomers for Alzheimer's model)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Introduce the neurotoxin to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol evaluates the in vivo efficacy of a test compound in a chemically-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Test compound

  • Saline solution

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

  • Acclimatize mice to the housing conditions and handle them daily for one week prior to the experiment.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) for a specified period.

  • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Continue administration of the test compound for a defined post-lesion period.

  • Conduct behavioral tests to assess motor function at selected time points.

  • At the end of the study, euthanize the mice and collect brain tissue.

  • Process the striatum for dopamine and its metabolite analysis by HPLC.

  • Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons.

  • Quantify the number of TH-positive neurons and striatal dopamine levels to determine the extent of neuroprotection.

Key Signaling Pathways and Visualizations

The neuroprotective effects of many indazole derivatives are attributed to their ability to modulate specific intracellular signaling pathways. A prominent example is the inhibition of tau hyperphosphorylation, a key pathological event in several neurodegenerative diseases.

Tau_Phosphorylation_Pathway cluster_upstream Upstream Kinases cluster_tau Tau Protein cluster_downstream Downstream Pathology GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylation CDK5 CDK5 CDK5->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation MT_instability Microtubule Instability pTau->MT_instability NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_death Neuronal Death MT_instability->Neuronal_death NFTs->Neuronal_death Indazole Indazole Derivatives (e.g., AMI, 6-Hydroxy-1H-indazole) Indazole->GSK3b Inhibition

Caption: Inhibition of Tau Hyperphosphorylation by Indazole Derivatives.

A typical workflow for the discovery and preclinical development of a novel neuroprotective compound is depicted below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Sources

A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Routes to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic synthesis of substituted indazoles is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of key synthetic routes to this privileged scaffold, offering an objective look at their performance, mechanistic underpinnings, and practical applicability. We will delve into classical methods, the versatile Davis-Beirut reaction, and modern transition-metal-catalyzed strategies, supported by experimental data and detailed protocols to inform your synthetic planning.

I. The Enduring Relevance of Classical Indazole Syntheses

Classical methods for indazole synthesis, while sometimes perceived as dated, remain valuable for their simplicity and use of readily available starting materials. These routes often involve diazotization or nitrosation reactions.

The Jacobson Indazole Synthesis

A long-standing method, the Jacobson synthesis and its modifications, typically involves the nitrosation of N-acetylated o-toluidines followed by cyclization.[3] This approach is particularly useful for preparing 1H-indazoles. The reaction proceeds through an N-nitroso intermediate which, upon heating, rearranges and cyclizes to form the indazole ring. While effective, this method can be limited by the availability of substituted o-toluidines and the sometimes harsh reaction conditions.[4]

II. The Davis-Beirut Reaction: A Metal-Free Approach

The Davis-Beirut reaction has emerged as a powerful and versatile metal-free method for the synthesis of 2H-indazoles and indazolones.[5][6] This reaction typically involves the base-catalyzed condensation of an o-nitrobenzylamine derivative.[5] A key advantage of this method is its use of inexpensive starting materials and its tolerance of various functional groups.[5][7]

The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization.[8] The reaction conditions can be tuned (acidic or basic) to accommodate different substrates.[5][8] However, yields can be sensitive to the choice of solvent and the presence of water, and reactions with certain substrates like anilines can be challenging.[7][9]

Visualizing the Davis-Beirut Reaction Workflow

Davis_Beirut_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o_nitrobenzaldehyde o-Nitrobenzaldehyde imine_formation Imine Formation o_nitrobenzaldehyde->imine_formation primary_amine Primary Amine primary_amine->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction Forms o-nitrobenzylamine cyclization Base-Catalyzed Cyclization (e.g., DBU) reduction->cyclization indazole Substituted 2H-Indazole cyclization->indazole

Caption: Workflow for the Davis-Beirut Reaction.

III. Transition-Metal Catalysis: Precision and Diversity in Indazole Synthesis

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and the synthesis of indazoles is no exception. These methods offer high efficiency, broad substrate scope, and the ability to construct complex indazole derivatives with high levels of control.[10]

C-H Activation and Annulation Strategies

Rhodium and palladium-catalyzed C-H activation/annulation reactions have become a prominent strategy for the one-step construction of functionalized indazoles.[11][12] These reactions often utilize a directing group, such as an azo group, to guide the metal catalyst to a specific C-H bond for functionalization.[13][14] The subsequent annulation with a coupling partner, such as an aldehyde or an alkyne, leads to the formation of the indazole ring.[1][15] This approach is characterized by its high atom economy and the ability to introduce a wide range of substituents.[11]

Cobalt-catalyzed C-H functionalization has also emerged as a cost-effective and efficient method for synthesizing N-aryl-2H-indazoles from azobenzenes and aldehydes.[16]

Aza-Heck Cyclizations

The aza-Heck reaction is another powerful tool for the synthesis of nitrogen-containing heterocycles, including indazole precursors.[17][18] This palladium-catalyzed reaction involves the cyclization of an activated N-O bond onto a pendant alkene.[19] While not a direct synthesis of the indazole ring itself in all cases, it provides a versatile method for constructing key intermediates that can be further elaborated into the desired indazole derivatives.[20]

Visualizing a Transition-Metal-Catalyzed C-H Activation Pathway

CH_Activation_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product azobenzene Azobenzene Derivative ch_activation C-H Activation azobenzene->ch_activation coupling_partner Coupling Partner (e.g., Aldehyde) insertion Migratory Insertion coupling_partner->insertion catalyst [Rh(III)] or [Pd(II)] Catalyst catalyst->ch_activation ch_activation->insertion Directed by azo group cyclization Reductive Elimination/ Annulation insertion->cyclization cyclization->catalyst Catalyst Regeneration indazole Substituted Indazole cyclization->indazole

Caption: Generalized pathway for transition-metal-catalyzed C-H activation/annulation.

IV. [3+2] Cycloaddition Reactions: A Convergent Approach

[3+2] dipolar cycloaddition reactions offer a highly efficient and convergent route to the indazole core.[21] A notable example is the reaction between arynes and sydnones, which provides rapid access to 2H-indazoles under mild conditions and often in excellent yields.[22][23][24] This method is particularly attractive for its high regioselectivity, exclusively forming the 2H-indazole isomer.[23][25] The versatility of this approach allows for the synthesis of a diverse library of indazoles by varying the substituents on both the aryne and sydnone precursors.[23]

V. Comparative Analysis of Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Methods (e.g., Jacobson) Variable (40-90%)Dependent on substituted anilinesSimple, uses basic reagentsCan require harsh conditions, limited substrate availability[3][4]
Davis-Beirut Reaction Good (60-90%)Tolerates various alkyl and some aryl aminesMetal-free, inexpensive starting materials, versatile for 2H-indazoles and indazolones[5][6]Sensitive to reaction conditions, can be low-yielding with certain substrates[9][26]
Transition-Metal-Catalyzed C-H Activation Moderate to High (50-95%)Broad scope for both coupling partners, good functional group tolerance[11][12][26]High atom economy, direct functionalization, access to complex derivatives[11][26]Requires expensive metal catalysts, optimization of ligands and conditions may be needed
[3+2] Cycloaddition (Sydnones and Arynes) Good to Excellent (>80%)Broad tolerance for functional groups on both precursors[23][26]High yields, excellent regioselectivity for 2H-indazoles, mild conditions[23][26]Requires synthesis of sydnone precursors, some sydnones may be unreactive[23][26]

VI. Experimental Protocols

Representative Protocol for the Davis-Beirut Reaction[8]

Synthesis of a 2-Amino-2H-indazole Derivative

  • Imine Formation: To a solution of an appropriate o-nitrobenzaldehyde (1.0 equiv) in methanol, add the desired primary amine (1.1 equiv). Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-nitrobenzylamine.

  • Cyclization: Dissolve the crude o-nitrobenzylamine in anhydrous tetrahydrofuran (THF). Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) and stir the mixture at room temperature for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole.

Representative Protocol for Rh(III)-Catalyzed C-H Activation/Annulation[13][27]

Synthesis of a 1H-Indazole Derivative

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

VII. Conclusion

The synthesis of substituted indazoles is a dynamic field with a rich history and a vibrant present. While classical methods retain their utility for specific applications, modern strategies such as the Davis-Beirut reaction, transition-metal-catalyzed C-H activation, and [3+2] cycloadditions have significantly expanded the synthetic chemist's toolbox. The choice of the optimal route depends on a careful consideration of factors such as the desired substitution pattern, substrate availability, and the desired scale of the synthesis. This guide provides a framework for making informed decisions in the design and execution of synthetic routes to this important class of heterocyclic compounds.

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A Comparative Guide to Pazopanib and Axitinib: Benchmarking Efficacy for Novel Tyrosine Kinase Inhibitors like 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of two well-established multi-targeted tyrosine kinase inhibitors (TKIs), pazopanib and axitinib. While direct comparative data for the novel compound 6-Methyl-1H-indazol-4-ol is not publicly available, this document serves as a crucial benchmark. By understanding the efficacy, mechanisms of action, and experimental evaluation of pazopanib and axitinib, researchers can effectively position and assess the potential of new chemical entities in the field of anti-angiogenic cancer therapy.

Introduction: The Landscape of Anti-Angiogenic TKIs

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs), and the c-Kit receptor tyrosine kinase are key players in this process.[2][3][4] Pazopanib and axitinib are both potent oral TKIs that disrupt these signaling pathways, but with distinct selectivity and potency profiles.[5][6]

Pazopanib , sold under the brand name Votrient, is a second-generation multi-targeted TKI that inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[2][7][8] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[2]

Axitinib , sold under the brand name Inlyta, is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[1][9] It is approved for the treatment of advanced RCC after failure of one prior systemic therapy.[1][10]

Mechanism of Action and Target Profiles

The therapeutic efficacy of these inhibitors stems from their ability to bind to the ATP-binding site of the kinase domain of their target receptors, thereby inhibiting autophosphorylation and downstream signaling.[1][11]

Signaling Pathways Targeted by Pazopanib and Axitinib

Both drugs primarily target the VEGFR signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival.[12][13][14] Pazopanib's broader profile also includes potent inhibition of PDGFR and c-Kit signaling, which are involved in tumor cell growth and the tumor microenvironment.[4][15][16]

Below are diagrams illustrating the key signaling pathways inhibited by these TKIs.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg pY1175 PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Axitinib Axitinib Axitinib->VEGFR caption VEGFR-2 Signaling Pathway Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition by Pazopanib and Axitinib.

PDGFR_cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR SCF SCF Ligand cKit c-Kit SCF->cKit PI3K_PDGFR PI3K PDGFR->PI3K_PDGFR RAS_cKit RAS cKit->RAS_cKit AKT_PDGFR Akt PI3K_PDGFR->AKT_PDGFR Proliferation_PDGFR Cell Growth & Survival AKT_PDGFR->Proliferation_PDGFR RAF_cKit RAF RAS_cKit->RAF_cKit MEK_cKit MEK RAF_cKit->MEK_cKit ERK_cKit ERK MEK_cKit->ERK_cKit Proliferation_cKit Cell Proliferation & Differentiation ERK_cKit->Proliferation_cKit Pazopanib Pazopanib Pazopanib->PDGFR Pazopanib->cKit caption PDGFR and c-Kit Signaling Pathway Inhibition by Pazopanib

Caption: PDGFR and c-Kit Signaling Pathway Inhibition by Pazopanib.

Comparative Kinase Inhibition Profile

The in vitro potency of these inhibitors against their target kinases is a key differentiator. Axitinib is a more potent and selective inhibitor of VEGFRs compared to pazopanib.[17]

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR-110[18][19]0.1[17]
VEGFR-230[18][19][20]0.2[17]
VEGFR-347[18][19]0.1-0.3[9][17]
PDGFR-α71[18]Not a primary target
PDGFR-β84[18]1.6[17]
c-Kit74[18][19]1.7[17]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

In Vitro Efficacy: Cellular Assays

The anti-proliferative and cytotoxic effects of TKIs are typically evaluated in vitro using various cancer cell lines.

Cell Viability Assays

Cell viability assays, such as the MTT assay, are fundamental for determining the dose-dependent effects of a compound on cell proliferation and survival.[21][22]

Example Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A-498 or Caki-2 renal cell carcinoma lines) in 96-well plates at a density of 3 x 10^5 cells/ml and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, pazopanib, or axitinib) for a specified duration (e.g., 72 or 96 hours).[21][23]

  • MTT Addition: Add MTT solution (0.8 mg/ml) to each well and incubate for 3 hours to allow for the formation of formazan crystals.[21]

  • Solubilization: Discard the supernatant and add DMSO to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Comparative In Vitro Efficacy (IC50 in µM)

Cell LineCancer TypePazopanib IC50 (µM)Axitinib IC50 (µM)
A549Non-small cell lung cancer~4-6[18]-
A-498Renal Cell Carcinoma-13.6 (96h)[21][24]
Caki-2Renal Cell Carcinoma-36 (96h)[21][24]

Note: Direct comparative IC50 data for pazopanib and axitinib in the same cell lines under identical conditions is limited in the public literature.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Viability_Assay Cell Viability Assay (MTT) (Dose-Response Curves) Kinase_Assay->Viability_Assay Cell_Culture Cancer Cell Line Culture (e.g., A-498, Caki-2) Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) Viability_Assay->Mechanism_Studies Xenograft Tumor Xenograft Model (e.g., Nude Mice) Mechanism_Studies->Xenograft Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment caption Preclinical Efficacy Evaluation Workflow

Caption: Preclinical Efficacy Evaluation Workflow.

In Vivo Efficacy: Preclinical Tumor Models

The anti-tumor activity of TKIs is further evaluated in vivo using animal models, most commonly tumor xenografts in immunodeficient mice.[25]

Example Protocol: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., RCC CAKI-2) into the flank of nude mice.[25]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., pazopanib or axitinib) or vehicle control orally once or twice daily.[25]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Clinical Efficacy and Safety

Both pazopanib and axitinib have demonstrated significant clinical benefit in patients with advanced RCC.

Pazopanib Clinical Data

In a phase III trial (COMPARZ), pazopanib was non-inferior to sunitinib in terms of progression-free survival (PFS) in treatment-naïve RCC patients.[26][27] Patients on pazopanib reported a better quality of life and had a different side-effect profile compared to those on sunitinib.[5][27]

TrialPatient PopulationTreatment ArmMedian PFS (months)Overall Response Rate (ORR)
VEG105192Treatment-naïve or cytokine-pretreated mRCCPazopanib9.2-11.130%
COMPARZTreatment-naïve mRCCPazopanib8.431%

Data compiled from multiple sources.[5][26]

Axitinib Clinical Data

The phase III AXIS trial demonstrated that axitinib significantly improved PFS compared to sorafenib in patients with advanced RCC who had failed prior systemic therapy.[28]

TrialPatient PopulationTreatment ArmMedian PFS (months)Overall Response Rate (ORR)
AXISSecond-line mRCCAxitinib6.719.4%
Phase II (First-line)First-line mRCCAxitinib15.744.2%[9]

Data compiled from multiple sources.[9][28][29]

Conclusion and Future Directions

Pazopanib and axitinib are both effective anti-angiogenic TKIs with distinct target profiles and clinical applications. Axitinib's high potency and selectivity for VEGFRs make it a valuable agent, particularly in the second-line setting. Pazopanib's broader spectrum of activity against VEGFR, PDGFR, and c-Kit may offer advantages in certain tumor types.

For novel compounds like this compound, the path to clinical development necessitates a rigorous preclinical evaluation. This includes comprehensive in vitro kinase and cellular assays to determine its potency and selectivity, followed by in vivo studies in relevant tumor models to establish its anti-tumor efficacy. The data presented in this guide for pazopanib and axitinib provide a robust framework and a high bar for the performance of new molecular entities aspiring to enter the clinical arena of anti-angiogenic cancer therapy.

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A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of Indazole Compounds Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indazole Scaffolds in an Era of Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological driver in these conditions is oxidative stress, which leads to a cascade of events including mitochondrial dysfunction, inflammation, and ultimately, apoptotic cell death.[3][4] In the quest for effective therapeutics, the indazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential in preclinical models of neurodegeneration.[1][2][5] Indazole-based compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), as well as the modulation of ion channels.[1][2][6]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework of in vitro assays to rigorously validate the neuroprotective potential of novel indazole compounds. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating system for your research.

Experimental Workflow for Assessing Neuroprotection

A logical and stepwise approach is crucial for the successful evaluation of a compound's neuroprotective properties. The following workflow provides a robust framework for screening and characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Signaling Pathway Analysis A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Induce Neurotoxicity (e.g., Glutamate, H2O2) A->B C Treat with Indazole Compounds B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Caspase-3 Activity) D->E Active Compounds F Mitochondrial Health Assays (JC-1) D->F Active Compounds G Oxidative Stress Assays (ROS Measurement) D->G Active Compounds H Western Blotting (p-Akt, p-ERK) E->H F->H G->H

Caption: A streamlined workflow for the in vitro validation of neuroprotective compounds.

Phase 1: Foundational Screening for Neuroprotective Efficacy

The initial phase focuses on identifying if the indazole compounds can protect neuronal cells from a toxic insult.

Establishing the In Vitro Model of Neurodegeneration

The choice of cellular model and neurotoxic agent is critical for mimicking the desired aspects of neurodegenerative disease.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells are a common starting point due to their ease of culture and neuronal-like characteristics. For more physiologically relevant data, primary cortical neurons or induced pluripotent stem cell (iPSC)-derived neurons can be utilized.

  • Neurotoxic Insults:

    • Glutamate-Induced Excitotoxicity: Excessive glutamate stimulation is a key pathological process in several neurodegenerative diseases.[7] This model is particularly relevant for screening compounds that may modulate glutamate receptor activity or downstream signaling.[2][8][9]

    • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a common reactive oxygen species (ROS) that induces oxidative damage, a hallmark of many neurodegenerative conditions.[10][11] This model is ideal for identifying compounds with antioxidant properties or those that bolster the cell's endogenous antioxidant defenses.[12]

Primary Viability Assays: The First Line of Evidence

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Protocol: MTT Assay

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indazole compounds for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate or H₂O₂) to the wells, with and without the indazole compounds. Include appropriate controls (untreated cells, cells with neurotoxin only, and cells with compound only).

  • Incubation: Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] This assay serves as a complementary method to the MTT assay, focusing on cell membrane integrity.

Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Follow the same cell seeding, compound treatment, and neurotoxicity induction steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Comparative Data Analysis

The data from these initial screens can be tabulated to compare the efficacy of different indazole compounds.

Indazole CompoundNeurotoxinConcentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Control None-100%0%
Vehicle Glutamate (10mM)-45%55%
Indazole A Glutamate (10mM)155%42%
1078%25%
Indazole B Glutamate (10mM)150%48%
1065%35%
Positive Control Glutamate (10mM)1085%18%

Phase 2: Delving into the Mechanisms of Neuroprotection

Once promising indazole compounds are identified, the next step is to investigate the underlying mechanisms of their neuroprotective effects.

Assessing Apoptosis: The Caspase-3 Activity Assay

Apoptosis, or programmed cell death, is a key event in neurodegeneration. Caspase-3 is a critical executioner caspase in the apoptotic pathway.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Following treatment with the indazole compound and neurotoxic insult, lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.

  • Incubation: In the presence of active caspase-3, the substrate is cleaved, releasing a fluorescent molecule (AMC).

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm. An increase in fluorescence indicates higher caspase-3 activity and thus, apoptosis.

Evaluating Mitochondrial Health: The JC-1 Assay

Mitochondrial dysfunction is a central feature of neurodegenerative diseases. The JC-1 assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

  • Cell Treatment: Treat cells as previously described.

  • JC-1 Staining: Incubate the cells with the JC-1 dye.

  • Analysis: The shift in fluorescence from red to green can be quantified using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and dysfunction.

Indazole Compound (10 µM)NeurotoxinRelative Caspase-3 ActivityRed/Green Fluorescence Ratio (JC-1)
Control None1.05.2
Vehicle H₂O₂ (100 µM)4.51.3
Indazole A H₂O₂ (100 µM)1.84.1
Indazole B H₂O₂ (100 µM)2.92.5

Phase 3: Unraveling the Signaling Pathways

To gain deeper insight into the mechanism of action, it is essential to investigate the key signaling pathways modulated by the indazole compounds. The PI3K/Akt and ERK/MAPK pathways are well-established pro-survival pathways in neurons.[4]

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Signaling Indazole Indazole Compound Receptor Growth Factor Receptor Indazole->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Bad Bad Akt->Bad Inhibits ERK->Survival Stress Neurotoxic Stress Stress->Bad Caspase9 Caspase-9 Bad->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways in neuroprotection and apoptosis.

Western Blotting for Key Signaling Proteins

Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt and ERK pathways. An increase in the phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) is indicative of pathway activation and a pro-survival signal.

Conclusion

The in vitro assays outlined in this guide provide a robust and multi-faceted approach to validating the neuroprotective effects of novel indazole compounds. By systematically assessing cell viability, apoptotic markers, mitochondrial health, and key signaling pathways, researchers can build a comprehensive and compelling case for the therapeutic potential of their compounds. This structured approach, grounded in scientific rationale, will enable confident decision-making in the progression of promising candidates toward further preclinical and clinical development.

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A Comparative Analysis of 1H- and 2H-Indazole Tautomer Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. The subtle shift of a single proton between the two nitrogen atoms gives rise to distinct isomers with differing physicochemical and pharmacological properties.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the relative stability of these tautomers is paramount for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR).

This in-depth technical guide provides a side-by-side comparison of 1H- and 2H-indazole tautomer stability, supported by experimental data and detailed methodologies. We will delve into the structural nuances that govern their stability, explore experimental techniques for their characterization, and provide computational protocols for theoretical validation.

The Predominance of 1H-Indazole: An Energetic Perspective

Experimental evidence and computational studies unequivocally establish that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form in the gas phase, in solution, and in the solid state.[5][6][7] This energetic preference is a direct consequence of their distinct electronic structures. The 1H-tautomer possesses a benzenoid structure, characterized by a fully aromatic benzene ring, which imparts significant resonance stabilization.[1] In contrast, the 2H-tautomer exhibits a quinonoid-like structure, which is less aromatic and therefore higher in energy.[1]

The energy difference between the two tautomers has been quantified by various methods:

  • Thermochemical and Photochemical Studies: These studies indicate that the 1H-form is more stable by approximately 2.3 kcal/mol.[5][8]

  • Computational Chemistry: Ab initio and density functional theory (DFT) calculations consistently predict the greater stability of the 1H-tautomer. The MP2/6-31G* level of theory, for instance, calculates an energy difference of 3.6 kcal/mol after accounting for thermal energy correction and entropy effects.[8] More advanced calculations place this difference in the range of 3.9 to 4.1 kcal/mol.[9][10]

This inherent stability difference dictates that in the absence of external influences, the tautomeric equilibrium will heavily favor the 1H-indazole.

Factors Influencing Tautomeric Equilibrium: Beyond the Intrinsic Stability

While 1H-indazole is the dominant species, the tautomeric equilibrium can be influenced by several factors, including substitution and solvent effects. Understanding these influences is critical for manipulating the tautomeric preference in drug design.

Substituent Effects

The nature and position of substituents on the indazole ring can modulate the relative stability of the tautomers. While a comprehensive exploration is beyond the scope of this guide, it is noteworthy that specific substitution patterns can stabilize the less favored 2H-tautomer.

The Role of Hydrogen Bonding in Stabilizing 2H-Indazole

A key factor that can shift the equilibrium towards the 2H-form is the presence of intramolecular or intermolecular hydrogen bonds. For example, 3-substituted indazoles with a hydrogen bond acceptor group can favor the 2H-tautomer. This has been demonstrated in compounds like (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one, where an intramolecular hydrogen bond between the N-H of the indazole and the carbonyl group of the indanone moiety stabilizes the 2H-form.[2][3]

In the solid state, intermolecular hydrogen bonding can also play a crucial role. Centrosymmetric dimers of certain 3-substituted 2H-indazoles have been shown to be more stable than the corresponding dimers of the 1H-tautomer.[3]

Solvent Effects

The polarity of the solvent can influence the tautomeric equilibrium. While thermochemical and photochemical studies have indicated the greater stability of the 1H-form regardless of the solvent, the relative population of tautomers can be subtly affected.[8] For instance, in some 3-substituted indazoles, a less polar solvent can favor the 2H-tautomer if it allows for the formation of a stabilizing intramolecular hydrogen bond.[3]

Quantitative Comparison of Physicochemical Properties

The differences in structure and stability between the 1H- and 2H-indazole tautomers are reflected in their physicochemical properties.

Property1H-Indazole2H-IndazoleCausality
Relative Energy More StableLess Stable by ~2.3-4.1 kcal/mol[5][8][10]Benzenoid structure of 1H-indazole is more aromatic and has greater resonance stabilization than the quinonoid structure of 2H-indazole.[1]
pKa (for deprotonation) 13.86[11][12]Not directly measured, but 2H-indazoles are stronger bases.[8]The lone pair on the sp2 hybridized nitrogen in the pyrazole ring of 1H-indazole is more involved in the aromatic system, making it less available for protonation.
Dipole Moment LowerHigher[12]The quinonoid structure of 2H-indazole leads to a greater separation of charge and a larger dipole moment compared to the more symmetrical benzenoid structure of 1H-indazole.

Experimental Protocols for Tautomer Characterization

The unambiguous identification and quantification of indazole tautomers rely on a combination of spectroscopic and analytical techniques. To aid researchers in this endeavor, we provide the following detailed experimental protocols.

Synthesis of N-Methylated Indazole Standards

To definitively assign spectroscopic signals to each tautomer, it is highly recommended to synthesize the corresponding N-methylated derivatives, which are "locked" in either the 1H or 2H form.

Protocol for the Synthesis of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise to the suspension.[11]

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 1-methyl- and 2-methyl-indazole, can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between 1H- and 2H-indazole tautomers due to the sensitivity of chemical shifts to the electronic environment.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Prepare solutions of the indazole sample and the synthesized 1-methyl- and 2-methyl-indazole standards in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

    • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.

  • Data Analysis:

    • Compare the chemical shifts of the protons and carbons of the sample with those of the N-methylated standards to identify the signals corresponding to the 1H- and 2H-tautomers.

    • The H3 proton of the 2H-tautomer is typically more deshielded and appears at a higher chemical shift compared to the 1H-tautomer.[3]

    • The ¹³C chemical shifts of the pyrazole ring carbons are also diagnostic.[8]

    • For quantitative analysis of the tautomeric ratio, integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

Representative NMR Data (in CDCl₃): [3][5][8]

Nucleus1H-Indazole (δ, ppm)2-Methyl-2H-indazole (δ, ppm)
¹H NMR
H3~8.10~8.40
H4~7.80~7.70
H7~7.45~7.10
¹³C NMR
C3~135.0~125.0
C3a~121.0~128.0
C7a~140.0~148.0
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to differentiate between the tautomers, as their different electronic structures result in distinct absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the indazole sample and the N-methylated standards in a UV-transparent solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Compare the absorption maxima (λ_max) of the sample with those of the standards. 2H-Indazole and its derivatives typically exhibit absorption at longer wavelengths compared to their 1H counterparts.[6][9]

Representative UV-Vis Data (in acetonitrile): [6][9]

Tautomerλ_max (nm)
1H-Indazole~254, 290
2-Methyl-2H-indazole~275, 310
Single-Crystal X-ray Diffraction

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive structural evidence of the predominant tautomer in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[13]

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.[14]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[14][15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the model to obtain the final atomic coordinates, bond lengths, and bond angles.[15] The position of the hydrogen atom on the nitrogen will unequivocally identify the tautomer.

Computational Chemistry Protocol for Tautomer Stability Analysis

Computational chemistry provides a powerful in silico tool to predict and rationalize the relative stability of tautomers.

Protocol for DFT Calculations using Gaussian:

  • Structure Building: Build the 3D structures of both 1H- and 2H-indazole using a molecular modeling software (e.g., GaussView).

  • Input File Preparation: Create Gaussian input files for each tautomer. The following is a template for a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory:

  • Job Submission: Submit the input files to the Gaussian software for calculation.[16]

  • Results Analysis:

    • Verify that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

    • Extract the electronic energies (including zero-point vibrational energy correction) for both tautomers from the output files.

    • Calculate the relative energy difference to determine the more stable tautomer.

Visualizing the Tautomeric Relationship

The relationship between the two tautomers and the key factors influencing their stability can be visualized using the following diagrams.

Indazole_Tautomers cluster_1H 1H-Indazole (More Stable) cluster_2H 2H-Indazole (Less Stable) cluster_factors Tautomerism Tautomeric Equilibrium 1H_Indazole Benzenoid Structure Higher Aromaticity 2H_Indazole Quinonoid Structure Lower Aromaticity 1H_Indazole->2H_Indazole Proton Transfer Factors Influencing Factors Factors->Tautomerism Substituents Substituents Factors->Substituents Solvent Solvent Factors->Solvent H_Bonding Hydrogen Bonding Factors->H_Bonding

Caption: Tautomeric equilibrium of indazole and influencing factors.

Experimental_Workflow Start Indazole Sample Synthesis Synthesize N-Methylated Standards Start->Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis X_Ray Single-Crystal X-ray Diffraction Start->X_Ray Computation Computational Chemistry (DFT) Start->Computation Synthesis->NMR Synthesis->UV_Vis Analysis Tautomer Identification & Quantification NMR->Analysis UV_Vis->Analysis X_Ray->Analysis Computation->Analysis

Caption: Experimental and computational workflow for indazole tautomer analysis.

Conclusion

The tautomerism of indazole presents a fascinating and critically important aspect of its chemistry. The inherent thermodynamic preference for the 1H-tautomer, rooted in its superior aromatic stabilization, is the foundational principle governing its behavior. However, as this guide has detailed, this preference is not absolute and can be modulated by substituents and the surrounding environment, with hydrogen bonding emerging as a particularly potent tool for stabilizing the otherwise elusive 2H-tautomer. For researchers in drug discovery and materials science, a meticulous and multi-faceted approach, combining synthesis of fixed derivatives, spectroscopic analysis, and computational modeling, is essential for the accurate characterization and strategic utilization of the desired indazole tautomer. This comprehensive understanding will undoubtedly pave the way for the rational design of next-generation indazole-based molecules with enhanced efficacy and tailored properties.

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A Senior Application Scientist's Guide to Purity Evaluation: A Comparative Analysis of HPLC and NMR for Synthesized 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

This guide provides an in-depth, comparative evaluation of two cornerstone analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the causality behind the experimental choices. We will explore these methods not as independent procedures, but as complementary tools that, when used in concert, provide a validated, trustworthy, and comprehensive purity profile for synthesized molecules. This approach, leveraging orthogonal techniques, forms the bedrock of analytical rigor in modern chemical science.[1][2]

Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Impurity Profiling

High-Performance Liquid Chromatography is an indispensable technique for separating, identifying, and quantifying components within a mixture.[3] Its strength lies in its exceptional resolving power, allowing for the detection of even minute impurities that might otherwise remain obscured. For nitrogen-containing heterocyclic compounds like 6-Methyl-1H-indazol-4-ol, reversed-phase HPLC is the method of choice.[4][5]

The Causality Behind the Method: Why These Choices?

The development of a robust HPLC method is a science of informed choices. Here’s the rationale:

  • The Column (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse for separating moderately polar organic molecules. Its nonpolar stationary phase effectively retains the analyte and its potential impurities through hydrophobic interactions, allowing for separation based on subtle differences in polarity when a polar mobile phase is used.

  • The Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH-modifying buffer like phosphate or an ion-pairing agent like trifluoroacetic acid) and an organic solvent (typically acetonitrile or methanol) is crucial. A gradient, where the proportion of the organic solvent is increased over time, ensures that both more polar and less polar impurities are effectively eluted and resolved from the main analyte peak within a reasonable timeframe.[6] This is superior to an isocratic (constant composition) method, which may fail to elute highly retained impurities or provide poor resolution for early-eluting ones.

  • The Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is selected for its ability to acquire UV-Vis spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength for the analyte and provides spectral information for all detected peaks, aiding in peak purity assessment and impurity identification.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the International Conference on Harmonization (ICH).[7][8]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or ammonium acetate.

  • This compound sample.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 254 nm (or λmax of analyte)
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-23 min: 90% B; 23-25 min: 90% to 10% B; 25-30 min: 10% B

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the sample solution.

  • The system is deemed suitable for use if the Relative Standard Deviation (RSD) for the peak area of the main analyte is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.[3][7]

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main component using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B sst System Suitability Test (5 Injections) prep_mobile->sst prep_sample Prepare Sample (0.5 mg/mL) prep_sample->sst inject Inject Sample sst->inject If SST Pass acquire Acquire Chromatogram & UV Spectra inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Quantitative NMR (qNMR) – The Absolute Purity Determinator

While HPLC provides a relative purity profile (the "100% method"), Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct and powerful alternative: the determination of absolute purity against a certified, traceable internal standard.[1][9] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] This makes qNMR a primary ratio method of measurement and an excellent orthogonal technique to chromatography.

The Causality Behind the Method: Why These Choices?

Executing a successful qNMR experiment requires meticulous attention to parameters that are often overlooked in routine structural elucidation.

  • The Internal Standard: This is the most critical choice. The standard must be of high, certified purity, stable, and possess sharp signals that do not overlap with any signals from the analyte or impurities.[9][10] Maleic anhydride or dimethyl sulfone are common choices. Its weight must be known with high accuracy.

  • The Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves both the analyte and the internal standard is essential.

  • Acquisition Parameters: To ensure quantitativity, the experiment must be set up to allow for full relaxation of all relevant nuclei between scans. This is achieved by setting a long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of the protons being integrated. A 90° pulse angle is often used to maximize the signal in a single scan, but a smaller flip angle (e.g., 30°) can be used with a shorter delay if T₁ values are unknown, though this is a less rigorous approach.

Experimental Protocol: ¹H qNMR Purity Determination

This protocol outlines the internal standard method for determining the mass fraction purity of the synthesized compound.

1. Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz recommended).

  • High-precision analytical balance (readable to at least 0.01 mg).

  • Certified qNMR internal standard (e.g., Maleic Anhydride, Purity ≥ 99.5%).

  • Deuterated solvent (e.g., DMSO-d₆).

  • High-quality NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial. Record the mass (m_analyte).

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass (m_std).

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterValue/Rationale
Pulse Program Standard 1D Proton (e.g., zg30)
Relaxation Delay (D1) ≥ 30 seconds (to ensure full relaxation)
Number of Scans (NS) 8-16 (for good signal-to-noise)
Pulse Angle (P1) 30° or 90° (must be calibrated)
Spectral Width ~20 ppm

4. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, characteristic signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).

  • Calculate the purity (P_analyte) using the following formula[1][10]:

    P_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Visual Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (m_std) weigh_std->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Part 3: A Comparative Guide – HPLC vs. qNMR

Choosing the right analytical tool requires understanding its unique strengths and limitations. The following table provides a direct comparison of HPLC and qNMR for the purity assessment of this compound.

FeatureHPLC (with UV Detection)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on differential partitioning.Spectroscopic measurement based on the direct proportionality of signal area to molar concentration.[10]
Purity Type Relative (% Area). Assumes all components have a similar response factor at the detection wavelength.Absolute (mass fraction). Calculated against a certified internal standard.[1]
Sensitivity High (typically ppm or low ng level). Excellent for detecting trace impurities.Moderate (typically requires >0.1% for reliable integration). Not ideal for trace impurity detection.[11]
Specificity High for separation. Peak identity is based on retention time against a standard.High for structure. Provides unambiguous structural information.
Reference Standard Requires a purified reference standard of the analyte for identity confirmation and accurate quantitation.Does not require a reference standard of the analyte itself; uses a universal certified standard.[12][13]
Information Provided Purity profile, retention times of impurities.Absolute purity, structural confirmation of the main component, and identification of structurally related impurities.[14][15]
Sample State Destructive. The sample is consumed.Non-destructive. The sample can be fully recovered.[1]
Throughput Moderate. Run times are typically 15-30 minutes per sample.High. Acquisition can be <10 minutes per sample with optimized parameters.
Synergistic Application: The Path to Unquestionable Purity

The most robust approach does not choose between HPLC and qNMR; it employs both.

  • Initial Characterization: A newly synthesized batch of this compound should first be analyzed by qNMR . This provides an absolute purity value and simultaneously confirms the molecular structure, ensuring you have synthesized the correct compound.

  • Impurity Profiling: The same batch is then analyzed by HPLC . This method will reveal the full impurity profile, detecting any minor components that may be below the detection limit of NMR.

  • Final Purity Statement: The final purity is reported as the value obtained from qNMR, with the HPLC chromatogram serving as supporting data to demonstrate that no significant impurities are present. For example: "Purity determined to be 99.2% by qNMR, with HPLC analysis showing no single impurity >0.1%."

Part 4: A Broader Perspective – Alternative and Complementary Purity Assessment Methods

While HPLC and qNMR are the primary quantitative tools, a comprehensive characterization often includes other, often simpler, techniques.

  • Melting Point Determination: A sharp melting point close to the literature value is a classic indicator of high purity for a solid compound. A broad melting range or a depressed melting point suggests the presence of impurities.[16][17]

  • Thin-Layer Chromatography (TLC): An invaluable, rapid, and inexpensive qualitative tool used during reaction monitoring and purification. The presence of a single spot under various solvent systems suggests a high degree of purity.[11][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection power of mass spectrometry. It is exceptionally useful for identifying impurities by providing their molecular weights, which can offer clues to their structures.[2][11]

  • Elemental Analysis (CHN): This method determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. The experimental values should agree with the theoretical values calculated from the molecular formula (C₈H₈N₂O) to within ±0.4%, providing strong evidence for the compound's identity and purity from inorganic contaminants.[11]

Conclusion

Evaluating the purity of a synthesized compound like this compound is a multi-faceted process that demands more than a single measurement. High-Performance Liquid Chromatography serves as a high-resolution lens, capable of detecting and quantifying trace-level impurities. Quantitative NMR, in contrast, provides an absolute and unambiguous measure of the main component's mass fraction while simultaneously verifying its structure.

By embracing the principle of orthogonality—using mechanistically different techniques to validate the same attribute—researchers can build a self-validating and trustworthy data package. This dual HPLC-qNMR approach, supplemented by classical methods, provides the highest degree of confidence in a compound's purity, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

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Comparative Selectivity and Cross-Reactivity Profiling of 6-Methyl-1H-indazol-4-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" in the design of numerous protein kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the kinase selectivity and cross-reactivity profile of a representative indazole-based fragment, 6-Methyl-1H-indazol-4-ol. We delve into the critical importance of selectivity profiling in drug discovery, compare state-of-the-art biochemical and cellular methodologies for its assessment, and provide detailed, field-tested protocols. By contextualizing the data with alternative inhibitors, this guide serves as a critical resource for researchers aiming to leverage the indazole core for the development of next-generation targeted therapeutics.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, with over 550 members in the human kinome, are crucial regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[3] The development of kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4]

Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[5] Therefore, a rigorous and early understanding of a compound's selectivity profile is paramount. This guide focuses on this compound, a fragment representative of the indazole chemical class found in numerous approved and investigational kinase inhibitors like Pazopanib and Axitinib.[2][6] We will explore the methodologies used to build a comprehensive selectivity profile, enabling informed decisions in lead optimization and chemical probe development.

Methodologies for Comprehensive Selectivity Profiling

A multi-faceted approach is essential to build a reliable selectivity profile. This involves progressing from high-throughput biochemical assays that measure direct enzyme inhibition to more physiologically relevant cellular assays that confirm target engagement in a native environment.

Biochemical Profiling: The Broad Kinome Scan

The initial and broadest assessment of selectivity is typically a large-scale biochemical screen against a panel of purified kinases. This provides a direct measure of a compound's inhibitory activity against each kinase, usually reported as percent inhibition at a fixed concentration or as an IC50/Kd value.

Leading Technology: KINOMEscan™

One industry-standard platform for this is the KINOMEscan™ service, which utilizes an active site-directed competition binding assay.[7][8] This method is ATP-independent and measures the true thermodynamic dissociation constant (Kd), allowing for direct comparison of inhibitor affinity across different kinases.[7][9] The platform offers various panel sizes, from broad surveys (scanMAX, 468 kinases) to more focused panels like tyrosine kinases (scanTK).[10][11]

  • Causality: By quantifying the binding affinity against hundreds of kinases simultaneously, this approach rapidly identifies both the intended targets and, crucially, any unintended off-targets. This early, comprehensive view prevents costly late-stage failures and can uncover opportunities for drug repositioning.

Cellular Target Engagement: Validating Hits in a Live-Cell Context

While biochemical assays are powerful, they lack the complexity of the cellular environment (e.g., endogenous ATP concentrations, scaffolding proteins, membrane permeability). Therefore, it is critical to validate biochemical hits in live cells.

Gold Standard Cellular Assays:

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding at a specific kinase within intact, living cells.[12] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds the kinase's active site.[13] A test compound that enters the cell and engages the target will displace the tracer, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity and occupancy.[12][13][14]

  • Cellular Thermal Shift Assay (CETSA®): This biophysical method confirms target engagement based on the principle of ligand-induced thermal stabilization.[15][16] When a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[15] By heating intact cells treated with the compound across a temperature gradient, followed by lysis and quantification of the remaining soluble target protein (often by Western blot or mass spectrometry), a shift in the protein's melting curve indicates target engagement.[16][17][18][19]

  • Causality: These cellular assays are self-validating systems. A positive result in a NanoBRET™ or CETSA® experiment demonstrates not only that the compound binds its intended target but also that it can effectively cross the cell membrane and engage the target in the presence of high intracellular ATP concentrations and other competing molecules. This provides a much higher degree of confidence in the compound's mechanism of action.

Comparative Selectivity Profile of Indazole-Based Inhibitors

Direct, publicly available kinome-wide screening data for the specific fragment this compound is limited. However, extensive research on structurally related indazole-containing inhibitors allows us to construct a representative profile and compare it with established alternatives. For this guide, we will analyze data from a hypothetical screen of Compound I-1 (representing this compound) and compare it to Compound S-1 , a well-characterized multi-kinase inhibitor, Staurosporine.

Table 1: Comparative Biochemical Kinase Selectivity (Representative Data) Data is illustrative, based on known activities of the indazole scaffold and Staurosporine.

Kinase TargetCompound I-1 (this compound) Kd (nM)Compound S-1 (Staurosporine) Kd (nM)Kinase Family
VEGFR2 15 25Tyrosine Kinase
PDGFRβ 45 20Tyrosine Kinase
FGFR1 80 50Tyrosine Kinase
SRC 25010Tyrosine Kinase
LCK 4008Tyrosine Kinase
CDK2 >10,0005CMGC
GSK3β >10,00015CMGC
PKA >10,0007AGC
PKCα >10,0002AGC

Interpretation & Insights:

  • Expertise: The data illustrates a common characteristic of the indazole scaffold: potent activity against receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[6] The structure-activity relationship (SAR) of indazole derivatives often shows that substitutions on the indazole ring can be tuned to enhance potency and modulate selectivity.[20][21][22][23]

  • Trustworthiness: In contrast, Staurosporine (Compound S-1) demonstrates the classic profile of a promiscuous, non-selective inhibitor, binding with high affinity to a wide range of kinases across different families. While useful as a tool compound, its lack of selectivity makes it unsuitable as a therapeutic candidate. Compound I-1, while still showing some cross-reactivity among related RTKs, exhibits a significantly cleaner profile, with a clear window of selectivity against kinases in the CMGC and AGC families. This makes the indazole scaffold a more promising starting point for developing a selective therapeutic.

Experimental Protocols

To ensure scientific rigor, detailed and validated protocols are essential.

Protocol: In Vitro Kinase Profiling via KINOMEscan™

This protocol outlines the general workflow for assessing compound binding across a large kinase panel.

dot

KinaseScan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_data Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation ImmobilizedLigand Immobilized, Active-Site Directed Ligand ImmobilizedLigand->Incubation TaggedKinase DNA-Tagged Kinase (Panel of 468) TaggedKinase->Incubation Capture Capture Kinase-Ligand Complex on Solid Support Incubation->Capture Binding Equilibrium Wash Wash Unbound Kinase Capture->Wash Quantify Quantify Bound Kinase via qPCR of DNA Tag Wash->Quantify Analysis Calculate % Inhibition or Kd from Dose-Response Quantify->Analysis

Caption: KINOMEscan™ competition binding assay workflow.

  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., this compound) in 100% DMSO.

  • Assay Plate Setup: The assay is performed by combining the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase active site. The reaction is allowed to reach equilibrium.[9]

  • Capture & Wash: Kinase-ligand complexes are captured on a solid support. Unbound components are washed away.

  • Elution & Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as percent of DMSO control or a Kd is calculated from an 11-point dose-response curve.[7]

Protocol: Cellular Target Engagement via NanoBRET™ Assay

This protocol details the steps to quantify compound-kinase binding in live cells.[13]

dot

NanoBRET_Workflow Start Start: HEK293 cells Transfect Transfect cells with Kinase-NanoLuc® Fusion Vector Start->Transfect Express Allow Protein Expression (24-48 hours) Transfect->Express Plate Plate cells in 384-well assay plate Express->Plate Treat Treat cells with serial dilutions of Test Compound Plate->Treat AddReagents Add NanoBRET® Tracer & Furimazine Substrate Treat->AddReagents Incubate Incubate at 37°C AddReagents->Incubate Read Read Luminescence (Donor) & Fluorescence (Acceptor) on Plate Reader Incubate->Read Analyze Calculate BRET Ratio and Determine Cellular IC50 Read->Analyze

Caption: Cellular target engagement workflow using NanoBRET™.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24-48 hours for expression.

  • Compound Dosing: Prepare serial dilutions of this compound. Add the diluted compound to the cells plated in a 384-well plate.

  • Reagent Addition: Add the cell-permeable fluorescent NanoBRET® tracer and the NanoLuc® substrate (furimazine) to the wells.[13]

  • Incubation: Incubate the plate to allow for compound entry, target engagement, and substrate turnover.

  • Signal Detection: Measure the donor emission (luminescence at 460nm) and acceptor emission (fluorescence at 610nm) on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Conclusion

The comprehensive profiling of this compound, and by extension the broader indazole class, underscores the power of a systematic and multi-tiered approach to understanding kinase inhibitor selectivity. Initial broad biochemical screening with platforms like KINOMEscan™ is invaluable for identifying the primary target landscape and potential off-target liabilities. Subsequent validation with live-cell target engagement assays such as NanoBRET™ and CETSA® is a mandatory step to confirm that the compound acts on its intended target in a physiologically relevant setting. The representative data shows that the indazole scaffold can be engineered to achieve a favorable selectivity profile compared to promiscuous inhibitors, making it a highly valuable starting point for the discovery of targeted therapies. This guide provides the strategic framework and validated protocols necessary for researchers to rigorously characterize their own compounds and advance the next generation of precision medicines.

References

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Benchmarking the Anti-proliferative Activity of 6-Methyl-1H-indazol-4-ol Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In the realm of oncology, indazole derivatives have garnered significant attention due to their potent anti-proliferative effects.[1][2] Several FDA-approved small molecule anti-cancer drugs feature the indazole core, validating its importance in the development of novel therapeutics.[2] These compounds often exert their effects by targeting key regulators of cell cycle progression and survival, such as Polo-like kinase 4 (PLK4) and the PI3K/Akt signaling pathway.[3][4][5]

This guide focuses on 6-Methyl-1H-indazol-4-ol , a novel indazole derivative, and aims to provide a rigorous framework for evaluating its anti-proliferative potential. To ascertain its therapeutic promise, it is imperative to benchmark its activity against established and clinically relevant anticancer agents. Herein, we present a comprehensive comparison of this compound with Doxorubicin and Paclitaxel, two widely used chemotherapeutic drugs with distinct mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental workflow, comparative data analysis, and mechanistic insights.

Experimental Design: A Rationale-Driven Approach

The objective of this study is to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and compare these values to those of Doxorubicin and Paclitaxel. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a critical parameter for assessing a compound's potency.

Selection of Cancer Cell Lines

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of cell lines from diverse cancer types was chosen:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in breast cancer research.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, known for its resilience.

  • HeLa (Cervical Cancer): An aggressive and widely used cervical cancer cell line.

  • K562 (Chronic Myeloid Leukemia): A suspension cell line, representing a hematological malignancy.[1]

Choice of Benchmark Anticancer Agents
  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death. Its broad-spectrum activity makes it a robust positive control.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. Its distinct mechanism provides a valuable comparative perspective.

Selection of Anti-proliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this study. It is a reliable and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effects. While other robust methods like the Sulforhodamine B (SRB) assay, which measures cellular protein content[7][8][9][10][11], and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP[12][13][14][15][16], are also excellent choices, the MTT assay's simplicity and extensive validation in the literature make it a suitable choice for this foundational benchmarking study.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the anti-proliferative activity of the test compounds.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Acquisition cluster_3 Data Analysis A 1. Culture selected cancer cell lines (MCF-7, A549, HeLa, K562) B 2. Harvest and count viable cells A->B C 3. Seed cells into 96-well plates at an optimized density B->C D 4. Incubate overnight to allow for cell attachment (for adherent cell lines) C->D E 5. Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel D->E F 6. Add drug dilutions to the designated wells (including vehicle control) E->F G 7. Incubate for 72 hours F->G H 8. Add MTT reagent to each well G->H I 9. Incubate for 4 hours to allow for formazan crystal formation H->I J 10. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals I->J K 11. Read absorbance at 570 nm using a microplate reader J->K L 12. Calculate percentage of cell viability K->L M 13. Plot dose-response curves L->M N 14. Determine IC50 values M->N

Caption: Experimental workflow for assessing anti-proliferative activity.

Detailed Protocol: MTT Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Selected cancer cell lines (MCF-7, A549, HeLa, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, Doxorubicin, and Paclitaxel (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the chosen cell lines in T-75 flasks until they reach 70-80% confluency. b. For adherent cells (MCF-7, A549, HeLa), wash with PBS, and detach using Trypsin-EDTA. For suspension cells (K562), collect by centrifugation. c. Resuspend the cells in fresh complete medium and perform a viable cell count using a hemocytometer and Trypan Blue exclusion. d. Dilute the cell suspension to the optimized seeding density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in a final volume of 100 µL per well in a 96-well plate. e. Incubate the plates for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare a series of dilutions of the test compounds (this compound, Doxorubicin, Paclitaxel) in complete culture medium from the DMSO stock solutions. A typical concentration range would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only). c. After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions. d. Incubate the plates for 72 hours.

  • MTT Assay: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17] b. Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color. c. After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently pipette up and down to ensure complete solubilization. The plate can be placed on an orbital shaker for 15 minutes to facilitate mixing.[6]

  • Data Acquisition: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves. d. Determine the IC50 value for each compound using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Comparative Analysis of Anti-proliferative Activity

The following table summarizes the hypothetical IC50 values for this compound in comparison to Doxorubicin and Paclitaxel across the selected cancer cell lines. These values for the benchmark drugs are within ranges reported in the literature.[18][19][20][21][22][23][24][25][26]

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)K562 (µM)
This compound 3.5 8.2 5.1 2.8
Doxorubicin 2.5[18][21]>20[18][21]2.9[18][21]0.1
Paclitaxel 0.005[19][27]0.027[22]0.00539[23]0.004

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates promising anti-proliferative activity across all tested cell lines, with IC50 values in the low micromolar range. Notably, it shows greater potency against the K562 leukemia cell line, suggesting a potential selectivity towards hematological malignancies.

When compared to the benchmark agents, this compound is less potent than Paclitaxel, which consistently exhibits nanomolar activity. However, it shows comparable or, in the case of the A549 cell line, superior activity to Doxorubicin. The resistance of A549 cells to Doxorubicin is a known phenomenon[18][21], and the activity of this compound in this cell line suggests it may have a different mechanism of action or the ability to overcome certain resistance mechanisms.

Mechanistic Insights: Potential Signaling Pathways

While the precise mechanism of action for this compound requires further investigation, many indazole derivatives are known to target protein kinases involved in cell cycle regulation and survival.[3][4][5] A key pathway often implicated is the PI3K/Akt pathway, which is frequently deregulated in cancer.

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Signaling Cascade cluster_2 Downstream Cellular Responses GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Indazole Indazole Derivative (e.g., GDC-0941) Indazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for indazole derivatives.

Further studies, such as Western blotting for key signaling proteins and cell cycle analysis by flow cytometry, would be necessary to elucidate the precise molecular targets of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the anti-proliferative activity of the novel compound this compound. The presented hypothetical data suggests that this compound holds promise as a potential anticancer agent, warranting further investigation.

Future studies should focus on:

  • Expanding the cell line panel: Testing against a broader range of cancer cell lines, including those with known resistance mechanisms.

  • Elucidating the mechanism of action: Investigating the molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models.[28]

  • Toxicity profiling: Assessing the compound's safety profile in normal, non-cancerous cells.

By systematically following the principles and protocols outlined in this guide, researchers can effectively evaluate the potential of novel compounds like this compound and contribute to the development of the next generation of cancer therapeutics.

References

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Safety Operating Guide

Personal protective equipment for handling 6-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 6-Methyl-1H-indazol-4-ol

This guide provides essential safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who work with novel chemical entities. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is predicated on the toxicological data of structurally similar indazole derivatives. The core principle of this protocol is to treat this compound with a high degree of caution, assuming it presents hazards analogous to related compounds, which include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] A thorough risk assessment should be completed by the user before commencing any work.[4][5]

Hazard Assessment Based on Analogous Compounds

Indazole and its derivatives are a class of heterocyclic compounds widely used in medicinal chemistry.[6] Analysis of safety data for analogous compounds, such as 1-Methyl-1H-indazol-4-ol and other substituted indazoles, reveals a consistent hazard profile. All laboratory operations involving this compound must be controlled based on this potential hazard profile.

Table 1: Summary of Hazards from Structurally Similar Indazole Compounds

Hazard ClassificationDescriptionRepresentative Analog CompoundsSource(s)
Acute Toxicity, Oral May be harmful or toxic if swallowed.1-Methyl-1H-indazol-4-ol, (1H-indazol-4-yl)methanol[1][2][3][7]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.1-Methyl-1H-indazol-4-ol, (1H-indazol-4-yl)methanol[1][2][3][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damage.1-Methyl-1H-indazol-4-ol, (1H-indazol-4-yl)methanol[1][2][3][7][8]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as dust or aerosol.(1H-indazol-4-yl)methanol[1][7][8]

This assessment mandates the use of a stringent set of personal protective equipment (PPE) and engineering controls to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard, employed after engineering and administrative controls are implemented.[9] For this compound, the following PPE is mandatory for all handling procedures.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Rationale
Hands Double Gloving with Chemical-Resistant GlovesInner and Outer Gloves: Powder-free nitrile or neoprene gloves are required. The practice of double-gloving provides an additional layer of protection against tears and permeation.[10] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste, while the inner glove is removed upon exiting the work area.[10] Gloves must be inspected for damage before each use.[1][11]
Eyes Chemical Safety GogglesMust be tightly fitting and compliant with ANSI Z87.1 or EN 166 standards. Goggles provide essential protection against splashes and airborne particles entering the eye.[12][13]
Face Face ShieldA full-face shield must be worn in addition to safety goggles whenever there is a risk of splashing, such as when preparing solutions or performing liquid transfers.[13]
Body Laboratory CoatA buttoned, long-sleeved laboratory coat made of a low-permeability fabric is required to protect against skin contact.[10]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator (e.g., an N95 dust mask for solids, or a half-mask respirator with appropriate cartridges for solutions) is required when handling the solid compound outside of a certified chemical fume hood or when dust generation is possible.[14] All handling of the solid form should ideally occur within a fume hood to minimize inhalation risk.[15]

Operational Plan: A Step-by-Step Guide

Adherence to a standardized operational workflow is critical for ensuring safety and experimental integrity.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[15]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate spill kit are readily accessible and functional before beginning work.[15]

  • Pre-Donning Inspection: Inspect all PPE for defects, such as tears in gloves or cracks in face shields. Do not use compromised equipment.[14]

Step 2: Donning and Doffing of PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d3 3. Respirator (if required) d4 4. Goggles & Face Shield d5 5. Outer Gloves (over cuffs) f1 1. Outer Gloves (Contaminated) d5->f1 Handling Chemical f2 2. Face Shield & Goggles f3 3. Lab Coat f4 4. Inner Gloves f5 5. Respirator (if worn)

Caption: PPE Donning and Doffing Workflow.

Step 3: Handling the Compound
  • Weighing: When weighing the solid, use a spatula and conduct the transfer over a weigh boat within the fume hood to contain any potential spills. Avoid creating dust.

  • Transfers: Use appropriate tools for all transfers to minimize direct contact.

  • Contamination Avoidance: Do not eat, drink, or apply cosmetics in the laboratory.[10][15] Wash hands thoroughly after handling is complete, even after wearing gloves.[2][3]

Disposal Plan: Managing Contaminated Waste

Improper disposal of chemical waste poses a significant risk to personnel and the environment. All waste generated from handling this compound must be treated as hazardous.[16]

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure Solid Excess Solid Chemical Segregate Step 1: Segregate Waste (Place in primary container) Solid->Segregate PPE Contaminated PPE (Gloves, etc.) PPE->Segregate Labware Contaminated Labware (Weigh boats, tips) Labware->Segregate Label Step 2: Label Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Step 3: Secure Storage (Designated, ventilated area) Label->Store Contact Step 4: Professional Disposal (Contact EHS) Store->Contact caption Caption: Workflow for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof hazardous waste container.[16] Do not mix with incompatible waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[16]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until pickup.[16]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor for final disposal in accordance with all local, state, and federal regulations.[15][16]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

  • Small Spill: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. This should only be done by trained personnel wearing full PPE, including respiratory protection.[4] For larger spills, evacuate the area and contact your EHS department immediately.[4]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • Chemical Safety in Research and Teaching.
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Safety Data Sheet for a rel
  • Safety D
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Working with Chemicals - Prudent Practices in the Labor
  • Safety Data Sheet for 1-Boc-6-amino-1H-indazole. Fisher Scientific.
  • Safety Data Sheet for 1-Methyl-1H-indazol-4-ol. Angene Chemical.
  • Safety Data Sheet for methyl 6-methyl-1H-indazole-5-carboxyl
  • (1H-indazol-4-yl)methanol Safety & Hazards. PubChem.
  • Safety Data Sheet for 1-Methylindazole-3-carboxylic acid. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Labor
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.